2-Iodo-5-(trifluoromethyl)benzoic acid
Description
Properties
IUPAC Name |
2-iodo-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IO2/c9-8(10,11)4-1-2-6(12)5(3-4)7(13)14/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBYTEOMUOSDNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593979 | |
| Record name | 2-Iodo-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702641-04-1 | |
| Record name | 2-Iodo-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodo-5-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2-Iodo-5-(trifluoromethyl)benzoic Acid: Structure, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodo-5-(trifluoromethyl)benzoic acid is a key fluorinated building block in modern medicinal chemistry. The presence of both an iodo and a trifluoromethyl group on the benzoic acid scaffold makes it a versatile intermediate for the synthesis of complex pharmaceutical agents. The trifluoromethyl moiety is known to enhance crucial drug-like properties such as metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of the chemical structure, properties, and a representative synthetic protocol for this compound. Furthermore, it delves into a practical application of this compound as a precursor in the synthesis of a novel class of potent tyrosinase inhibitors, highlighting the experimental procedures and quantitative biological data that underscore its significance in drug discovery.
Chemical Structure and Properties
This compound is an organic compound with the molecular formula C₈H₄F₃IO₂.[1] Its chemical structure consists of a benzoic acid core substituted with an iodine atom at the 2-position and a trifluoromethyl group at the 5-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₄F₃IO₂ | [1] |
| Molecular Weight | 316.02 g/mol | |
| Appearance | White to off-white solid | |
| CAS Number | 702641-04-1 | |
| Purity | Typically ≥97% | |
| InChI | 1S/C8H4F3IO2/c9-8(10,11)4-1-2-6(12)5(3-4)7(13)14/h1-3H,(H,13,14) | [1] |
| InChIKey | NRBYTEOMUOSDNU-UHFFFAOYSA-N | [1] |
Synthesis of this compound
While various synthetic routes exist, a common and effective method involves the diazotization of 2-amino-5-(trifluoromethyl)benzoic acid followed by a Sandmeyer-type reaction with potassium iodide.
Experimental Protocol: Synthesis via Diazotization and Iodination
Materials:
-
2-amino-5-(trifluoromethyl)benzoic acid
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Deionized water
Procedure:
-
Suspend 2-amino-5-(trifluoromethyl)benzoic acid in a solution of concentrated hydrochloric acid and water at 0°C with stirring.
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise to the suspension while maintaining the temperature at 0-5°C. Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve potassium iodide in water. Slowly add the previously prepared diazonium salt solution to the potassium iodide solution.
-
Allow the reaction mixture to warm to room temperature and then heat under reflux for 2 hours.
-
Cool the mixture and add a saturated solution of sodium thiosulfate to quench any remaining iodine.
-
Extract the product into diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a crystalline solid.
Application in the Synthesis of Bioactive Molecules: Potent Tyrosinase Inhibitors
This compound serves as a crucial starting material for the synthesis of various bioactive molecules. A notable example is its use in the preparation of 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles, a class of compounds that have demonstrated potent anti-tyrosinase activity. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders.
The synthetic route involves the conversion of this compound to 2-amino-4-(trifluoromethyl)benzenethiol, which is then condensed with various substituted benzaldehydes to yield the final benzothiazole derivatives.
References
In-Depth Technical Guide: 2-Iodo-5-(trifluoromethyl)benzoic acid
CAS Number: 702641-04-1
This technical guide provides a comprehensive overview of 2-Iodo-5-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential applications.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 702641-04-1 | [1] |
| Molecular Formula | C₈H₄F₃IO₂ | [2] |
| Molecular Weight | 316.02 g/mol | [3] |
| Melting Point | 171-172 °C | |
| Boiling Point (Predicted) | 325.9 ± 40.0 °C | N/A |
| Water Solubility (Predicted) | 0.498 g/L | N/A |
| Appearance | Solid | |
| Purity | Typically ≥95% | [2] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available. However, based on the analysis of similar compounds, the following spectral characteristics can be anticipated.
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the carboxylic acid, iodo, and trifluoromethyl groups.
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the carboxylic acid group will appear at the most downfield position, while the carbon attached to the trifluoromethyl group will also exhibit a characteristic chemical shift.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), C-F stretching vibrations, and C-I stretching vibrations.
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (316.02 g/mol ).
Synthesis
Proposed Experimental Protocol: Sandmeyer Reaction
This protocol is based on established procedures for similar transformations.
Materials:
-
2-amino-5-(trifluoromethyl)benzoic acid
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ice
-
Sodium Thiosulfate (Na₂S₂O₃) solution
-
Diethyl Ether or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
Dissolve a known quantity of 2-amino-5-(trifluoromethyl)benzoic acid in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) in a flask.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt intermediate.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Iodination:
-
In a separate flask, dissolve an excess of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If the product is in solution, perform a solvent extraction with a suitable organic solvent like diethyl ether.
-
Wash the collected solid or the organic extract with a dilute aqueous solution of sodium thiosulfate to remove any residual iodine.
-
Wash with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
-
Caption: Proposed synthesis workflow for this compound.
Applications in Drug Development and Research
This compound is primarily utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of both an iodo group and a trifluoromethyl group on the benzoic acid scaffold provides multiple avenues for chemical modification.
The trifluoromethyl group (-CF₃) is a highly valued substituent in medicinal chemistry due to its ability to enhance several key properties of a drug molecule. These include:
-
Increased Lipophilicity: This can improve the ability of a drug to cross cell membranes and the blood-brain barrier.
-
Enhanced Metabolic Stability: The C-F bond is very strong, making the -CF₃ group resistant to metabolic degradation, which can prolong the drug's half-life in the body.
-
Improved Binding Affinity: The electron-withdrawing nature of the -CF₃ group can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.
The iodo group (-I) serves as a versatile handle for various chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the facile formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
While specific biological activities or signaling pathways directly involving this compound are not well-documented in publicly available literature, its role as an intermediate suggests its use in the synthesis of a wide range of biologically active compounds, including enzyme inhibitors and receptor modulators.
Caption: Functional contributions to drug development.
Safety Information
This compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the synthesis of novel pharmaceutical compounds. Its unique combination of a reactive iodo group and a property-enhancing trifluoromethyl group makes it a versatile building block for medicinal chemists. While detailed biological data for the compound itself is limited, its structural features underscore its importance in the development of new therapeutics. Further research into the applications of this compound is warranted.
References
An In-depth Technical Guide on the Solubility of 2-Iodo-5-(trifluoromethyl)benzoic acid and Structurally Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Data Presentation: Comparative Solubility of Structurally Related Compounds
The solubility of a compound is a critical physicochemical property influencing its behavior in various chemical and biological systems. In the absence of specific data for 2-Iodo-5-(trifluoromethyl)benzoic acid, the following tables summarize the solubility of 2-iodobenzoic acid and trifluoromethylbenzoic acid isomers in different solvents. These compounds share key structural features with the target molecule—the iodo-substituted benzoic acid scaffold and the trifluoromethyl-substituted aromatic ring, respectively.
Table 1: Solubility of 2-Iodobenzoic Acid and Its Derivatives
| Compound | Solvent | Solubility | Temperature (°C) |
| 2-Iodobenzoic Acid | Water | Sparingly soluble[1] | Not Specified |
| Ethanol | Soluble[1][2] | Not Specified | |
| Acetone | Readily dissolves[1][2] | Not Specified | |
| Ether | Soluble[1] | Not Specified | |
| Methanol | Soluble | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | Not Specified | |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL[1] | Not Specified | |
| Methyl 2-Iodoxybenzoate | Dichloromethane | Low (0.003 M)[3] | Not Specified |
| tert-Butyl 2-Iodoxybenzoate | Dichloromethane | 5.17 g / 100 g of solvent (up to 0.2 M)[3] | Not Specified |
| (-)-Menthyl 2-Iodoxybenzoate | Dichloromethane | 54.11 g / 100 g of solvent (up to 1.71 M)[3] | Not Specified |
Table 2: Solubility of Trifluoromethylbenzoic Acid Isomers
| Compound | Solvent | Solubility |
| 2-(Trifluoromethyl)benzoic acid | Water | Poorly soluble[4] |
| Organic Solvents (e.g., ethyl acetate, DMSO) | More soluble[4] | |
| 4-(Trifluoromethyl)benzoic acid | Water | Soluble[5] |
| Polar Organic Solvents (e.g., ethanol, acetone) | Generally more soluble[6] | |
| DMSO | ≥ 200 mg/mL[7] |
Experimental Protocols
A standard method for determining the solubility of a solid compound is the gravimetric method. This approach involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.
Protocol: Gravimetric Determination of Solubility
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial).
-
Ensure there is undissolved solid material present to confirm saturation.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking incubator or a magnetic stirrer in a temperature-controlled bath is recommended.
-
-
Separation of Undissolved Solid:
-
Allow the mixture to settle.
-
Carefully filter the supernatant through a pre-weighed, fine-porosity filter (e.g., a 0.22 µm syringe filter) to remove all undissolved particles. It is crucial to avoid any loss of solvent by evaporation during this step.
-
-
Quantification of Dissolved Solute:
-
Accurately transfer a known volume of the clear, saturated filtrate to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the solute) until a constant weight of the dried residue is achieved.
-
Weigh the container with the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final weight of the container minus its initial pre-weighed mass.
-
Solubility is then calculated as the mass of the solute per volume of the solvent (e.g., in mg/mL or g/L).
-
Mandatory Visualization
The following diagrams illustrate a general synthetic workflow for substituted benzoic acids and the experimental workflow for solubility determination.
Caption: General workflow for the synthesis of a substituted benzoic acid via oxidation.
Caption: Logical workflow for determining solubility using the gravimetric method.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Iodobenzoic acid: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comprehensive Technical Guide to the Melting Point of 2-Iodo-5-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Physical Constant
In the landscape of pharmaceutical research and organic synthesis, the physical properties of a compound are not merely data points; they are foundational pillars upon which process development, quality control, and regulatory compliance are built. The melting point of an active pharmaceutical ingredient (API) or a key intermediate, such as 2-Iodo-5-(trifluoromethyl)benzoic acid, is a critical parameter that offers profound insights into its purity, crystalline structure, and stability. This guide provides a detailed exploration of the melting point of this compound, moving beyond the numerical value to elucidate the underlying principles and practical methodologies for its accurate determination. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to leverage this fundamental property with confidence and precision.
Compound Profile: this compound
This compound is a halogenated aromatic carboxylic acid. Its structure, featuring an iodine atom and a trifluoromethyl group on the benzoic acid scaffold, makes it a valuable building block in medicinal chemistry and materials science. These functional groups provide handles for a variety of chemical transformations, making it an important intermediate in the synthesis of more complex molecules.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 702641-04-1 | [1] |
| Molecular Formula | C₈H₄F₃IO₂ | [1] |
| Molecular Weight | 316.02 g/mol | |
| Physical Form | Solid | |
| Reported Melting Point | 171-172 °C | [1] |
The Significance of the Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point is a strong indicator of purity; impurities tend to depress and broaden the melting range. Therefore, the accurate determination of the melting point of this compound serves several critical functions in a research and development setting:
-
Purity Assessment: A sharp melting range that is consistent with the literature value suggests a high degree of purity. A broad melting range, on the other hand, indicates the presence of impurities, which could be residual solvents, starting materials, or byproducts from the synthesis.
-
Identification and Characterization: The melting point is a characteristic physical property that can be used to identify a compound. By comparing the experimentally determined melting point with the known value, a researcher can confirm the identity of the synthesized or procured material.
-
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points. In drug development, identifying and controlling the polymorphic form is crucial as it can impact solubility, bioavailability, and stability.
-
Process Control: In a manufacturing setting, melting point determination can be used as a quick and reliable quality control check to ensure consistency between batches.
Experimental Determination of Melting Point: A Validated Protocol
The following protocol outlines a robust method for the determination of the melting point of this compound using a modern digital melting point apparatus. This method is designed to ensure accuracy, reproducibility, and compliance with standard laboratory practices.
Instrumentation and Materials
-
Digital Melting Point Apparatus (e.g., Mel-Temp®, Stuart SMP10, or equivalent)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for grinding large crystals)
-
This compound sample
-
Certified melting point standards (for calibration, e.g., benzoic acid, caffeine)
Workflow for Accurate Melting Point Determination
Caption: Workflow for the experimental determination of melting point.
Step-by-Step Methodology
-
Instrument Calibration: Prior to sample analysis, it is imperative to verify the calibration of the melting point apparatus. This is achieved by determining the melting points of at least two certified standards that bracket the expected melting point of the sample. If the observed values deviate from the certified values, a calibration curve should be generated and applied to all subsequent measurements.
-
Sample Preparation: The sample of this compound must be a fine, dry powder. If the sample consists of large crystals, it should be gently ground using a mortar and pestle. The sample must be thoroughly dried to remove any residual solvent, which can depress the melting point.
-
Capillary Tube Loading:
-
Invert an open-ended capillary tube and press the open end into the powdered sample. A small amount of sample will be forced into the tube.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. Alternatively, drop the capillary tube through a long glass tube to facilitate packing.
-
The final packed sample height should be between 2-3 mm. A densely packed, uniform column is essential for accurate heat transfer and observation.
-
-
Melting Point Determination:
-
Initial Rapid Heating: If the approximate melting point is known (171-172 °C), set the apparatus to rapidly heat to approximately 150 °C. If the melting point is unknown, a preliminary determination should be performed with a rapid heating rate (e.g., 10-20 °C/minute) to establish an approximate range.
-
Slow Heating Rate: Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute. A slow heating rate is crucial for allowing the system to reach thermal equilibrium, ensuring that the recorded temperature accurately reflects the temperature of the sample.
-
Observation and Recording:
-
T_initial: Record the temperature at which the first droplet of liquid is observed.
-
T_final: Record the temperature at which the last solid crystal melts completely.
-
-
Reporting: The melting point should be reported as a range from T_initial to T_final (e.g., 170.5 - 171.8 °C).
-
-
Repeat Measurements: For robust data, the melting point determination should be performed in triplicate using a fresh capillary tube for each measurement. The results should be consistent and reproducible. Never remelt a sample, as decomposition or changes in crystal structure can occur upon cooling and reheating.
Safety and Handling Considerations
While a specific Safety Data Sheet (SDS) for this compound was not retrieved in the search, general GHS hazard statements for this compound and similar structures indicate that it should be handled with care.
-
Hazard Statements (General for this class of compounds):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
All handling of this compound should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn.
Conclusion: A Foundational Parameter for Scientific Rigor
References
Spectroscopic Data for 2-Iodo-5-(trifluoromethyl)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Iodo-5-(trifluoromethyl)benzoic acid, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of public domain raw spectral data for this specific molecule, this guide presents a set of predicted and representative spectroscopic data based on its chemical structure and known spectral characteristics of analogous compounds. This information is intended to serve as a valuable reference for researchers involved in the synthesis, characterization, and application of this and similar molecules.
Chemical Structure and Properties
IUPAC Name: this compound Molecular Formula: C₈H₄F₃IO₂ Molecular Weight: 316.02 g/mol CAS Number: 702641-04-1
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.35 | d | ~2.0 | 1H | H-6 |
| ~7.90 | dd | ~8.5, 2.0 | 1H | H-4 |
| ~7.60 | d | ~8.5 | 1H | H-3 |
| ~11.5 (broad s) | s | - | 1H | -COOH |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170.0 | C=O (Carboxylic Acid) |
| ~142.0 | C-I |
| ~135.0 (q, J ≈ 33 Hz) | C-CF₃ |
| ~133.0 | C-H (Aromatic) |
| ~130.0 | C-H (Aromatic) |
| ~128.0 (q, J ≈ 4 Hz) | C-H (Aromatic) |
| ~123.0 (q, J ≈ 272 Hz) | CF₃ |
| ~92.0 | C-COOH |
Table 3: Predicted FT-IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, 1570, 1470 | Medium | C=C stretch (Aromatic) |
| ~1320 | Strong | C-F stretch |
| ~1280 | Strong | C-O stretch |
| ~1170, 1130 | Strong | C-F stretch |
| ~830 | Medium | C-H out-of-plane bend |
| ~750 | Medium | C-I stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)
| m/z | Relative Intensity (%) | Assignment |
| 316 | 100 | [M]⁺ |
| 299 | 40 | [M - OH]⁺ |
| 271 | 25 | [M - COOH]⁺ |
| 189 | 60 | [M - I]⁺ |
| 145 | 30 | [C₇H₄F₃]⁺ |
| 127 | 15 | [I]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and instrument used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 500 MHz NMR spectrometer.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30 degrees and a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with an exponential window function and Fourier transform.
-
Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same 500 MHz spectrometer (operating at 125 MHz for ¹³C).
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a pulse angle of 45 degrees and a relaxation delay of 5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Process the data with an exponential window function and Fourier transform.
-
Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1-2 mg of this compound with 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Acquire the spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 50 to 500 amu.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
This guide provides a foundational set of spectroscopic data and methodologies for this compound. Researchers are encouraged to perform their own experimental analyses to obtain and validate the data for their specific samples and applications.
An In-Depth Technical Guide to the NMR Analysis of 2-Iodo-5-(trifluoromethyl)benzoic acid
Introduction
2-Iodo-5-(trifluoromethyl)benzoic acid is a key building block in the synthesis of novel pharmaceuticals and advanced materials. Its utility stems from the unique electronic properties conferred by the electron-withdrawing trifluoromethyl group and the synthetically versatile iodine substituent on the benzoic acid scaffold.[1] A precise and unambiguous structural characterization of this molecule is paramount for its effective use in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose, providing detailed information about the molecular structure, connectivity, and electronic environment of the nuclei.
This comprehensive guide provides a detailed protocol and theoretical framework for the complete NMR analysis of this compound. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to acquire, interpret, and validate the structure of this important chemical entity using one- and two-dimensional NMR techniques.
Core Principles of NMR Analysis for this compound
The structural elucidation of this compound relies on the analysis of three key atomic nuclei: ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19). Each nucleus provides a unique piece of the structural puzzle.
-
¹H NMR (Proton NMR): This is often the starting point of NMR analysis. It provides information on the number of different types of protons, their chemical environment, and how they are related to neighboring protons through spin-spin coupling. For this compound, ¹H NMR will primarily characterize the protons on the aromatic ring.
-
¹³C NMR (Carbon-13 NMR): While ¹³C has a low natural abundance (~1.1%), modern NMR spectrometers can readily acquire its spectrum. ¹³C NMR reveals the number of chemically distinct carbon atoms in the molecule. The chemical shift of each carbon provides insight into its hybridization and electronic environment.
-
¹⁹F NMR (Fluorine-19 NMR): With 100% natural abundance and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive in NMR experiments.[2] The ¹⁹F NMR spectrum of this compound is expected to be simple, showing a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift is highly sensitive to the local electronic environment, making it a valuable probe.[3][4]
-
2D NMR (Two-Dimensional NMR): Techniques like COSY, HSQC, and HMBC are crucial for unambiguously assigning the signals observed in the 1D spectra.[5] These experiments reveal correlations between nuclei, either through chemical bonds or through space, allowing for a complete and confident structural assignment.[6]
Molecular Structure and Expected NMR Environment
A clear understanding of the molecule's structure is the foundation for interpreting its NMR spectra.
Caption: Structure of this compound.
Experimental Protocol: Acquiring High-Quality NMR Data
The quality of the NMR data is directly dependent on meticulous sample preparation and the appropriate selection of experimental parameters.
Step-by-Step Sample Preparation
-
Material: Use 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[7][8] For small molecules (MW < 500 Da), a concentration of 1-5 mg in 0.6-0.7 mL of solvent is generally sufficient for ¹H NMR.[9]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆.[10] The choice of solvent can slightly alter the chemical shifts. For this compound, DMSO-d₆ is a good choice as it will solubilize the carboxylic acid and allow for the observation of the acidic proton.
-
Sample Dissolution: Dissolve the compound in a small, clean vial before transferring it to the NMR tube. This ensures complete dissolution and allows for filtering if any particulate matter is present.[8]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. The sample height should be approximately 4-5 cm (0.6-0.7 mL).[9]
-
Labeling: Clearly label the NMR tube with the sample information.[11]
NMR Instrument Setup and Data Acquisition
The following parameters are a general guideline and may need to be optimized based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Solvent | DMSO-d₆ | DMSO-d₆ | DMSO-d₆ |
| Temperature | 298 K | 298 K | 298 K |
| Pulse Angle | 30-45° | 30-45° | 30-45° |
| Acquisition Time | 2-4 s | 1-2 s | 1-2 s |
| Relaxation Delay | 1-5 s | 2 s | 1-5 s |
| Number of Scans | 8-16 | 1024-4096 | 16-64 |
| Spectral Width | -2 to 14 ppm | -10 to 220 ppm | -40 to -80 ppm (approx.) |
| Referencing | TMS (0 ppm) or residual solvent peak | TMS (0 ppm) or residual solvent peak | External CFCl₃ (0 ppm) or internal standard |
Data Analysis and Interpretation
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the benzene ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which may exchange with residual water in the solvent.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | ~8.0-8.2 | Doublet (d) | J(H3-H4) ≈ 8-9 Hz |
| H-4 | ~7.8-8.0 | Doublet of Doublets (dd) | J(H4-H3) ≈ 8-9 Hz, J(H4-H6) ≈ 2-3 Hz |
| H-6 | ~8.2-8.4 | Doublet (d) | J(H6-H4) ≈ 2-3 Hz |
| -COOH | >10 | Broad Singlet (br s) | N/A |
Note: These are estimated values. Actual chemical shifts can be influenced by solvent and concentration. The presence of both a highly electron-withdrawing trifluoromethyl group and an iodine atom can lead to complex electronic effects that may cause deviations from standard prediction models.[12]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show eight distinct signals: six for the aromatic carbons, one for the carboxylic acid carbon, and one for the trifluoromethyl carbon.
| Carbon | Predicted Chemical Shift (ppm) | Expected Multiplicity (in ¹⁹F coupled spectrum) |
| C-1 | ~130-135 | Singlet |
| C-2 | ~135-140 | Singlet |
| C-3 | ~125-130 | Singlet |
| C-4 | ~130-135 | Singlet |
| C-5 | ~125-130 (quartet due to C-F coupling) | Quartet |
| C-6 | ~130-135 | Singlet |
| -COOH | ~165-170 | Singlet |
| -CF₃ | ~120-125 (quartet due to C-F coupling) | Quartet |
Note: The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms. The aromatic carbon attached to the CF₃ group (C-5) will also likely show a quartet due to two-bond C-F coupling.[13][14][15]
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is expected to be the simplest, containing a single signal.
| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| -CF₃ | ~ -60 to -65 | Singlet |
Note: The chemical shift is relative to CFCl₃ at 0 ppm. The trifluoromethyl group is a singlet because the three fluorine atoms are chemically equivalent and there are no neighboring fluorine or hydrogen atoms to couple with.[16][17]
Advanced Structural Verification with 2D NMR
To confirm the assignments from the 1D spectra, a suite of 2D NMR experiments should be performed.
COSY (Correlation Spectroscopy)
This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds.[5]
Caption: Expected COSY correlations for the aromatic protons.
-
A strong cross-peak is expected between H-3 and H-4 , indicating their ortho relationship (a three-bond coupling, ³J).
-
A weaker cross-peak may be observed between H-4 and H-6 , corresponding to a meta relationship (a four-bond coupling, ⁴J).
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[18]
Caption: Expected one-bond ¹H-¹³C correlations in the HSQC spectrum.
This experiment is invaluable for assigning the protonated aromatic carbons. Each proton signal (H-3, H-4, H-6) will show a cross-peak to its corresponding carbon signal (C-3, C-4, C-6).
HMBC (Heteronuclear Multiple Bond Correlation)
HMBC reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²J and ³J).[19] This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular framework.
Caption: Key expected long-range ¹H-¹³C correlations in the HMBC spectrum.
-
H-6 will show a correlation to the carboxylic acid carbon (C-COOH ), confirming its position adjacent to the carboxyl group.
-
Correlations from the aromatic protons to the quaternary carbons (C-1, C-2, C-5 ) will allow for their unambiguous assignment.
-
Correlations to the carbon bearing the trifluoromethyl group (C-5 ) will further solidify the assignment.
Conclusion
The comprehensive NMR analysis of this compound, employing a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR techniques, provides an irrefutable structural confirmation. The methodologies and expected spectral data outlined in this guide serve as a robust framework for researchers in pharmaceutical and materials science. By following these self-validating protocols, scientists can ensure the identity and purity of their materials, which is a critical step in any research and development pipeline. The interplay of these NMR experiments not only confirms the primary structure but also provides a detailed picture of the electronic landscape of this versatile molecule.
References
- 1. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 7. scribd.com [scribd.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. organomation.com [organomation.com]
- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 11. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 12. researchwith.stevens.edu [researchwith.stevens.edu]
- 13. spectrabase.com [spectrabase.com]
- 14. 1,4-Bis(trifluoromethyl)-benzene(433-19-2) 13C NMR [m.chemicalbook.com]
- 15. 1,3-Bis(trifluoromethyl)-benzene(402-31-3) 13C NMR spectrum [chemicalbook.com]
- 16. beilstein-journals.org [beilstein-journals.org]
- 17. rsc.org [rsc.org]
- 18. epfl.ch [epfl.ch]
- 19. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the FT-IR Spectrum of 2-Iodo-5-(trifluoromethyl)benzoic acid
This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 2-Iodo-5-(trifluoromethyl)benzoic acid. Due to the limited availability of a published experimental spectrum for this specific compound, this guide focuses on a predictive analysis based on the characteristic vibrational frequencies of its constituent functional groups. It is intended for researchers, scientists, and professionals in drug development who utilize FT-IR spectroscopy for molecular characterization.
Predicted FT-IR Spectral Data
The structure of this compound incorporates a carboxylic acid, a trifluoromethyl group, a carbon-iodine bond, and a substituted aromatic ring. The expected vibrational frequencies for these groups are summarized in the table below. These predictions are based on established data for similar aromatic and substituted compounds.
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Notes |
| 3300 - 2500 | Carboxylic Acid: O-H Stretch | Strong, Very Broad | This broad absorption is a hallmark of hydrogen-bonded carboxylic acid dimers and may overlap with C-H stretching bands.[1][2][3][4][5][6] |
| 3100 - 3000 | Aromatic Ring: C-H Stretch | Weak to Medium | Characteristic of C-H bonds on the benzene ring.[7][8][9] |
| 1710 - 1680 | Carboxylic Acid: C=O Stretch | Strong, Sharp | The carbonyl stretch for aromatic carboxylic acids is typically in this range due to conjugation.[1][3][10][11] |
| 1600 - 1450 | Aromatic Ring: C=C Stretch | Medium to Weak | A series of bands indicating the carbon-carbon stretching vibrations within the aromatic ring.[7][8][9] |
| 1350 - 1150 | Trifluoromethyl Group: C-F Stretch | Strong | The trifluoromethyl group typically exhibits strong, characteristic absorption bands in this region. |
| 1320 - 1210 | Carboxylic Acid: C-O Stretch | Strong | Coupled with the O-H in-plane bend, this is a characteristic band for carboxylic acids.[1][3] |
| 960 - 900 | Carboxylic Acid: O-H Bend (Out-of-Plane) | Medium, Broad | This broad absorption is another characteristic feature of dimeric carboxylic acids.[1][2][3] |
| < 600 | Carbon-Iodine Bond: C-I Stretch | Medium to Strong | The C-I stretching vibration is expected in the far-infrared region of the spectrum.[12] |
Experimental Protocols
The following are detailed methodologies for acquiring the FT-IR spectrum of a solid sample such as this compound.
Method 1: Potassium Bromide (KBr) Pellet Technique
This traditional method involves dispersing the solid sample in a matrix of dry potassium bromide, which is transparent to infrared radiation.
Materials and Equipment:
-
This compound (sample)
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
-
FT-IR spectrometer
Procedure:
-
Drying: Dry the KBr powder in an oven to remove any absorbed moisture, which can interfere with the spectrum, particularly in the O-H stretching region.[13][14]
-
Grinding: Place approximately 1-2 mg of the sample into a clean agate mortar and grind it to a fine, consistent powder.[14]
-
Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.[14] The goal is to uniformly disperse the sample particles within the KBr matrix.[13]
-
Pellet Formation: Transfer a portion of the mixture to the pellet press die. Assemble the die and place it in a hydraulic press.
-
Pressing: Gradually apply pressure (typically 8-10 metric tons for a 13 mm die) to the die.[13] Hold the pressure for a few minutes to allow the KBr to fuse into a transparent or translucent disc.
-
Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum. A background spectrum of a pure KBr pellet should also be recorded for correction.
Method 2: Attenuated Total Reflectance (ATR) Technique
ATR is a modern and rapid method that requires minimal sample preparation.[15][16] It is particularly useful for analyzing solid powders directly.
Materials and Equipment:
-
This compound (sample)
-
FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Spatula
Procedure:
-
Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum with no sample on the crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Applying Pressure: Use the pressure clamp of the ATR accessory to press the sample firmly and evenly against the crystal. This ensures good contact for the evanescent wave to penetrate the sample.[17]
-
Spectrum Acquisition: Collect the FT-IR spectrum of the sample. The penetration depth of the evanescent wave is typically between 0.5 and 2 micrometers.[17]
-
Cleaning: After the measurement, release the pressure clamp, remove the sample, and thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Visualizations
The following diagrams illustrate the relationships between the molecular structure and the expected spectral data, as well as a typical experimental workflow.
Caption: Correlation of functional groups in this compound with their characteristic FT-IR absorption regions.
Caption: Step-by-step workflow for preparing a KBr pellet and acquiring an FT-IR spectrum of a solid sample.
References
- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. echemi.com [echemi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Infrared Spectrometry [www2.chemistry.msu.edu]
- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 13. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 14. shimadzu.com [shimadzu.com]
- 15. mt.com [mt.com]
- 16. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 17. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
Commercial Suppliers and Technical Guide for 2-Iodo-5-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Iodo-5-(trifluoromethyl)benzoic acid, a key building block in medicinal chemistry and organic synthesis. This document outlines its commercial availability, key chemical properties, and representative experimental protocols for its application in common cross-coupling reactions.
Commercial Availability and Properties
This compound is readily available from a range of commercial suppliers. The table below summarizes key quantitative data from various sources to facilitate comparison.
| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Sigma-Aldrich (ChemScene) | 95% | 702641-04-1 | C₈H₄F₃IO₂ | 316.02 | 171-172 |
| Sigma-Aldrich (Ambeed) | 97% | 702641-04-1 | C₈H₄F₃IO₂ | 316.02 | Not Specified |
| Apollo Scientific | 97% | 702641-04-1 | C₈H₄F₃IO₂ | 316.02 | Not Specified |
| BLD Pharm | Not Specified | 702641-04-1 | C₈H₄F₃IO₂ | 316.02 | Not Specified |
| CymitQuimica | 95% | 702641-04-1 | C₈H₄F₃IO₂ | 316.0158 | Not Specified |
Role in Drug Discovery and Development
The unique substitution pattern of this compound makes it a valuable starting material in the synthesis of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The iodo substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the facile construction of complex molecular architectures. Notably, trifluoromethylated aromatic compounds are key components in the design of various kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial mediator of angiogenesis in cancer.
Experimental Protocols
The following are representative, detailed methodologies for key palladium-catalyzed cross-coupling reactions involving aryl iodides like this compound. These protocols are based on established procedures and can be adapted for specific research needs.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.
General Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, or DMF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the flask.
-
Add the palladium catalyst (0.02-0.05 equiv.) to the reaction mixture.
-
The mixture is then heated to 80-100 °C and stirred for 4-24 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
General Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])
-
Copper(I) salt (e.g., Copper(I) iodide [CuI])
-
Base (e.g., Triethylamine (NEt₃) or Diisopropylamine (DIPA))
-
Solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the copper(I) salt (0.04-0.10 equiv.).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent, followed by the base and the terminal alkyne (1.2 equiv.).
-
The reaction mixture is stirred at room temperature or heated (e.g., to 50-70 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired arylalkyne.
Visualization of a Relevant Biological Pathway
Compounds synthesized from this compound are often investigated as inhibitors of signaling pathways implicated in disease. One such critical pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which is a key driver of angiogenesis.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
This diagram illustrates how the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, activates downstream signaling cascades, including the PLCγ/PKC and Ras/Raf/MEK/ERK pathways. These pathways ultimately promote cell proliferation, migration, and vascular permeability, which are hallmarks of angiogenesis. Small molecule inhibitors, potentially synthesized using this compound, can block the kinase activity of VEGFR-2, thereby disrupting these downstream signals.
An In-depth Technical Guide to the Safe Handling of 2-Iodo-5-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Iodo-5-(trifluoromethyl)benzoic acid, a key reagent in various synthetic applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
Proper handling and storage procedures are directly related to the physical and chemical properties of a substance. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 702641-04-1 | [1] |
| Molecular Formula | C₈H₄F₃IO₂ | [1][2] |
| Molecular Weight | 316.02 g/mol | [1] |
| Physical Form | Solid, powder | |
| Melting Point | 171-172°C | |
| Purity | Typically ≥97% | |
| Storage Temperature | 2-8°C, keep in a dark place, sealed in dry conditions. |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table outlines its hazard statements according to the Globally Harmonized System (GHS).
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity (Oral) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |
Signal Word: Warning
Quantitative Toxicity Data
Specific quantitative toxicity data, such as LD50 and LC50 values, for this compound are not available in the reviewed literature[3]. However, to provide a general toxicological context, data for the parent compound, benzoic acid, is presented below. It is crucial to note that the addition of iodine and a trifluoromethyl group may significantly alter the toxicological profile.
Toxicity Data for Benzoic Acid (for reference only):
| Route of Exposure | Species | Value | Reference |
| Oral LD50 | Rat | 2,565 mg/kg bw | [4] |
| Dermal LD50 | Rat | > 2000 mg/kg bw | |
| Inhalation LC50 | Rat | > 12.2 mg/L/4-h |
Experimental Protocols for Safe Handling
The following protocols are based on best practices for handling substituted benzoic acids and the specific information available for this compound.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this chemical. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat must be worn and fully fastened.
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator is required.
Engineering Controls
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.
Handling and Storage Procedures
-
Handling:
-
Before use, ensure all necessary PPE is correctly worn.
-
Weigh the required amount of the solid in a fume hood. Avoid generating dust.
-
If preparing a solution, add the solid to the solvent slowly.
-
After handling, wash hands and any exposed skin thoroughly with soap and water, even if gloves were worn.
-
Clean all equipment and the work area after use.
-
-
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and dark place, such as a refrigerator at 2-8°C.
-
Store away from incompatible materials, including strong oxidizing agents and strong acids.
-
Spill and Emergency Procedures
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed container for disposal.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact the appropriate emergency response team.
-
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for safely handling this compound.
Caption: General workflow for safely handling this compound.
Caption: Emergency response workflow for spills or exposure.
References
2-Iodo-5-(trifluoromethyl)benzoic acid MSDS information
An In-depth Technical Guide to 2-Iodo-5-(trifluoromethyl)benzoic Acid
This compound is an important halogenated aromatic carboxylic acid. Its unique molecular structure, featuring both an iodine atom and a trifluoromethyl group, makes it a valuable intermediate in the synthesis of a variety of chemical compounds, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the available Material Safety Data Sheet (MSDS) information, including its chemical and physical properties, safety and handling protocols, and toxicological data.
Chemical and Physical Properties
This compound is a solid at room temperature. The trifluoromethyl group, a strong electron-withdrawing group, and the iodine atom significantly influence the electronic properties and reactivity of the benzoic acid moiety.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 702641-04-1 |
| Molecular Formula | C₈H₄F₃IO₂ |
| Molecular Weight | 316.02 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 171-172 °C |
| Boiling Point | 301.4 ± 42.0 °C (Predicted) |
| Density | 2.005 g/cm³ |
| pKa | 2.43 ± 0.10 (Predicted) |
| Storage Temperature | 2-8°C (Protect from light) |
Safety and Handling
Proper safety precautions are essential when handling this compound. This compound is classified as harmful and an irritant.
Hazard Identification
GHS Pictograms:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
First Aid Measures
-
After inhalation: Supply fresh air. If required, provide artificial respiration. Keep patient warm. Seek immediate medical advice.
-
After skin contact: Immediately wash with water and soap and rinse thoroughly. Seek immediate medical advice.
-
After eye contact: Rinse opened eye for several minutes under running water. Then consult a doctor.
-
After swallowing: Seek immediate medical advice.
Firefighting Measures
-
Suitable extinguishing agents: Carbon dioxide, extinguishing powder or water spray. Fight larger fires with water spray or alcohol resistant foam.
-
Special hazards arising from the substance or mixture: During heating or in case of fire, poisonous gases are produced.
Handling and Storage
-
Handling: Ensure good ventilation at the workplace.
-
Storage: Store in a cool, dry place in tightly closed containers. Store away from oxidizing agents.
Toxicological Information
Applications in Research and Development
This compound serves as a key building block in organic synthesis, particularly for the introduction of the 2-iodo-5-(trifluoromethyl)phenyl moiety into larger molecules. This is of significant interest in drug discovery and the development of new agrochemicals. The presence of the iodine atom allows for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), enabling the formation of carbon-carbon and carbon-heteroatom bonds. The trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.
Logical Relationship: Role as a Synthetic Intermediate
Caption: Synthetic utility of this compound.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the development of new bioactive molecules. While detailed experimental protocols and biological pathway information are not extensively documented in publicly accessible literature, its structural features strongly suggest its utility in medicinal chemistry and materials science. Users must adhere to strict safety protocols when handling this compound due to its hazardous properties. Further research into the biological effects and synthetic applications of this molecule is warranted.
The Trifluoromethyl Advantage: A Technical Guide to the Applications of Trifluoromethylated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (-CF3) group into benzoic acid scaffolds has unlocked a wealth of potential across diverse scientific disciplines. This technical guide delves into the core applications of trifluoromethylated benzoic acids, providing a comprehensive overview of their utility in pharmaceuticals, agrochemicals, and materials science. The unique electronic properties conferred by the -CF3 group—namely its high electronegativity and lipophilicity—significantly influence the biological activity and physicochemical characteristics of the parent molecule, making these compounds invaluable building blocks in modern chemical synthesis.
Pharmaceutical Applications: Targeting Disease with Enhanced Efficacy
Trifluoromethylated benzoic acids are pivotal intermediates in the synthesis of a variety of pharmaceuticals. The presence of the -CF3 group can enhance a drug's metabolic stability, improve its binding affinity to target proteins, and increase its ability to cross cell membranes.[1]
A prime example is the non-steroidal anti-inflammatory drug (NSAID) Celecoxib , which is synthesized from a trifluoromethylated precursor. Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.
Quantitative Data on Biological Activity
The following table summarizes the in vitro inhibitory activity of various compounds derived from or related to trifluoromethylated benzoic acids.
| Compound/Derivative | Target | Cell Line/Enzyme | IC50/EC50 (µM) |
| Celecoxib Analogue (1a) | Anti-inflammatory | Carrageenan-induced paw edema | - |
| Celecoxib Analogue (1d) | Anti-inflammatory | Carrageenan-induced paw edema | - |
| α-Trifluoromethyl Chalcone (2) | Anticancer | PC-3 (Prostate) | <0.2 |
| α-Trifluoromethyl Chalcone (5) | Anticancer | DU145 (Prostate) | <0.2 |
| α-Trifluoromethyl Chalcone (5) | Anticancer | DU145/TxR (Docetaxel-resistant) | 0.14 - 0.28 |
| α-Trifluoromethyl Chalcone (5) | Anticancer | PC-3/TxR (Docetaxel-resistant) | 0.14 - 0.28 |
| Trifluoromethyl Chalcone (110) | ABCG2 Inhibition | Pheophorbid A | 16.1 |
Signaling Pathway: COX-2 Inhibition by Celecoxib
The anti-inflammatory action of Celecoxib is achieved through the inhibition of the COX-2 signaling pathway, which is responsible for the production of pro-inflammatory prostaglandins.
Caption: COX-2 signaling pathway and the inhibitory action of Celecoxib.
Agrochemical Applications: Protecting Crops with Precision
In the agrochemical sector, trifluoromethylated benzoic acids are crucial for developing modern pesticides. The fungicide Fluopyram , for instance, is synthesized using 2-(trifluoromethyl)benzoic acid.[2] Fluopyram is effective against a broad spectrum of fungal diseases in various crops. The trifluoromethyl group in Fluopyram contributes to its efficacy and systemic properties within the plant.
Quantitative Data on Fungicidal Activity
The following table presents the EC50 values of Fluopyram against several fungal pathogens.
| Fungal Pathogen | EC50 (µg/mL) |
| Botrytis cinerea | 5.389 |
| Alternaria solani | 0.244 |
| Fusarium virguliforme (mycelial growth) | 3.35 (mean) |
| Fusarium virguliforme (conidia germination) | 2.28 (mean) |
Experimental Workflow: Synthesis of Fluopyram
The synthesis of Fluopyram involves the amidation of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine with 2-trifluoromethylbenzoyl chloride.
Caption: Simplified workflow for the synthesis of Fluopyram.
Materials Science: Engineering Advanced Polymers
The incorporation of trifluoromethylated benzoic acid moieties into polymer backbones can significantly alter their physical and chemical properties. The strong electron-withdrawing nature of the -CF3 group can enhance thermal stability and modify the polymer's refractive index and dielectric constant.
Physicochemical Properties of Trifluoromethylated Polymers
The presence of a trifluoromethyl group can have a notable impact on the glass transition temperature (Tg) and thermal stability of polymers.
| Polymer | Tg (°C) | Decomposition Temperature (°C) (10% weight loss) |
| Polystyrene | ~100 | ~350-400 |
| Poly(2-trifluoromethylstyrene) | 175 | - |
| Poly(4-trifluoromethylstyrene) | 101 | - |
| Copolymers of St and StCF3 | ~70 | 356-376 |
Experimental Protocols
Synthesis of Celecoxib
The synthesis of Celecoxib is a two-step process that begins with the Claisen condensation of 4-methylacetophenone and ethyl trifluoroacetate, followed by a cyclization reaction with 4-hydrazinobenzenesulfonamide hydrochloride.[1]
Step 1: Synthesis of 4,4,4-trifluoro-1-(p-tolyl)butan-1,3-dione
-
In a suitable reaction vessel, dissolve 4-methylacetophenone and ethyl trifluoroacetate in a solvent such as toluene.
-
Add a base, for example, sodium methoxide in methanol, to the mixture at room temperature.[3]
-
Heat the reaction mixture to reflux (approximately 55-60°C) and stir for several hours to ensure the completion of the condensation reaction.[3]
-
After cooling, neutralize the reaction mixture with an aqueous acid solution (e.g., 10% HCl).
-
Extract the organic layer, wash with brine, and concentrate under reduced pressure to obtain the crude 1,3-dione intermediate.
Step 2: Synthesis of Celecoxib
-
Dissolve the crude 4,4,4-trifluoro-1-(p-tolyl)butan-1,3-dione in a suitable solvent, such as methanol.[3]
-
Add 4-hydrazinobenzenesulfonamide hydrochloride and a base like triethylamine to the solution.[3]
-
Heat the mixture to reflux (around 60-65°C) and maintain for several hours to facilitate the cyclization and formation of the pyrazole ring.[3]
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a mixture of ethyl acetate and water, and acidify with aqueous HCl.
-
Separate the organic layer, wash with brine, and concentrate.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene) to yield pure Celecoxib.[3]
Synthesis of Fluopyram
The synthesis of Fluopyram is typically achieved through the condensation of 2-(trifluoromethyl)benzoyl chloride with 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine.[4]
Step 1: Preparation of 2-(Trifluoromethyl)benzoyl Chloride
-
In a reaction flask, combine 2-(trifluoromethyl)benzoic acid with thionyl chloride.
-
Heat the mixture to reflux to facilitate the conversion of the carboxylic acid to the acid chloride.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-(trifluoromethyl)benzoyl chloride.
Step 2: Amidation to form Fluopyram
-
Dissolve 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethaneamine hydrochloride in a solvent like dichloromethane.
-
Cool the solution in an ice bath and add a base, such as triethylamine.[4]
-
Slowly add a solution of 2-trifluoromethylbenzoyl chloride in dichloromethane to the reaction mixture.[4]
-
Stir the reaction at room temperature for several hours.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization to obtain pure Fluopyram.[4]
This technical guide provides a foundational understanding of the diverse and significant applications of trifluoromethylated benzoic acids. The unique properties imparted by the trifluoromethyl group continue to make these compounds a focal point of research and development in pharmaceuticals, agrochemicals, and materials science.
References
- 1. Synthesis of Celecoxib in the Undergraduate Organic Chemistry or Medicinal Chemistry Laboratories; Conventional vs. Microwave Heating [chemeducator.org]
- 2. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. revroum.lew.ro [revroum.lew.ro]
The Pivotal Role of the Trifluoromethyl Group in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides a comprehensive overview of the multifaceted roles of the CF₃ group, detailing its impact on critical drug properties such as metabolic stability, lipophilicity, binding affinity, and bioavailability. This document adheres to stringent data presentation and visualization requirements, offering clearly structured tables for quantitative comparison, detailed experimental protocols for key assays, and explanatory diagrams generated using the DOT language to illustrate complex biological and experimental processes.
Introduction: The Rise of Fluorine in Drug Design
The introduction of fluorine atoms into bioactive molecules has revolutionized drug discovery. Among the various fluorinated motifs, the trifluoromethyl group stands out for its unique electronic and steric properties. The CF₃ group is a strong electron-withdrawing group, which can significantly alter the acidity or basicity of nearby functional groups, influencing a molecule's ionization state at physiological pH.[1][2] Furthermore, the high strength of the carbon-fluorine bond imparts exceptional metabolic stability to drug candidates, a crucial attribute for enhancing in vivo half-life and reducing patient dosing frequency.[3][4] This guide will delve into the specific contributions of the CF₃ group to key aspects of drug design, providing a technical resource for researchers in the field.
Physicochemical Properties Modulated by the Trifluoromethyl Group
The introduction of a CF₃ group can dramatically alter a molecule's physicochemical properties, which in turn affects its behavior in biological systems.
Lipophilicity
Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is considered a lipophilic substituent, with a Hansch π value of +0.88, indicating its positive contribution to a molecule's overall lipophilicity.[3] This increased lipophilicity can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier.[4]
However, the impact of the CF₃ group on lipophilicity is context-dependent and not always straightforward. While it generally increases lipophilicity compared to a hydrogen atom, its effect relative to a methyl group can vary.
Table 1: Comparative LogP Values of Trifluoromethylated vs. Non-Trifluoromethylated Compounds
| Compound Pair | Non-Trifluoromethylated Analog | LogP | Trifluoromethylated Analog | LogP | ΔLogP (CF₃ - H/CH₃) | Reference |
| Toluene / Benzotrifluoride | Toluene | 2.73 | Benzotrifluoride | 2.57 | -0.16 | [5] |
| Aniline / 3-(Trifluoromethyl)aniline | Aniline | 0.90 | 3-(Trifluoromethyl)aniline | 2.22 | +1.32 | [5] |
| Celecoxib Analog | Methyl-substituted | 4.01 | Celecoxib (CF₃-substituted) | 3.6 | -0.41 | [6] |
| Picornavirus Inhibitor Analog | Methyl-substituted | - | CF₃-substituted | - | Increased lipophilicity observed | [7] |
Note: LogP values can vary depending on the experimental or computational method used.
Metabolic Stability
One of the most significant advantages of incorporating a CF₃ group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 116 kcal/mol, making it highly resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[3] By replacing a metabolically labile group, such as a methyl or hydrogen, with a CF₃ group, medicinal chemists can block common metabolic pathways, particularly oxidation.[7][8] This "metabolic blocking" strategy leads to a longer in vivo half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[7]
Table 2: Comparative Metabolic Stability of Trifluoromethylated vs. Non-Trifluoromethylated Compounds
| Compound Pair | Non-Trifluoromethylated Analog | In Vitro Half-life (t½) | Intrinsic Clearance (CLᵢₙₜ) | Trifluoromethylated Analog | In Vitro Half-life (t½) | Intrinsic Clearance (CLᵢₙₜ) | Reference |
| Picornavirus Inhibitor Analog | Methyl-substituted | Shorter | Higher | CF₃-substituted | Longer | Lower | [7] |
| Generic Pyridine Analog (Hypothetical) | Methyl-substituted | Shorter | Higher | CF₃-substituted | Longer | Lower | [7] |
Binding Affinity
The trifluoromethyl group can significantly influence a drug's binding affinity for its biological target through various mechanisms. Its strong electron-withdrawing nature can modulate the electronic properties of the molecule, leading to more favorable electrostatic interactions with the target protein.[4] Additionally, the steric bulk of the CF₃ group, which is larger than a methyl group, can promote better occupancy of hydrophobic pockets within the binding site, leading to enhanced van der Waals interactions.[3]
Table 3: Comparative Binding Affinities of Trifluoromethylated vs. Non-Trifluoromethylated Compounds
| Drug/Analog Pair | Target | Non-Trifluoromethylated Analog (IC₅₀/Kᵢ) | Trifluoromethylated Analog (IC₅₀/Kᵢ) | Fold Improvement | Reference |
| Selinexor Analog | Exportin 1 | - | Selinexor (<0.5 µM) | - | [9] |
| VEGFR-2 Inhibitor | VEGFR-2 | 2a (less active) | 2b (IC₅₀ = 2.86 µM) | - | [10] |
| 5-HT Uptake Inhibitor | 5-HT Transporter | Non-fluorinated analog | CF₃-substituted analog | 6-fold | [10] |
IC₅₀/Kᵢ values are dependent on the specific assay conditions.
Bioavailability
The culmination of the effects on lipophilicity, metabolic stability, and binding affinity often results in improved oral bioavailability for trifluoromethylated drugs.[3][4] Enhanced metabolic stability reduces first-pass metabolism in the liver, allowing more of the active drug to reach systemic circulation.[7] Appropriate modulation of lipophilicity by the CF₃ group can also improve absorption across the gastrointestinal tract.[3]
Experimental Protocols for Evaluating the Impact of the Trifluoromethyl Group
To quantify the effects of trifluoromethylation, a suite of in vitro and in vivo assays are employed during the drug discovery process.
Determination of Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is the standard measure of lipophilicity.
Protocol: Shake-Flask Method for LogP Determination
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent. Prepare n-octanol and aqueous buffer (typically phosphate-buffered saline, pH 7.4) and pre-saturate each solvent with the other by vigorous mixing for 24 hours, followed by separation.
-
Partitioning: Add a known amount of the test compound stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a centrifuge tube.
-
Equilibration: Shake the tube vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the tube to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the LogP value using the following formula: LogP = log₁₀ ([Compound]ₙ-octanol / [Compound]aqueous)
Assessment of Metabolic Stability
In vitro liver microsomal stability assays are a common method to predict in vivo metabolic clearance.
Protocol: In Vitro Liver Microsomal Stability Assay
-
Reagent Preparation:
-
Prepare a working solution of the test compound (e.g., 1 µM) in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Thaw pooled liver microsomes (human, rat, or other species) on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in the incubation buffer.
-
Prepare a NADPH-regenerating system solution (containing, for example, NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the incubation buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system solution. A control incubation without the NADPH system should be included to assess non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding a cold stop solution (e.g., acetonitrile or methanol) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (V/P) * k, where V is the incubation volume and P is the amount of microsomal protein.
-
Measurement of Binding Affinity
Radioligand binding assays and Surface Plasmon Resonance (SPR) are two common techniques to determine the binding affinity of a compound to its target.
Protocol: Competitive Radioligand Binding Assay
-
Reagent Preparation:
-
Prepare a membrane preparation containing the target receptor from cells or tissues.
-
Prepare a solution of a radiolabeled ligand known to bind to the target receptor at a concentration close to its Kₔ value.
-
Prepare serial dilutions of the unlabeled test compound.
-
-
Incubation:
-
In a 96-well filter plate, combine the membrane preparation, radiolabeled ligand, and varying concentrations of the test compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radiolabeled ligand and Kₔ is its dissociation constant.
-
Visualization of Key Concepts and Workflows
The following diagrams, created using the DOT language, illustrate important concepts and experimental workflows discussed in this guide.
Logical Relationship of CF₃ Group Effects on Drug Properties
Caption: Logical flow of how the trifluoromethyl group's primary effects lead to improved bioavailability.
Experimental Workflow for In Vitro Liver Microsomal Stability Assay
Caption: Step-by-step workflow for the in vitro liver microsomal stability assay.
Signaling Pathway Example: Inhibition of a Kinase
Caption: Simplified signaling pathway showing the inhibition of a receptor tyrosine kinase by a trifluoromethyl-containing drug.
Conclusion
The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's armamentarium. Its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity has led to the development of numerous successful drugs across a wide range of therapeutic areas. A thorough understanding of the physicochemical principles underlying the effects of trifluoromethylation, coupled with robust experimental evaluation, is essential for the rational design of future drug candidates with improved efficacy and safety profiles. This guide provides a foundational resource for researchers and professionals engaged in this critical area of drug discovery and development.
References
- 1. youtube.com [youtube.com]
- 2. jelsciences.com [jelsciences.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-Iodo-5-(trifluoromethyl)benzoic acid: An Essential Building Block for Pharmaceutical and Agrochemical Development
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
2-Iodo-5-(trifluoromethyl)benzoic acid is a key intermediate in the synthesis of a variety of bioactive molecules, particularly in the pharmaceutical and agrochemical industries. Its trifluoromethyl and iodo functional groups provide unique electronic and lipophilic properties, making it a valuable building block for the development of novel therapeutic agents and pesticides. This document provides a detailed protocol for the synthesis of this compound via the Sandmeyer reaction, starting from the readily available 2-Amino-5-(trifluoromethyl)benzoic acid. The protocol includes a comprehensive list of reagents and materials, step-by-step experimental procedures, and characterization data.
Introduction
The Sandmeyer reaction is a versatile and widely used method for the conversion of primary aromatic amines into aryl halides.[1] This transformation proceeds through the formation of a diazonium salt intermediate, which is then displaced by a halide nucleophile. In the synthesis of this compound, the amino group of 2-Amino-5-(trifluoromethyl)benzoic acid is first converted to a diazonium salt using sodium nitrite in an acidic medium. The subsequent introduction of a potassium iodide solution facilitates the displacement of the diazonium group with iodine, yielding the desired product.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-(trifluoromethyl)benzoic acid | Commercially Available |
| Product | This compound | - |
| Molecular Formula | C₈H₄F₃IO₂ | [2] |
| Molecular Weight | 316.02 g/mol | [2] |
| Typical Purity | 95-97% | [2] |
| Physical Form | Solid | [2] |
| Theoretical Yield | (To be calculated based on starting material) | - |
| Expected Yield | High | General Sandmeyer Reaction |
Experimental Protocol
This protocol is adapted from established procedures for the Sandmeyer iodination of substituted anthranilic acids.
Materials and Reagents:
-
2-Amino-5-(trifluoromethyl)benzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beakers
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer, Mass spectrometer (for characterization)
Procedure:
-
Diazotization:
-
In a round-bottom flask, suspend 2-Amino-5-(trifluoromethyl)benzoic acid (1.0 eq.) in a mixture of deionized water and concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise to the suspension, ensuring the temperature remains below 5 °C.
-
Continue stirring the mixture at 0-5 °C for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Iodination:
-
In a separate beaker, dissolve potassium iodide (1.5 eq.) in a minimal amount of deionized water.
-
Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence (release of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 40-50 °C) for a period of time (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the crude product by vacuum filtration. If the product is not solid, proceed to extraction.
-
To remove any excess iodine, wash the crude product (or the reaction mixture before extraction) with a saturated aqueous solution of sodium thiosulfate until the color of iodine disappears.
-
Extract the product from the aqueous mixture with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Characterization:
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H NMR, ¹³C NMR, and ¹⁹F NMR Spectroscopy: To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carboxylic acid C=O and O-H stretches).
-
Mass Spectrometry (MS): To confirm the molecular weight.
Signaling Pathways and Experimental Workflows
The synthesis of this compound follows a well-defined chemical transformation. The logical workflow of this synthesis is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
Conclusion
The Sandmeyer reaction provides an effective and reliable method for the synthesis of this compound from 2-Amino-5-(trifluoromethyl)benzoic acid. The protocol outlined in this document offers a detailed guide for researchers in the fields of medicinal chemistry, agrochemical synthesis, and materials science, enabling the efficient preparation of this valuable chemical intermediate. Proper characterization of the final product is essential to ensure its purity and structural integrity for subsequent applications.
References
Application Note: Synthesis of 2-Iodo-5-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-5-(trifluoromethyl)benzoic acid is a valuable building block in medicinal chemistry and drug development. Its utility stems from the presence of two key functional groups: an iodine atom, which can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), and a trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This application note provides a detailed protocol for the synthesis of this compound via the Sandmeyer reaction, a reliable and widely used method for the conversion of an amino group on an aromatic ring to a halide.
Signaling Pathway and Experimental Workflow
The synthesis of this compound from 2-amino-5-(trifluoromethyl)benzoic acid proceeds through a two-step, one-pot Sandmeyer reaction. The first step is the diazotization of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. In the second step, the diazonium group is replaced by an iodine atom using potassium iodide.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from the well-established Sandmeyer reaction for the synthesis of aryl iodides.[1][2]
Materials:
-
2-Amino-5-(trifluoromethyl)benzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Ethanol
-
Deionized Water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beakers
-
Graduated cylinders
-
Dropping funnel
-
Thermometer
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Preparation of the Diazonium Salt Solution:
-
In a 250 mL beaker, add 10.25 g (0.05 mol) of 2-amino-5-(trifluoromethyl)benzoic acid to a mixture of 25 mL of concentrated hydrochloric acid and 50 mL of deionized water.
-
Stir the mixture to dissolve the solid. Gentle warming may be required.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
-
Diazotization:
-
In a separate 100 mL beaker, dissolve 3.8 g (0.055 mol) of sodium nitrite in 20 mL of deionized water and cool the solution in the ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred solution of 2-amino-5-(trifluoromethyl)benzoic acid from step 1. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 20 minutes. The formation of the diazonium salt is indicated by a slight color change.
-
-
Iodination:
-
In a 500 mL flask, dissolve 12.45 g (0.075 mol) of potassium iodide in 50 mL of deionized water.
-
Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to stand at room temperature for 30 minutes, and then gently warm the mixture to 40-50 °C for 20 minutes to ensure the complete decomposition of the diazonium salt.
-
-
Isolation and Purification of the Product:
-
Cool the reaction mixture in an ice bath to precipitate the crude product.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold deionized water.
-
To remove any unreacted iodine, wash the crude product with a 10% aqueous solution of sodium thiosulfate until the filtrate is colorless.
-
Wash the product again with cold deionized water to remove any remaining salts.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a solid.
-
Dry the purified product in a vacuum oven.
-
Data Presentation
| Parameter | Value |
| Starting Material | 2-Amino-5-(trifluoromethyl)benzoic acid |
| Reagents | NaNO₂, HCl, KI |
| Reaction Type | Sandmeyer Reaction |
| Temperature Control | 0-5 °C (Diazotization) |
| 40-50 °C (Iodination) | |
| Reaction Time | ~ 1.5 hours |
| Expected Yield | 75-85% |
| Purity (after recryst.) | >98% |
Safety Precautions
-
This experiment should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated hydrochloric acid is corrosive and should be handled with care.
-
Sodium nitrite is toxic and an oxidizing agent.
-
Diazonium salts can be explosive when dry; do not isolate the diazonium salt intermediate. Always keep it in solution and use it immediately.
-
Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed information.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Iodo-5-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction, which couples an organohalide with an organoboron compound, is widely employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The resulting biaryl structures are prevalent in a vast array of medicinally important compounds.
This document provides detailed application notes and protocols for the Suzuki coupling of 2-Iodo-5-(trifluoromethyl)benzoic acid with various arylboronic acids. The presence of both a sterically hindering ortho-carboxylic acid group and a strongly electron-withdrawing trifluoromethyl group presents unique challenges and considerations for optimizing reaction conditions. These protocols are designed to serve as a robust starting point for researchers, offering guidance on reaction setup, execution, product isolation, and expected outcomes.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the arylboronic acid forms a boronate species, which then transfers its aryl group to the Pd(II) complex.
-
Reductive Elimination: The two organic ligands on the Pd(II) complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Data Presentation: Expected Outcomes
The following table summarizes the expected outcomes for the Suzuki coupling of this compound with various arylboronic acids under optimized conditions. The yields provided are based on analogous reactions reported in the literature for structurally similar substrates and should be considered as representative estimates.[1] Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12-16 | 80-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 14-18 | 75-85 |
| 3 | 3-Chlorophenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | 100 | 12-16 | 70-80 |
| 4 | 4-Acetylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16-24 | 65-75 |
| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 10-14 | 85-95 |
Experimental Protocols
Two detailed protocols are provided below, utilizing common and effective palladium catalyst systems for the Suzuki coupling of this compound.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
This protocol employs a widely used and versatile palladium catalyst suitable for a range of Suzuki coupling reactions.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, degassed
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 mmol, 3-5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total volume).
-
Reaction: Stir the reaction mixture vigorously and heat to reflux (typically 80-100 °C) under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with water and then brine.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 2-aryl-5-(trifluoromethyl)benzoic acid.
-
Protocol 2: Using Palladium(II) Acetate with a Phosphine Ligand
This protocol utilizes a more modern catalyst system that can be effective for more challenging substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-acetylphenylboronic acid)
-
Palladium(II) acetate [Pd(OAc)₂]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar biaryl phosphine ligand
-
Potassium Phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Water, degassed
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or similar reaction vessel for inert atmosphere techniques
-
Other equipment as listed in Protocol 1
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and anhydrous potassium phosphate (3.0 mmol, 3.0 equiv.).
-
Catalyst Pre-mixing (optional but recommended): In a separate vial under an inert atmosphere, briefly mix the Palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) in a small amount of anhydrous toluene.
-
Catalyst and Solvent Addition: Add the catalyst (or pre-mixed catalyst solution) to the Schlenk flask. Then, add anhydrous, degassed toluene (10 mL) and degassed water (1 mL).
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1.
Visualizations
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling of this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Use of 2-Iodo-5-(trifluoromethyl)benzoic Acid in API Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the utilization of 2-Iodo-5-(trifluoromethyl)benzoic acid as a key starting material in the synthesis of Active Pharmaceutical Ingredients (APIs). The protocols focus on a multi-step synthesis of a promising anti-inflammatory and anti-platelet agent, R-/S-2-(2-hydroxypropanamido)-5-(trifluoromethyl)benzoic acid (R-/S-HFBA), highlighting the versatility of the starting material in crucial carbon-nitrogen bond-forming reactions.
Introduction
This compound is a valuable building block in medicinal chemistry. The presence of an iodine atom at the 2-position makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, while the trifluoromethyl group at the 5-position often enhances the pharmacological properties of the final API, such as metabolic stability and lipophilicity.
This document outlines a two-step synthetic pathway to R-/S-HFBA, a novel cyclooxygenase (COX) inhibitor with potent anti-inflammatory and anti-platelet aggregation activities. The synthesis involves an initial Buchwald-Hartwig amination to introduce a key amino group, followed by an amide coupling reaction to furnish the final API.
Synthetic Pathway Overview
The overall synthetic route from this compound to R-/S-2-(2-hydroxypropanamido)-5-(trifluoromethyl)benzoic acid is depicted below.
Caption: Synthetic pathway from this compound to R-/S-HFBA.
Experimental Protocols
Step 1: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-5-(trifluoromethyl)benzoic acid
This protocol describes the palladium-catalyzed amination of this compound using ammonia as the amine source.
Reaction Scheme:
2-Iodo-5-(trifluoromethyl)benzoic Acid: A Key Building Block for Advanced Organic Synthesis
Introduction:
2-Iodo-5-(trifluoromethyl)benzoic acid is a versatile aromatic organic compound that serves as a crucial building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring an iodine atom, a trifluoromethyl group, and a carboxylic acid moiety, provides multiple reactive sites for a variety of chemical transformations. The presence of the trifluoromethyl group is of particular significance as it can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a valuable component in the design of novel therapeutic agents.
This document provides detailed application notes and protocols for the use of this compound in two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, and are instrumental in the construction of diverse molecular scaffolds.
Application in the Synthesis of Kinase Inhibitors
Derivatives of this compound are of significant interest in the development of kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The trifluoromethylphenyl moiety, which can be readily introduced using this compound, is a common feature in a variety of kinase inhibitors targeting pathways such as the Raf/MEK/ERK pathway.[1] The unique electronic properties of the trifluoromethyl group can lead to enhanced binding to the kinase active site, improved cell permeability, and increased metabolic stability, thereby improving the overall efficacy and pharmacokinetic profile of the drug candidate.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, enabling the formation of carbon-carbon bonds.[2] this compound, being an aryl iodide, is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.
General Reaction Scheme:
Table 1: Representative Suzuki-Miyaura Coupling Reaction Parameters
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Catalyst choice can influence reaction efficiency. |
| Ligand (if applicable) | SPhos, XPhos, RuPhos | Bulky electron-rich phosphine ligands are often effective. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is crucial for the transmetalation step. |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solvent choice depends on the solubility of reactants and temperature requirements. |
| Temperature | 80-110 °C | Reaction temperature is optimized to ensure a reasonable reaction rate. |
| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS. |
| Expected Yield | 70-95% | Yields are substrate-dependent. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[3] This reaction is a powerful tool for synthesizing arylamines, which are prevalent in pharmaceuticals and other biologically active molecules. This compound can be effectively coupled with a variety of primary and secondary amines using this methodology.
General Reaction Scheme:
Table 2: Representative Buchwald-Hartwig Amination Reaction Parameters
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts are often used for convenience and efficiency. |
| Ligand | BINAP, Xantphos, Josiphos-type ligands | Ligand choice is critical and depends on the amine substrate.[3] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is typically required. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, degassed solvents are essential for this reaction. |
| Temperature | 80-120 °C | Higher temperatures may be required for less reactive amines. |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS. |
| Expected Yield | 60-90% | Yields are highly dependent on the specific amine and reaction conditions. |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary amine.
Materials:
-
This compound
-
Primary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous and degassed)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Reagent Addition: Add the primary amine (1.2 mmol) followed by anhydrous, degassed toluene (5 mL).
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extraction: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl product.
Visualizations
Experimental Workflow for Cross-Coupling Reactions
Caption: General experimental workflow for cross-coupling reactions.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Catalytic Cycle for Buchwald-Hartwig Aminationdot
References
Application Notes and Protocols for Palladium-Catalyzed Reactions of 2-Iodo-5-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Iodo-5-(trifluoromethyl)benzoic acid in a variety of palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can enhance pharmacokinetic properties such as metabolic stability and lipophilicity. The described methodologies, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, enable the synthesis of a diverse array of complex organic molecules.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for palladium-catalyzed cross-coupling reactions of this compound with various coupling partners. The data presented is based on established methodologies for structurally related aryl iodides and serves as a guide for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 8 | 75-85 |
| 4 | 4-Cyanophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | K₂CO₃ | t-BuOH/H₂O | 80 | 18 | 70-80 |
Table 2: Heck Reaction of this compound
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70-85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMAc | 120 | 18 | 75-90 |
| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 110 | 20 | 65-80 |
| 4 | Cyclohexene | Pd(OAc)₂ (5) | PCy₃·HBF₄ (10) | Cs₂CO₃ | Dioxane | 100 | 36 | 50-65 |
Table 3: Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 85-95 |
| 2 | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 50 | 12 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | Toluene | 70 | 10 | 75-85 |
| 4 | 4-Ethynylanisole | PdCl₂(PPh₃)₂ (2) | CuI (4) | Piperidine | DMF | RT | 16 | 80-90 |
Table 4: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 70-85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Dioxane | 100 | 16 | 75-90 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | t-Amyl alcohol | 100 | 24 | 65-80 |
| 4 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 90 | 20 | 70-85 |
Experimental Protocols
The following are detailed protocols for the palladium-catalyzed reactions of this compound. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling: Synthesis of 5-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic Acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1][2]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
Toluene
-
Water (4:1 Toluene:Water)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
In a separate vial, pre-mix Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of toluene.
-
Add the catalyst mixture to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed toluene/water (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Heck Reaction: Synthesis of 2-(2-Phenylethenyl)-5-(trifluoromethyl)benzoic Acid
This protocol provides a general method for the Heck reaction between this compound and an alkene.[3][4]
Materials:
-
This compound
-
Styrene (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.5 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tol)₃ (0.04 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF, followed by styrene (1.5 eq) and Et₃N (2.5 eq) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and acidify with 1M HCl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Sonogashira Coupling: Synthesis of 2-(Phenylethynyl)-5-(trifluoromethyl)benzoic Acid
This protocol details a standard procedure for the Sonogashira coupling of this compound with a terminal alkyne.[5][6][7]
Materials:
-
This compound
-
Phenylacetylene (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and Et₃N (3.0 eq) via syringe.
-
Add phenylacetylene (1.2 eq) dropwise to the mixture.
-
Stir the reaction at 60 °C for 8-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of 2-Anilino-5-(trifluoromethyl)benzoic Acid
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.[8][9][10][11]
Materials:
-
This compound
-
Aniline (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equivalents)
-
Toluene, anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.5 eq).
-
Add this compound (1.0 eq) and aniline (1.2 eq).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 110 °C with stirring for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with 1M HCl. The product may precipitate or remain in the organic layer.
-
If a precipitate forms, filter and wash with water and diethyl ether. If no precipitate forms, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for the Heck reaction.
References
- 1. HOTf-Catalyzed Alkyl-Heck-type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.rug.nl [pure.rug.nl]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Synthesis of Fluorescent Alkynyl C-Nucleosides via Sonogashira Coupling for the Preparation of DNA-based Polyfluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. research.rug.nl [research.rug.nl]
Application Notes: Halogenation of Trifluoromethylbenzoic Acid Derivatives in Research and Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trifluoromethylbenzoic acids and their halogenated derivatives are cornerstone building blocks in modern medicinal chemistry and materials science. The trifluoromethyl (-CF3) group is prized for its ability to enhance crucial drug properties such as metabolic stability, lipophilicity, and binding affinity by altering the electronic nature of the molecule.[1][2][3] The introduction of a halogen atom (F, Cl, Br, I) onto the aromatic ring further expands the utility of these intermediates.
Halogen atoms serve two primary functions:
-
Modulation of Physicochemical Properties: Halogens can increase lipophilicity, which aids in membrane permeability, and can participate in specific "halogen bonding" interactions with biological targets, potentially increasing drug potency.[2][4]
-
Synthetic Handles: Bromine and iodine atoms, in particular, are excellent functional groups for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid diversification of molecular scaffolds.[5] This is a critical strategy in structure-activity relationship (SAR) studies during lead optimization.[1][5]
These application notes provide an overview of common halogenation techniques for trifluoromethylbenzoic acid derivatives and detailed protocols for their implementation in a laboratory setting.
Strategic Use in Drug Discovery
The strategic incorporation of halogenated trifluoromethylbenzoic acid moieties allows for the fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The electron-withdrawing nature of both the -CF3 group and the halogen can influence the pKa of the carboxylic acid, affecting solubility and ionization state at physiological pH.[2] Furthermore, the C-F bond's strength and the steric bulk of the -CF3 group can shield adjacent sites from enzymatic degradation, prolonging the drug's half-life.[1][3]
Caption: Drug discovery workflow using halogenated intermediates.
Regioselectivity in Electrophilic Halogenation
The directing effects of the substituents on the benzoic acid ring are crucial for determining the outcome of electrophilic halogenation. Both the carboxylic acid (-COOH) and the trifluoromethyl (-CF3) groups are electron-withdrawing and act as meta-directors.[6] Therefore, direct halogenation of a trifluoromethylbenzoic acid will typically yield substitution at a position meta to both groups. However, the strong deactivating nature of these groups can make the aromatic ring less reactive, often necessitating harsher reaction conditions or catalytic activation.[6]
References
Application Notes and Protocols for the Synthesis of PARP Inhibitors Using 2-Iodo-5-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies in oncology, particularly for cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations. The core chemical scaffold of many potent PARP inhibitors is derived from strategic chemical syntheses. This document provides detailed application notes and experimental protocols for the synthesis of PARP inhibitors utilizing 2-iodo-5-(trifluoromethyl)benzoic acid as a key starting material. The trifluoromethyl group often enhances the pharmacokinetic properties and binding affinity of the final inhibitor.
Signaling Pathway of PARP Inhibition
PARP enzymes, particularly PARP-1 and PARP-2, play a critical role in the base excision repair (BER) pathway, which rectifies single-strand DNA breaks (SSBs). When DNA damage occurs, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins. PARP inhibitors block this catalytic activity. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), unrepaired SSBs accumulate and, during DNA replication, lead to double-strand breaks (DSBs). The inability to repair these DSBs results in genomic instability and, ultimately, cell death, a concept known as synthetic lethality.
Caption: Mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cancer cells.
Experimental Protocols
The synthesis of PARP inhibitors from this compound typically involves a key Suzuki-Miyaura cross-coupling reaction to form a biaryl scaffold, followed by amide bond formation. The following protocols provide a generalized yet detailed methodology for these transformations.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes the coupling of this compound with a suitable boronic acid or ester, a critical step in forming the core structure of many PARP inhibitors.
Materials:
-
This compound
-
Arylboronic acid (e.g., 1H-indazole-4-boronic acid) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or DME)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.03-0.05 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
Protocol 2: Amide Bond Formation
This protocol outlines the conversion of the carboxylic acid group of the biaryl product from Protocol 1 into the final amide, a common feature in many PARP inhibitors.
Materials:
-
Biaryl carboxylic acid from Protocol 1
-
Amine (e.g., ammonia, or a primary/secondary amine) (1.5 equivalents)
-
Coupling agent (e.g., EDCI, HOBt, or CDI) (1.2 equivalents)
-
Base (e.g., DIPEA or TEA) (2 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the biaryl carboxylic acid (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the coupling agent (1.2 equivalents) and, if required, an additive like HOBt.
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the amine (1.5 equivalents) and the base (2 equivalents).
-
Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS (typically 4-24 hours).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
General Experimental Workflow
The development of PARP inhibitors from this compound follows a structured workflow from synthesis to biological evaluation.
Application Note: Quantitative Analysis of 2-Iodo-5-(trifluoromethyl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comparative overview and detailed protocols for the quantitative analysis of 2-Iodo-5-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical synthesis. The primary analytical techniques discussed are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This guide offers a summary of expected quantitative performance, detailed experimental protocols, and a general workflow to aid researchers in selecting and implementing the most suitable method for their specific application, such as impurity profiling, reaction monitoring, or quality control.
Comparison of Analytical Techniques
The selection of an analytical method for quantifying this compound depends on factors like required sensitivity, selectivity, sample matrix complexity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC-UV): A robust and widely accessible technique suitable for routine quantification in bulk materials and simple formulations.[1] It offers moderate sensitivity and selectivity based on chromatographic separation.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method provides high selectivity and is ideal for identifying and quantifying the analyte, especially in complex matrices.[1] Due to the low volatility of the benzoic acid derivative, a chemical derivatization step, such as silylation, is typically required to convert the analyte into a more volatile form suitable for GC analysis.[1][3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offering the highest sensitivity and selectivity, LC-MS/MS is the preferred method for trace-level quantification in complex biological or environmental matrices.[2] It combines the separation power of liquid chromatography with the precise detection of mass spectrometry, often utilizing Multiple Reaction Monitoring (MRM) for exceptional specificity.[4][5]
Quantitative Data Summary
Direct comparative validation data for this compound is not extensively available in public literature. Therefore, the following table summarizes typical performance characteristics for the analytical methods based on data from structurally similar compounds, such as other benzoic acid derivatives. This provides a reliable estimate of expected performance.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Linearity Range | 1 - 500 µg/mL[1] | 0.1 - 100 µg/mL[1] | 10 - 500 µg/L[4] |
| Limit of Detection (LOD) | ~0.2 - 0.5 µg/mL[1][6] | ~0.05 µg/mL[1] | 0.1 - 2.9 µg/kg[4] |
| Limit of Quantification (LOQ) | ~0.8 - 1.5 µg/mL[1][7] | ~0.15 µg/mL[1] | Not explicitly reported, but assay validated at 20 pg/mL for similar compounds[5] |
| Accuracy (% Recovery) | 98 - 102%[1] | 95 - 105%[1] | 78.2 - 93.0%[4] |
| Precision (%RSD) | < 2%[1] | < 10%[1] | 2.8 - 14%[4] |
| Sample Throughput | Moderate | Low to Moderate | High |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.
A. Instrumentation & Materials
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[1]
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical balance, volumetric flasks, and pipettes.
-
Syringe filters (0.45 µm).[2]
B. Standard & Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 µg/mL).
-
Sample Preparation: Accurately weigh the sample, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm filter before injection.[2]
C. Chromatographic Conditions
-
Mobile Phase: Isocratic or gradient mixture of acetonitrile and water containing 0.1% formic acid (e.g., 60:40 v/v Acetonitrile:Water + 0.1% Formic Acid).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Injection Volume: 10 µL.[2]
-
Detection Wavelength: Monitor between 230-280 nm; determine the optimal wavelength by scanning a standard solution. A wavelength of ~272 nm may be effective.[8]
D. Data Analysis
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol requires derivatization to increase the volatility of the analyte. It is highly selective and suitable for complex matrices.
A. Instrumentation & Materials
-
Gas chromatograph with a capillary column (e.g., DB-5ms or equivalent) coupled to a mass spectrometer (EI source).[9]
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).[1]
-
Ethyl acetate, hexane (GC grade).
-
Nitrogen gas for evaporation.
-
Internal Standard (IS), e.g., Benzoic acid-d5.[3]
B. Standard & Sample Preparation
-
Sample Extraction: For solid samples, dissolve in a suitable solvent. For liquid samples (e.g., plasma), perform a liquid-liquid extraction. Acidify the sample and extract with ethyl acetate.[3]
-
Evaporation: Transfer the organic extract to a clean vial and evaporate to dryness under a gentle stream of nitrogen.[3]
-
Derivatization: Add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS to the dried residue. Cap the vial tightly and heat at 60-70 °C for 30 minutes to form the trimethylsilyl (TMS) ester.[1]
-
Standard Preparation: Prepare calibration standards and treat them with the same extraction and derivatization procedure.
C. GC-MS Conditions
-
Inlet Temperature: 250 °C.[9]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]
-
Oven Program: Start at 60 °C, hold for 1 minute, then ramp at 10 °C/min to 325 °C and hold for 10 minutes.[10]
-
MS Transfer Line: 290 °C.[10]
-
Ion Source: Electron Ionization (EI) at 70 eV.[9]
-
MS Mode: Acquire data in Selected Ion Monitoring (SIM) mode for highest sensitivity, using characteristic ions of the derivatized analyte.
D. Data Analysis
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.
-
Determine the concentration of the unknown samples from this curve.
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides the highest sensitivity and is ideal for trace-level analysis in complex matrices like biological fluids or environmental samples.
A. Instrumentation & Materials
-
UHPLC or HPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]
-
C18 column (e.g., Waters ACQUITY UPLC BEH C18).[4]
-
LC-MS grade acetonitrile, methanol, and water.
-
Ammonium acetate and formic acid.[4]
B. Standard & Sample Preparation
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution in methanol.
-
Calibration Standards: Prepare matrix-matched calibration standards by spiking blank matrix extract with the analyte over the desired concentration range (e.g., 10-500 µg/L).[4]
-
Sample Extraction (QuEChERS-like):
-
To 4 g of a homogenized sample, add 10 mL of acetonitrile (90%), 1.0 mL of 1 mol/L HCl, 3 g of anhydrous sodium sulfate, and 2 g of sodium chloride.[4]
-
Vortex vigorously for 2 minutes and centrifuge.[4]
-
The upper acetonitrile phase can be further purified if needed (e.g., by solid-phase extraction).[4]
-
Evaporate the final extract and reconstitute in the mobile phase.[4]
-
C. LC-MS/MS Conditions
-
Mobile Phase A: 5 mmol/L ammonium acetate in water with 0.2% formic acid.[4]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Use a suitable gradient to separate the analyte from matrix interferences.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: ESI negative mode is typically suitable for carboxylic acids.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM). Optimize precursor and product ions for this compound by infusing a standard solution.
D. Data Analysis
-
Quantify the analyte using a calibration curve constructed from the matrix-matched standards.
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the quantification of this compound using a chromatography-based method.
Caption: General workflow for quantification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination the Residues of Cyflumetofen and Its Metabolite in Plant Origin Food by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry [qikan.cmes.org]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
- 7. ripublication.com [ripublication.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. benchchem.com [benchchem.com]
- 10. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of Iodinated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the simultaneous separation and quantification of iodinated benzoic acid isomers using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Iodinated benzoic acids are important intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The ability to separate and quantify closely related isomers is critical for quality control and process optimization. This protocol provides a validated method for the analysis of 2-iodobenzoic acid, 3-iodobenzoic acid, and 4-iodobenzoic acid, along with other iodinated derivatives.
Introduction
Iodinated benzoic acids are a class of organic compounds that serve as key building blocks in the synthesis of a variety of molecules, including active pharmaceutical ingredients (APIs), contrast media, and agrochemicals. During the synthesis of these compounds, a mixture of positional isomers (ortho-, meta-, and para-) can be formed. As the biological activity and physical properties of these isomers can vary significantly, their accurate separation and quantification are essential for ensuring the quality, safety, and efficacy of the final product.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and versatile technique for the analysis of small organic molecules. Its ability to separate compounds based on their hydrophobicity makes it well-suited for the analysis of iodinated benzoic acid isomers. This application note presents a comprehensive protocol for the HPLC analysis of these compounds, including sample preparation, chromatographic conditions, and method validation parameters.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Phosphoric acid (or other suitable acid for mobile phase pH adjustment).
-
Standards: Reference standards of 2-iodobenzoic acid, 3-iodobenzoic acid, 4-iodobenzoic acid, and other relevant iodinated benzoic acids of known purity.
Preparation of Standard Solutions
-
Stock Standard Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a suitable solvent, such as methanol or a mixture of methanol and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the desired concentration range for calibration.
Sample Preparation
The sample preparation procedure will vary depending on the sample matrix. For drug substance or intermediate samples, a simple dissolution in the mobile phase is often sufficient.
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., mobile phase or a solvent compatible with the mobile phase).
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Chromatographic Conditions
The following chromatographic conditions have been found to be effective for the separation of iodinated benzoic acid isomers. Optimization may be required depending on the specific column and HPLC system used.
| Parameter | Value |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (e.g., 60:40:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Note on Detection Wavelength: The UV spectra of iodinated benzoic acid isomers typically show significant absorbance around 230 nm. A PDA detector can be used to confirm the optimal wavelength for detection. The UV spectrum for 2-iodobenzoic acid shows an absorbance maximum around 225-230 nm.[1] Similarly, 4-iodobenzoic acid exhibits a strong absorbance in the UV region.[2][3]
Data Presentation
The following tables summarize the expected quantitative data for the HPLC analysis of iodinated benzoic acids. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Chromatographic Parameters for Iodinated Benzoic Acid Isomers
| Compound | Expected Retention Time (min) |
| 2-Iodobenzoic Acid | ~4.5 |
| 3-Iodobenzoic Acid | ~5.2 |
| 4-Iodobenzoic Acid | ~5.8 |
Note: The elution order and retention times are based on typical reversed-phase behavior where increased hydrophobicity leads to longer retention. The exact values should be confirmed experimentally.
Table 2: Method Validation Parameters
| Parameter | Typical Range |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of iodinated benzoic acids.
Logical Relationship of Method Parameters
Caption: Interplay of key parameters in HPLC method development.
Conclusion
The RP-HPLC method described in this application note provides a reliable and efficient means for the separation and quantification of iodinated benzoic acid isomers. The use of a standard C18 column with a simple mobile phase makes this method readily applicable in most analytical laboratories. Proper method validation is crucial to ensure the accuracy and precision of the results, which is of paramount importance in the pharmaceutical and chemical industries. This protocol serves as a valuable starting point for the analysis of iodinated benzoic acids and can be adapted for the analysis of other related compounds.
References
Application Note: High-Throughput Analysis of Halogenated Benzoic Acids by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Halogenated benzoic acids are a class of compounds widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Their presence as impurities or metabolites in various matrices requires sensitive and selective analytical methods for their detection and quantification. This application note presents a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of halogenated benzoic acids in various sample matrices. The method is suitable for high-throughput screening and quantitative analysis, providing the necessary performance for research, development, and quality control applications.
Experimental Protocols
This section details the necessary reagents, sample preparation procedures, and instrumental conditions for the analysis of halogenated benzoic acids.
Reagents and Materials
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade).
-
Additives: Formic acid (FA) (LC-MS grade).
-
Analytical Standards: Reference standards of the target halogenated benzoic acids.
-
Columns: A reversed-phase C18 column, such as Inertsil ODS 3V (250 mm × 4.6 mm, 5 µm) or YMC-Triart C18, is recommended.[1][2]
Standard and Sample Preparation
Standard Preparation:
-
Prepare individual stock solutions of each halogenated benzoic acid in methanol at a concentration of 1 mg/mL.
-
Prepare a mixed working standard solution containing all target analytes by diluting the stock solutions in a 50:50 mixture of acetonitrile and water.
-
Generate a calibration curve by serially diluting the working standard solution to the desired concentration range.
Sample Preparation (General Protocol):
-
For liquid samples (e.g., water, plasma), a simple "dilute and shoot" approach is often sufficient. Dilute the sample with the initial mobile phase conditions to minimize solvent effects.
-
For solid samples, perform a solvent extraction using methanol or acetonitrile. Sonicate for 15-20 minutes and then centrifuge to pelletize solid matter.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
LC-MS/MS Instrumental Conditions
Liquid Chromatography (LC) System:
| Parameter | Condition |
| Column | Inertsil ODS 3V (250 mm × 4.6 mm, 5 µm) or equivalent C18 column[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient | Isocratic at 65% B or a suitable gradient for multi-analyte separation |
| Flow Rate | 1.0 mL/min (with a split to 0.4 mL/min into the MS source)[2] |
| Injection Volume | 5-20 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) System:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2] |
| Capillary Voltage | Optimized for the specific instrument, typically in the range of 3-4 kV |
| Source Temperature | 120-150 °C |
| Desolvation Gas Flow | 600-800 L/hr |
| Collision Gas | Argon |
Data Presentation
The following tables summarize the quantitative data for a selection of halogenated benzoic acids based on typical method performance.
Table 1: MRM Transitions and Optimized MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| 4-(Bromomethyl)benzoic acid | 213.0 | 78.9 | 100 |
| 3-Chlorobenzoic acid | 155.0 | 111.0 | 100 |
| 4-Chlorobenzoic acid | 155.0 | 111.0 | 100 |
| 3-Bromobenzoic acid | 199.0 | 120.0 | 100 |
| Pentafluorobenzoic acid | 211.0 | 167.0 | 100 |
Table 2: Method Performance Data
| Analyte | Limit of Quantification (LOQ) | Linearity (r²) | Recovery (%) |
| 4-(Bromomethyl)benzoic acid | 0.5 ppm[2] | >0.99 | 95-105 |
| 3-Chlorobenzoic acid | ~1 ng/mL | >0.99 | 92-103 |
| 4-Chlorobenzoic acid | ~1 ng/mL | >0.99 | 94-106 |
| 3-Bromobenzoic acid | ~1 ng/mL | >0.99 | 96-104 |
| Pentafluorobenzoic acid | ~0.5 ng/mL | >0.99 | 98-102 |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationships of the key steps in the LC-MS/MS method.
Caption: General experimental workflow for LC-MS/MS analysis of halogenated benzoic acids.
Caption: Logical relationship of key steps in the LC-MS/MS method for halogenated benzoic acids.
References
Application Notes and Protocols for GC-MS Analysis of Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of benzoic acid and its derivatives. Benzoic acid and its related compounds are widely used as preservatives in food and beverages, and they also serve as important intermediates in the synthesis of various pharmaceutical and industrial chemicals. Accurate and reliable quantification of these compounds is crucial for quality control, safety assessment, and research and development.
Due to the polar nature and low volatility of benzoic acid and many of its derivatives, a derivatization step is typically required to convert them into more volatile and thermally stable compounds suitable for GC-MS analysis. This process enhances chromatographic separation, improves peak shape, and increases detection sensitivity. The most common derivatization techniques are silylation and esterification.
Quantitative Data Summary
The following tables summarize the quantitative data for the GC-MS analysis of benzoic acid and its derivatives from various studies. These tables are intended to provide a comparative overview of the method's performance across different sample matrices and derivatization techniques.
Table 1: Quantitative Performance for Benzoic Acid Analysis
| Parameter | Value | Sample Matrix | Derivatization Method |
| Linearity Range | 0.1 - 10.0 µg/mL | Fruit Juice | Not specified |
| Correlation Coefficient (r²) | > 0.999 | Fruit Juice | Not specified |
| Limit of Detection (LOD) | 0.05 µg/g | Fruit Juice | Not specified |
| Limit of Quantification (LOQ) | 0.1 µg/g | Fruit Juice | Not specified |
| Recovery | 98 - 105% | Fruit Juice | Not specified |
| Linearity Range | 2.5 - 5000 mg/kg | Tomato Paste, Ketchup, Mayonnaise | Methylation (H₂SO₄/Methanol) |
| Limit of Detection (LOD) | 1.5 mg/kg | Tomato Paste, Ketchup, Mayonnaise | Methylation (H₂SO₄/Methanol) |
| Limit of Quantification (LOQ) | 2.5 mg/kg | Tomato Paste, Ketchup, Mayonnaise | Methylation (H₂SO₄/Methanol) |
| Recovery | 95 - 105% | Tomato Paste, Ketchup, Mayonnaise | Methylation (H₂SO₄/Methanol) |
| Linearity Range | 100 - 2000 mg.kg-1 | Not specified | Methylation |
| Limit of Detection (LOD) | 0.7 mg.kg-1 | Not specified | Methylation |
| Limit of Quantification (LOQ) | 2.31 mg.kg-1 | Not specified | Methylation |
Table 2: Typical GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injector Temperature | 250 - 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial: 50-100°C, hold for 2 min; Ramp: 10-15°C/min to 280°C; Hold: 5 min |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 50-450 (Scan mode) or Selected Ion Monitoring (SIM) for higher sensitivity |
Experimental Protocols
Herein are detailed protocols for the sample preparation, derivatization, and GC-MS analysis of benzoic acid and its derivatives in different matrices.
Protocol 1: Analysis of Benzoic Acid in Food Matrices (e.g., Fruit Juice, Tomato Paste)
This protocol describes the extraction and derivatization of benzoic acid from food samples for GC-MS analysis.
1. Sample Preparation (Extraction)
-
For Liquid Samples (e.g., Fruit Juice):
-
Acidify the sample to a pH of approximately 2 using a suitable acid (e.g., HCl).
-
Perform a liquid-liquid extraction by adding an organic solvent such as ethyl acetate or chloroform.
-
Vortex the mixture vigorously and centrifuge to separate the layers.
-
Collect the organic layer containing the benzoic acid.
-
Repeat the extraction two more times to ensure complete recovery.
-
Pool the organic extracts and dry them under a gentle stream of nitrogen.
-
-
For Solid/Semi-Solid Samples (e.g., Tomato Paste):
-
Weigh a homogenized sample (e.g., 1 g) into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., a mixture of methanol and water).
-
Vortex or sonicate to ensure thorough mixing and extraction.
-
Centrifuge the mixture and collect the supernatant.
-
Proceed to the derivatization step.
-
2. Derivatization (Methylation)
Safety Note: Derivatization reagents can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
To the dried extract or a portion of the supernatant, add a methylating agent. A common and effective reagent is a solution of sulfuric acid in methanol.[1]
-
For headspace analysis, place the sample, internal standard (e.g., D5-benzoic acid), water, sulfuric acid, and methanol in a headspace vial.[2]
-
Seal the vial and heat it in a headspace sampler (e.g., at 140°C for 15 minutes) to facilitate the derivatization and volatilization of the methyl ester.[1]
3. GC-MS Analysis
-
Inject an aliquot of the headspace vapor or the derivatized organic extract into the GC-MS system.
-
Acquire the data using the parameters outlined in Table 2 or an optimized method for your specific instrument and application.
-
Identify and quantify the methyl benzoate peak based on its retention time and mass spectrum.
Protocol 2: Analysis of Benzoic Acid in Biological Matrices (e.g., Serum, Plasma)
This protocol is adapted for the analysis of benzoic acid in biological fluids, which is relevant for pharmacokinetic and metabolomic studies.[3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Acidify the serum or plasma sample.
-
Add an appropriate internal standard (e.g., benzoic acid-d5).[3]
-
Extract the benzoic acid with an organic solvent like ethyl acetate.[3]
-
Vortex and centrifuge to separate the phases.
-
Transfer the organic layer to a clean tube and evaporate it to dryness under a stream of nitrogen.[3]
2. Derivatization (Silylation)
-
Reconstitute the dried extract in a suitable solvent.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture (e.g., at 60-70°C for 30 minutes) to ensure complete derivatization to the trimethylsilyl (TMS) ester of benzoic acid.
3. GC-MS Analysis
-
Inject the derivatized sample into the GC-MS.
-
Use appropriate GC-MS conditions, similar to those in Table 2, to separate and detect the TMS-benzoic acid derivative.
-
Quantify the analyte by comparing its response to that of the internal standard.
Visualizations
The following diagrams illustrate the key workflows and processes involved in the GC-MS analysis of benzoic acid derivatives.
References
- 1. Investigation of benzoic acid and sorbic acid concentrations in tomato paste, pepper paste, ketchup, mayonnaise, and barbeque sauce samples by headspace gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Iodo-5-(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Iodo-5-(trifluoromethyl)benzoic acid.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound by recrystallization and column chromatography.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | - Insufficient solvent volume.- Incorrect solvent choice. | - Add small increments of hot solvent until the compound dissolves.- If a large volume of solvent is required, consider a different solvent or solvent system. Good single solvents for substituted benzoic acids include ethanol, methanol, or acetic acid. A mixed solvent system, such as ethanol/water or acetic acid/water, can also be effective. |
| Oiling out instead of crystallization. | - The boiling point of the solvent is higher than the melting point of the compound (Melting Point of this compound is 171-172°C).- The solution is supersaturated.- Impurities are present. | - Lower the temperature of the solvent.- Add a small amount of a solvent in which the compound is more soluble to the hot solution.- Use a larger volume of solvent to reduce the saturation.- Attempt to purify by another method, such as column chromatography, to remove impurities first. |
| No crystals form upon cooling. | - The solution is not saturated.- The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.- Allow the solution to cool more slowly at room temperature before placing it in an ice bath. |
| Low recovery of the purified compound. | - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Minimize the amount of hot solvent used for dissolution.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the compound from crystallizing on the filter paper. |
| Discolored crystals. | - Colored impurities are present in the crude material. | - Add a small amount of activated charcoal to the hot solution before filtration. Be cautious as charcoal can adsorb the desired product as well. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from impurities. | - Inappropriate solvent system (eluent).- Column overloading. | - Optimize the eluent system using thin-layer chromatography (TLC) first. A common starting point for acidic compounds is a mixture of hexane and ethyl acetate. Adding a small amount of acetic acid or formic acid (0.1-1%) to the eluent can improve peak shape and resolution.- Reduce the amount of crude material loaded onto the column. |
| Streaking or tailing of the compound on the column. | - The compound is interacting too strongly with the silica gel.- The compound is not fully soluble in the eluent. | - Add a small percentage of a more polar solvent (e.g., methanol) or an acid (e.g., acetic acid) to the eluent. For acidic compounds, adding a small amount of triethylamine to the eluent can sometimes help if the issue is interaction with acidic silica. However, for an acidic product, adding a volatile acid is more common.- Ensure the crude material is fully dissolved in a minimum amount of the eluent or a stronger solvent before loading it onto the column. |
| The compound does not elute from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. If the compound still does not elute, a small amount of methanol can be added to the eluent. |
| Cracking of the silica gel bed. | - The column was not packed properly.- The heat of adsorption of the solvent onto the silica gel. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.- Pack the column using the eluent to be used for the separation to pre-saturate the silica gel. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: Common impurities can arise from the starting materials or side reactions during the synthesis. Depending on the synthetic route, these may include:
-
Starting materials: Unreacted precursors.
-
Isomeric impurities: Other isomers of iodo-(trifluoromethyl)benzoic acid that may have formed during the reaction.
-
De-iodinated product: 5-(Trifluoromethyl)benzoic acid.
-
By-products from the reaction: For example, if a Sandmeyer reaction is used, other nucleophilic substitution products might be present.
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: Due to the presence of the polar carboxylic acid group and the nonpolar trifluoromethyl and iodo-substituted benzene ring, a solvent system with intermediate polarity is a good starting point. Ethanol, methanol, or a mixture of ethanol and water are often effective for substituted benzoic acids. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
Q3: How can I confirm the purity of my this compound after purification?
A3: The purity can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value (171-172°C) is a good indicator of purity. Impurities will typically broaden and depress the melting point range.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can confirm the structure and identify any remaining impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.
Q4: My purified this compound is still slightly yellow. What can I do?
A4: A slight yellow color may be due to trace impurities. If the melting point and NMR analysis indicate high purity, the color may not be significant for many applications. However, if a completely colorless product is required, you can try recrystallization with the addition of a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce your overall yield.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and water) to find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound poorly at room temperature but well at its boiling point. A mixture of ethanol and water is often a good choice.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. This can be done by adding the solvent in small portions while heating the flask on a hot plate.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.
-
Analysis: Determine the melting point and yield of the purified product.
Column Chromatography Protocol
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. A good eluent system will give the desired compound an Rf value of approximately 0.3-0.4. For this compound, a mixture of hexanes and ethyl acetate with a small amount of acetic acid (e.g., 90:10:1 hexanes:ethyl acetate:acetic acid) is a reasonable starting point.
-
Column Packing: Prepare a silica gel column. The silica gel can be dry-packed or wet-packed as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a solvent in which it is highly soluble (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. Alternatively, dissolve the sample in a minimal amount of eluent and carefully load it directly onto the column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying and Analysis: Dry the resulting solid under vacuum and determine its mass, melting point, and purity by analytical methods.
Visualization
Caption: Purification workflow for this compound.
Technical Support Center: Recrystallization of 2-Iodo-5-(trifluoromethyl)benzoic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 2-Iodo-5-(trifluoromethyl)benzoic acid. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the recrystallization of this compound?
Recrystallization is a purification technique for solid organic compounds. The core principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures.[1][2] Ideally, the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[3] As a hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the surrounding liquid (mother liquor).[1][2]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A suitable solvent for recrystallization should exhibit the following characteristics:
-
High solubility at elevated temperatures: The solvent should dissolve the compound completely when hot.
-
Low solubility at low temperatures: The solvent should not dissolve the compound well when cold, allowing for good recovery of the purified crystals.[4]
-
Boiling point considerations: The solvent's boiling point should be lower than the melting point of the compound to prevent it from "oiling out" instead of crystallizing.
-
Inertness: The solvent should not react with the compound being purified.[5]
-
Volatility: A moderately volatile solvent is preferred to allow for easy removal from the purified crystals after filtration.[5]
For benzoic acid and its derivatives, common solvents include water, ethanol, and mixtures like ethanol-water or hexane-acetone.[6][7] Given the structure of this compound, a moderately polar solvent is a good starting point. It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the optimal one for your specific sample.
Q3: Why is slow cooling important during recrystallization?
Slow cooling of the saturated solution is crucial for the formation of large, pure crystals.[8] Rapid cooling can cause the compound to precipitate quickly, trapping impurities within the crystal lattice and defeating the purpose of the purification.[8][9] An ideal crystallization process involves the gradual formation of crystals over a period of about 20 minutes.[9]
Q4: How can I induce crystallization if no crystals form upon cooling?
If crystals do not form spontaneously from the cooled solution, the solution may be supersaturated. Several techniques can be used to induce crystallization:
-
Scratching: Gently scratching the inside of the flask with a glass stirring rod can create nucleation sites for crystal growth.[6][10]
-
Seeding: Adding a "seed crystal" (a tiny crystal of the pure compound) to the supersaturated solution can initiate crystallization.[9]
-
Concentration: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and increase the concentration of the compound.[9]
-
Further Cooling: Placing the flask in an ice bath can further decrease the solubility and promote crystallization.[10]
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound and provides potential solutions.
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used.[6] 2. The solution is supersaturated.[6] 3. The compound is highly soluble in the solvent even at low temperatures. | 1. Boil off some of the solvent to concentrate the solution and allow it to cool again.[9] 2. Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.[6][9] 3. Re-evaluate your choice of solvent. A less effective solvent or a mixed solvent system may be necessary. |
| The compound "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly.[6] 3. The compound has a high concentration of impurities, leading to a significant melting point depression. | 1. Choose a solvent with a lower boiling point. 2. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[6] 3. Consider pre-purification steps like charcoal treatment if colored impurities are present.[9] |
| Crystal formation is too rapid. | The solution is too concentrated or is being cooled too quickly.[9] | Reheat the solution, add a small amount of extra solvent to slightly decrease the saturation, and allow it to cool more slowly at room temperature before moving to an ice bath.[9] |
| Low yield of recovered crystals. | 1. Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[11] 2. Premature crystallization during hot filtration. 3. Incomplete transfer of crystals during filtration. 4. Washing the crystals with a solvent that is not ice-cold.[11] | 1. Concentrate the mother liquor and cool it to recover more crystals. Test for remaining solute by dipping a glass rod in the mother liquor and seeing if residue forms upon evaporation.[11] 2. Ensure the filtration apparatus is pre-heated and use a stemless funnel to prevent clogging. 3. Rinse the crystallization flask with a small amount of ice-cold mother liquor or fresh, ice-cold solvent and transfer the rinsing to the filter funnel. 4. Always use a minimal amount of ice-cold solvent to wash the crystals.[12] |
| The purified crystals are colored. | Colored impurities are present and were not removed during recrystallization. | Re-dissolve the crystals in a suitable hot solvent and add a small amount of activated charcoal. Heat the solution for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and recrystallize.[2] |
Experimental Protocols
Solvent Selection Test
-
Place approximately 20-30 mg of the crude this compound into a small test tube.
-
Add the candidate solvent dropwise at room temperature, shaking after each addition, to check for solubility in the cold. An ideal solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath.
-
Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the test tube to cool to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.
Recrystallization Protocol (General Procedure)
This protocol is a general guideline and may need to be optimized based on the results of your solvent selection tests.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture on a hot plate while stirring to facilitate dissolution.
-
Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.[11]
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if decolorization was performed):
-
Preheat a stemless funnel and a clean Erlenmeyer flask.
-
Place a fluted filter paper in the funnel.
-
Filter the hot solution quickly to remove the charcoal.
-
-
Crystallization:
-
Isolation and Washing:
-
Drying:
-
Allow the crystals to dry completely on the filter paper by drawing air through them.
-
For final drying, the crystals can be placed in a desiccator or a drying oven at a temperature well below the compound's melting point.
-
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. digital.library.unt.edu [digital.library.unt.edu]
- 2. benchchem.com [benchchem.com]
- 3. Benzoic acid - Wikipedia [en.wikipedia.org]
- 4. US4207266A - Process for the preparation of trifluoromethylated aromatic compounds - Google Patents [patents.google.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SOLUBILITY OF BENZOIC ACID AND RELATED COMPOUNDS IN A SERIES OF ETA-ALKANOLS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. data.epo.org [data.epo.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. journalajocs.com [journalajocs.com]
- 12. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Iodo-5-(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities during the synthesis of 2-Iodo-5-(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route to this compound and what are the expected impurities?
A common synthetic approach is the direct iodination of 3-(trifluoromethyl)benzoic acid. This electrophilic aromatic substitution reaction can lead to a variety of impurities. Another possible method involves the trifluoromethylation of a pre-iodinated precursor.
Most Common Impurities:
-
Unreacted Starting Material: 3-(trifluoromethyl)benzoic acid.
-
Isomeric Byproducts: 4-Iodo-3-(trifluoromethyl)benzoic acid and 2-iodo-3-(trifluoromethyl)benzoic acid. The formation of these isomers is dictated by the directing effects of the carboxyl and trifluoromethyl groups.
-
Di-iodinated Byproducts: Species such as 2,6-diiodo-3-(trifluoromethyl)benzoic acid may form under harsh reaction conditions.
-
Residual Reagents: Traces of the iodinating agent (e.g., iodine) and any catalysts or acids used.
Q2: What are the initial signs of impurities in my product?
Impurities can manifest in several ways:
-
Melting Point Depression and Broadening: A pure compound has a sharp, defined melting point. Impurities will typically lower the melting point and cause it to melt over a wider range.
-
Discoloration: The presence of residual iodine or other colored byproducts can lead to a yellow or brownish tint in the final product, which should ideally be a white to off-white solid.
-
Inconsistent Spectroscopic Data: The presence of unexpected peaks in NMR or IR spectra, or additional spots on a TLC plate, are clear indicators of impurities.
Q3: What are the recommended general purification strategies for this compound?
The primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.
-
Recrystallization: Effective for removing small amounts of impurities with different solubility profiles from the desired product.
-
Column Chromatography: Ideal for separating compounds with similar polarities, such as isomers, or for purifying larger quantities of crude product.
Troubleshooting Guides
Problem 1: Presence of Unreacted 3-(trifluoromethyl)benzoic Acid
Symptoms:
-
A lower than expected melting point of the final product.
-
Characteristic peaks of 3-(trifluoromethyl)benzoic acid observed in the 1H or 19F NMR spectrum.
-
A separate spot corresponding to the starting material on a TLC analysis.
Solutions:
-
Recrystallization: This is often the most effective method for removing the more polar starting material.
-
Protocol: A detailed protocol for recrystallization is provided in the "Experimental Protocols" section.
-
-
Aqueous Wash: An alkaline wash can be employed to remove the acidic starting material.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash the organic layer with a dilute solution of sodium bicarbonate (NaHCO3). The more acidic starting material may preferentially move into the aqueous layer.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to recover the purified product.
-
Problem 2: Isomeric Impurities Detected
Symptoms:
-
A broadened melting point range.
-
Complex, overlapping peaks in the aromatic region of the 1H NMR spectrum.
-
Multiple spots with similar Rf values on a TLC plate, making separation difficult to visualize.
Solutions:
-
Column Chromatography: This is the most reliable method for separating isomers.
-
Protocol: A general protocol for column chromatography is provided in the "Experimental Protocols" section. The choice of solvent system is critical and may require some optimization. A good starting point is a mixture of hexanes and ethyl acetate, gradually increasing the polarity.
-
-
Fractional Recrystallization: This technique can sometimes be used to separate isomers if their solubilities in a particular solvent are sufficiently different. This involves multiple, sequential recrystallization steps and can be labor-intensive.
Problem 3: Product is Discolored (Yellow/Brown)
Symptoms:
-
The isolated solid is not white or off-white.
Possible Cause:
-
Residual iodine from the iodination reaction.
Solutions:
-
Sodium Thiosulfate Wash:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with a 5-10% aqueous solution of sodium thiosulfate (Na2S2O3). The thiosulfate will reduce the elemental iodine to colorless iodide ions, which will move into the aqueous layer.
-
Repeat the wash until the organic layer is colorless.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
-
Activated Carbon Treatment during Recrystallization:
-
During the recrystallization process, after the compound has dissolved in the hot solvent, a small amount of activated carbon can be added to the solution.
-
The solution is then hot-filtered to remove the carbon, which will have adsorbed the colored impurities.
-
Data Presentation
The effectiveness of purification methods can be compared by analyzing the purity of the product before and after the procedure.
| Purification Method | Typical Purity Before (%) | Typical Purity After (%) | Key Advantages | Common Applications |
| Recrystallization | 85-95 | >98 | Simple, cost-effective, good for removing small amounts of impurities with different solubilities. | Removal of starting materials and some byproducts. |
| Column Chromatography | 70-90 | >99 | Highly effective for separating isomers and closely related compounds. | Purification of complex mixtures, separation of isomers. |
| Aqueous Wash (Alkaline) | Variable | Variable | Good for removing acidic impurities. | Pre-purification step to remove unreacted starting material. |
| Sodium Thiosulfate Wash | Variable | Variable | Specifically removes residual iodine. | Decolorizing the crude product. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Good starting points for halogenated benzoic acids include toluene, heptane/ethyl acetate mixtures, or ethanol/water mixtures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Column Chromatography Protocol
-
Stationary Phase Selection: Silica gel is the most common stationary phase for this type of compound.
-
Solvent System Selection: The choice of eluent is crucial for good separation. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis to achieve a good separation of the desired product from its impurities (target Rf of ~0.3).
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, the dry silica with the adsorbed sample is carefully added to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, where the polarity of the solvent is gradually increased, can be effective for separating components with a wide range of polarities.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Hypothetical synthesis pathway of this compound.
Caption: General purification workflow for this compound.
Technical Support Center: Synthesis of 2-Iodo-5-(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Iodo-5-(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent synthetic route is the Sandmeyer reaction, starting from 2-amino-5-(trifluoromethyl)benzoic acid.[1][2] This involves two main steps: the diazotization of the amino group followed by the introduction of iodine.[3]
Q2: What are the primary side reactions to be aware of during this synthesis?
A2: The main side reactions include the formation of phenolic byproducts, azo compounds, and isomeric impurities. Specifically, you may encounter:
-
5-Hydroxy-2-(trifluoromethyl)benzoic acid: Formed by the reaction of the diazonium salt with water.[4]
-
Azo-coupling products: Resulting from the reaction of the diazonium salt with the starting material or other aromatic species.[5][6]
-
Isomeric iodo-compounds: Such as 3-Iodo-5-(trifluoromethyl)benzoic acid and 3,5-diiodo-5-(trifluoromethyl)benzoic acid, due to non-specific iodination.
-
Deiodination: Loss of the iodine atom from the desired product, particularly under harsh conditions.[7]
Q3: How can I minimize the formation of the phenolic byproduct?
A3: To reduce the formation of 5-Hydroxy-2-(trifluoromethyl)benzoic acid, it is crucial to maintain a low reaction temperature (typically 0-5 °C) during the diazotization and subsequent iodination steps.[8] It is also important to avoid an excess of water in the reaction mixture.
Q4: What conditions favor the formation of azo compounds, and how can I avoid them?
A4: Azo compound formation is more likely at higher pH and when there is an excess of the unreacted amine starting material.[9] Ensuring complete diazotization by using a slight excess of sodium nitrite and maintaining a strongly acidic environment can help minimize this side reaction. The presence of unreacted diazonium salt can also lead to the formation of polymeric materials.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Incomplete diazotization. | Ensure the complete dissolution of the starting amine in the acid before adding sodium nitrite. Use a slight excess (1.1-1.2 equivalents) of sodium nitrite. Test for the presence of excess nitrous acid using starch-iodide paper. |
| Premature decomposition of the diazonium salt. | Maintain the reaction temperature strictly between 0-5 °C throughout the diazotization and addition of the iodide source. | |
| Formation of significant amounts of the phenolic byproduct. | Keep the reaction temperature low and minimize the amount of water. Consider using a non-aqueous solvent for the diazotization if feasible. | |
| Inefficient iodination. | Ensure the iodide source (e.g., potassium iodide) is fully dissolved before adding it to the diazonium salt solution. The use of a copper catalyst (CuI) is not always necessary for iodination but can sometimes improve yields.[2] | |
| Presence of a Reddish/Orange Impurity | Formation of azo compounds. | Maintain a low pH and ensure complete conversion of the starting amine. The diazonium salt solution should be added slowly to the iodide solution to avoid a localized high concentration of the diazonium salt. |
| Product is Difficult to Purify/Contains Multiple Spots on TLC | Presence of isomeric impurities. | The trifluoromethyl group is an electron-withdrawing group which can influence the regioselectivity of the reaction. Careful control of reaction conditions is key. Purification via column chromatography or recrystallization may be necessary. Consider using a different solvent system for recrystallization to improve the separation of isomers. |
| Presence of the starting material. | Monitor the reaction progress by TLC or HPLC to ensure complete consumption of the starting amine before workup. | |
| Product Decomposes During Workup or Storage | Deiodination. | Avoid exposing the product to high temperatures, strong bases, or prolonged exposure to light. Store the purified product in a cool, dark, and inert atmosphere. |
Experimental Protocols
A detailed experimental protocol for the synthesis of a similar compound, 2-iodo-5-methyl-benzoic acid, is provided below as a reference. The principles can be adapted for this compound, with careful consideration of the different electronic properties of the trifluoromethyl group.
Synthesis of 2-iodo-5-methyl-benzoic acid [5]
-
Diazotization: 20 g of 5-methyl-anthranilic acid are suspended in 200 ml of 3-N hydrochloric acid at 0° C. A solution of 10 g of sodium nitrite in 20 ml of water is added dropwise with stirring, and the mixture is further stirred for 25 minutes at 0° C.
-
Iodination: A solution of 26.5 g of potassium iodide, 30 ml of 3-N hydrochloric acid, and 30 ml of water is then added dropwise at 5°-10° C.
-
Reaction Completion: The mixture is stirred for an additional 30 minutes at room temperature and then for 2 hours at reflux.
-
Workup: The mixture is cooled, and sodium thiosulfate is added until the solution is yellow (approximately 5 g). The crystalline 2-iodo-5-methyl-benzoic acid is collected by vacuum filtration and washed with water until neutral.
-
Purification: The crude acid is dissolved in ether, washed with sodium thiosulfate solution and water, dried over sodium sulfate, and the solvent is evaporated to yield light-brown crystals.
Data Presentation
The following table summarizes the potential impact of key reaction parameters on the yield and purity of this compound. The values are illustrative and may vary based on specific experimental conditions.
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Purity | Primary Side Products Favored |
| Temperature | 0-5 °C | Optimal | High | - |
| > 10 °C | Decreased | Decreased | 5-Hydroxy-2-(trifluoromethyl)benzoic acid, Azo compounds | |
| Acidity (pH) | Strongly Acidic (<1) | Optimal | High | - |
| Weakly Acidic/Neutral | Decreased | Decreased | Azo compounds | |
| NaNO₂ Stoichiometry | 1.1-1.2 eq. | Optimal | High | - |
| < 1.0 eq. | Decreased | Decreased | Azo compounds (due to unreacted amine) | |
| > 1.5 eq. | No significant improvement | May decrease due to side reactions of excess nitrous acid | - |
Mandatory Visualization
Experimental Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound via the Sandmeyer reaction.
Logical Relationships of Side Reactions
Caption: A diagram illustrating the formation of common side products from the diazonium salt intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Promoted Sandmeyer Trifluoromethylation Reaction [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. prepchem.com [prepchem.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. 2-Iodo-5-(trifluoromethyl)benzonitrile | 868166-20-5 | TJB16620 [biosynth.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling with 2-Iodo-5-(trifluoromethyl)benzoic acid
Welcome, researchers and drug development professionals. This guide provides targeted troubleshooting and frequently asked questions (FAQs) to help you optimize the Suzuki-Miyaura cross-coupling reaction of 2-Iodo-5-(trifluoromethyl)benzoic acid. This substrate presents unique challenges due to the steric hindrance at the ortho-position, the electron-withdrawing nature of the trifluoromethyl group, and the presence of an acidic carboxylic acid moiety.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low to No Yield of the Desired Product
A low or non-existent yield is the most common issue. The problem can often be traced to the catalyst, base, or reaction conditions, which are particularly sensitive for this sterically hindered and electron-deficient substrate.
-
Possible Cause 1: Inactive Catalyst
-
Solution: The choice of palladium catalyst and ligand is critical. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often required to promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1][2][3] Consider screening different catalyst systems. Pre-catalysts, which are more stable and form the active Pd(0) species in situ, can also be beneficial.[4][5]
-
-
Possible Cause 2: Inappropriate Base Selection or Amount
-
Solution: The carboxylic acid on your substrate will react with the base.[6] Therefore, you must use at least one extra equivalent of base to account for this acid-base neutralization. The base is crucial for activating the boronic acid to facilitate transmetalation.[7][8][9][10] For substrates with base-sensitive groups, weaker bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred.[3][5][11] Stronger bases might be necessary but could promote side reactions.
-
-
Possible Cause 3: Suboptimal Reaction Temperature
-
Solution: While aryl iodides are generally highly reactive, some Suzuki couplings require elevated temperatures to overcome activation barriers, especially with challenging substrates.[12] If the reaction is sluggish at a lower temperature (e.g., 80 °C), a careful increase to 100-110 °C may improve the reaction rate.
-
-
Possible Cause 4: Poor Solubility of Reagents
Issue 2: Significant Formation of Side Products
The appearance of major byproducts points to competing reaction pathways that need to be suppressed.
-
Side Product 1: Homocoupling of the Boronic Acid
-
Cause: This side reaction, where two boronic acid molecules couple together, is primarily caused by the presence of oxygen, which can facilitate an oxidative coupling pathway.[1][14]
-
Solution: Rigorous degassing of all solvents and reagents is critical.[4][14] This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the reaction mixture or by using several freeze-pump-thaw cycles.[11] Maintaining a positive pressure of an inert gas throughout the reaction is essential.
-
-
Side Product 2: Dehalogenation (Protodeiodination)
-
Cause: In this side reaction, the iodine atom is replaced by a hydrogen atom.[11] This occurs via a palladium-hydride species, which can form from reactions with the base, solvent (especially alcohols), or trace water.[11] Electron-deficient aryl halides are particularly susceptible to this pathway.[11]
-
Solution:
-
Optimize the Base: Avoid strong alkoxide bases if dehalogenation is a major issue. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often a better choice.[11]
-
Ligand Choice: Switching to bulkier, more electron-donating ligands (e.g., Buchwald's biaryl phosphine ligands like SPhos or XPhos) can accelerate the desired cross-coupling pathway relative to dehalogenation.[11]
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents.
-
-
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the carboxylic acid group on this compound before the Suzuki coupling?
A1: Not necessarily. While protecting the carboxylic acid as an ester is a safe strategy to avoid potential complications, the Suzuki coupling can often be performed successfully on the free acid.[6][15] The key is to add at least one additional equivalent of base to neutralize the acidic proton.[6] If you continue to face issues like catalyst deactivation or poor solubility, converting the carboxylic acid to a methyl or ethyl ester and then saponifying it after the coupling is a reliable alternative.[15]
Q2: My aryl iodide is supposed to be very reactive, but the reaction is failing. Why could this be?
A2: While the general reactivity trend for aryl halides in oxidative addition is I > Br > Cl, some studies have shown that with certain catalyst systems, like those using triphenylphosphine (PPh₃) ligands, aryl iodides can be surprisingly unreactive at lower temperatures (e.g., ~50 °C).[16][17] This has been attributed to the unexpectedly poor turnover of the key trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[17] If you are using a simple PPh₃-based catalyst and low temperatures, consider increasing the temperature or switching to a more advanced biaryl phosphine ligand system.
Q3: What is the role of water in my Suzuki reaction?
A3: Water often plays a beneficial role, even in reactions that are not fully aqueous. It can help dissolve the inorganic base (like K₂CO₃ or K₃PO₄), facilitating its role in the catalytic cycle.[12] For some anhydrous couplings using bases like K₃PO₄, a small amount of water is actually required for the reaction to proceed efficiently. However, excessive water can promote dehalogenation and other side reactions, so the amount should be controlled, typically in a solvent mixture like dioxane/water or toluene/water.[11]
Q4: How does the trifluoromethyl (CF₃) group affect the reaction?
A4: The CF₃ group is a strong electron-withdrawing group. This generally makes the aryl iodide more reactive towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[1] This increased reactivity can be advantageous. However, the steric bulk of the CF₃ group, combined with the ortho-iodo substituent, can also hinder the approach of the palladium catalyst. This steric challenge is why bulky, electron-rich ligands are often necessary to achieve good yields.[18]
Data Presentation
The following tables provide starting points for reaction optimization based on conditions reported for similar challenging Suzuki couplings. Direct data for this compound is scarce, so these analogs provide a valuable reference.
Table 1: Effect of Catalyst and Ligand on Suzuki Coupling of Hindered/Electron-Deficient Aryl Halides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Substrate Notes | Reference |
|---|---|---|---|---|---|---|---|
| Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ | Toluene/H₂O | 100 | High | General for aryl bromides | [11] |
| Pd(OAc)₂ (2) | o-(di-tert-butylphosphino)biphenyl (4) | K₃PO₄ | Toluene | RT | High | For deactivated aryl chlorides | [2] |
| Pd(dppf)Cl₂ (2) | - | K₂CO₃ | DME | 80 | 84 | For bromo-indazole | [12] |
| Pd(PPh₃)₄ (4) | - | K₂CO₃ | DME | 80 | 22 | For bromo-indazole |[12] |
Table 2: Effect of Base and Solvent on Suzuki Coupling
| Base (equiv) | Solvent | Temp (°C) | Yield (%) | Notes | Reference |
|---|---|---|---|---|---|
| K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | High | Good for general applications | [11] |
| K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | Good | Common, effective system | [19] |
| Cs₂CO₃ (2.0) | Dioxane | 90 | Moderate | Often used for sensitive substrates | [20] |
| CsF (3.0) | Dioxane | 90 | Moderate | Mild base, can be effective |[20] |
Experimental Protocols & Visualizations
General Protocol for Suzuki Coupling
This protocol is a starting point and should be optimized based on your specific boronic acid and screening results.
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and finely powdered potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition: In a separate vial, mix the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.6 mol%) and add this solid mixture to the Schlenk flask.[11]
-
Solvent Addition & Degassing: Add the solvent system (e.g., Toluene and Water, 5:1 ratio). Degas the entire mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.[4][11]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water. Acidify the aqueous layer with 1 M HCl to protonate the product and extract it into the organic layer. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Diagrams
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Troubleshooting logic for a low-yielding Suzuki coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-Iodo-5-(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Iodo-5-(trifluoromethyl)benzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method is the Sandmeyer reaction, starting from 2-amino-5-(trifluoromethyl)benzoic acid. This involves the formation of a diazonium salt from the aniline derivative, followed by its reaction with an iodide source.[1][2]
Q2: What are the critical parameters to control during the Sandmeyer reaction for this synthesis?
A2: Temperature control is paramount. The diazotization step must be conducted at low temperatures (typically 0-5°C) to prevent the premature decomposition of the unstable diazonium salt.[3] The subsequent reaction with the iodide source may require gentle warming, but this is substrate-dependent. Maintaining the correct pH throughout the reaction is also crucial for optimal yield.
Q3: What are the common side products in this reaction?
A3: Common side products include the corresponding phenol (2-hydroxy-5-(trifluoromethyl)benzoic acid) formed from the reaction of the diazonium salt with water, and biaryl compounds resulting from radical side reactions.[1][4] The formation of dark, polymeric, tar-like substances can also occur due to diazonium salt decomposition.[3]
Q4: How can I monitor the progress of the reaction?
A4: The completion of the diazotization step can be checked using starch-iodide paper. An excess of nitrous acid will turn the paper blue, indicating that the starting amine has been consumed.[3] For the conversion to the final product, techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be employed to monitor the disappearance of the starting material and the formation of the product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Final Product | - Incomplete diazotization.- Premature decomposition of the diazonium salt.- Inefficient displacement with iodide. | - Ensure complete dissolution of the starting amine in the acidic solution before adding the nitrite source.- Maintain a temperature of 0-5°C during diazotization. Add the sodium nitrite solution slowly and dropwise.- Use a fresh, high-quality iodide source (e.g., potassium iodide). Consider the use of a copper(I) iodide catalyst to facilitate the reaction. |
| Formation of a Dark, Tarry Precipitate | - The reaction temperature was too high during diazotization.- The diazonium salt solution was allowed to warm up before the addition of the iodide source. | - Strictly maintain the temperature between 0-5°C during the entire diazotization process.- Add the cold diazonium salt solution to the iodide solution without delay. |
| Product is Contaminated with the Starting Amine | - Incomplete diazotization. | - Use a slight excess of sodium nitrite (e.g., 1.1 equivalents).- Test for the presence of excess nitrous acid with starch-iodide paper to confirm the completion of the diazotization step. |
| Significant Amount of Phenol Byproduct | - The diazonium salt reacted with water before the iodide could displace it. | - Ensure the reaction is not unnecessarily dilute.[4]- Add the diazonium salt solution to a concentrated solution of the iodide source. |
| Difficulty in Isolating the Product | - The product may be soluble in the aqueous workup solution.- Emulsion formation during extraction. | - Acidify the aqueous layer to a low pH (e.g., 1-2) to protonate the carboxylic acid and reduce its solubility in water.- If an emulsion forms, add a small amount of brine (saturated NaCl solution) to break it. |
Experimental Protocols
Proposed Synthesis of this compound via Sandmeyer Reaction
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Step 1: Diazotization of 2-amino-5-(trifluoromethyl)benzoic acid
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1 equivalent of 2-amino-5-(trifluoromethyl)benzoic acid in a suitable acidic solution (e.g., a mixture of concentrated sulfuric acid and water).
-
Cool the stirred solution to 0-5°C in an ice-salt bath.
-
Dissolve 1.1 equivalents of sodium nitrite in a minimal amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.
-
Check for the completion of diazotization using starch-iodide paper.
Step 2: Iodination
-
In a separate beaker, dissolve 1.5 equivalents of potassium iodide in a minimal amount of water and cool it in an ice bath.
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Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
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A dark precipitate may form, and nitrogen gas will evolve.
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After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours. Gentle heating (e.g., to 40-50°C) may be required to drive the reaction to completion, but this should be monitored carefully to avoid decomposition.
Step 3: Work-up and Purification
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Cool the reaction mixture in an ice bath.
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Collect the crude solid by vacuum filtration and wash it with cold water.
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To remove unreacted iodine, wash the solid with a cold, dilute solution of sodium thiosulfate until the filtrate is colorless.
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Wash the solid again with cold water.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain pure this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Troubleshooting Reactions with 2-Iodo-5-(trifluoromethyl)benzoic acid
Welcome to the technical support center for chemists working with 2-Iodo-5-(trifluoromethyl)benzoic acid. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during cross-coupling reactions involving this versatile building block. The following frequently asked questions (FAQs) and troubleshooting guides are formatted to provide direct and actionable solutions to specific experimental challenges.
General Troubleshooting
Q1: My reaction is not proceeding to completion, and I observe a significant amount of starting material. What are the initial checks I should perform?
A1: When a reaction with this compound fails to go to completion, a systematic check of the reaction setup and reagents is crucial.
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Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents and liquid reagents were thoroughly degassed.
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Reagent Quality: Verify the purity of your this compound and the coupling partner. Impurities can poison the catalyst. Ensure solvents are anhydrous, as water can interfere with many coupling reactions, particularly by promoting side reactions like protodeboronation in Suzuki couplings.
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Base Strength and Solubility: The choice of base is critical. Ensure the base is strong enough for the specific coupling reaction and has adequate solubility in the chosen solvent system. For instance, in Suzuki couplings, an insoluble base may not be effective in activating the boronic acid.
Suzuki Coupling: Troubleshooting Guide
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, the electronic properties of this compound can present specific challenges.
Q2: I am attempting a Suzuki coupling with this compound and an arylboronic acid, but the yield is very low. What are the likely causes and solutions?
A2: Low yields in Suzuki couplings with this substrate can often be attributed to catalyst inhibition, side reactions, or suboptimal reaction conditions. The electron-withdrawing trifluoromethyl group generally favors the oxidative addition step, but the carboxylic acid moiety can complicate the reaction.
Potential Causes and Solutions:
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Catalyst Inhibition by the Carboxylate Group: The carboxylate group can coordinate to the palladium center, inhibiting its catalytic activity.
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Solution: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can be hydrolyzed post-coupling.
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Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, especially in the presence of water and a strong base.
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Solution: Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are more stable. Running the reaction at a lower temperature might also reduce the rate of this side reaction.
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Decarboxylation of the Starting Material: At elevated temperatures, especially in the presence of a base, benzoic acids can undergo decarboxylation.
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Solution: Screen lower reaction temperatures. If higher temperatures are required for coupling, a faster catalyst system that allows for shorter reaction times should be employed.
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Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and promoting the catalytic cycle.
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Solution: For electron-deficient aryl iodides, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional ligands like triphenylphosphine.
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Table 1: Representative Conditions for Suzuki Coupling with this compound Derivatives
| Parameter | Condition | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalysts that are reduced in situ to Pd(0). |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich ligands are often preferred. |
| Catalyst Loading | 1-5 mol% | Higher loading may be necessary for challenging couplings. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Phosphates and carbonates are commonly used. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF | A mixture of an organic solvent and water is typical. |
| Temperature | 80-110 °C | Lower temperatures should be attempted to avoid decarboxylation. |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS to determine completion. |
Experimental Protocol: Suzuki Coupling
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Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
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Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
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Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂) and the phosphine ligand.
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Solvent Addition: Add the degassed solvent system via syringe.
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Reaction: Stir the mixture at the desired temperature and monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Sonogashira Coupling: Troubleshooting Guide
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. When using this compound, specific issues such as catalyst deactivation and homocoupling of the alkyne can arise.
Q3: My Sonogashira coupling reaction is sluggish and produces a significant amount of the alkyne homocoupling (Glaser coupling) byproduct. How can I improve the reaction?
A3: Sluggish reactions and the formation of homocoupling byproducts are common challenges in Sonogashira couplings. Optimizing the catalyst system and reaction conditions can mitigate these issues.
Potential Causes and Solutions:
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Catalyst Deactivation: The carboxylic acid may interfere with the palladium or copper catalyst.
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Solution: As with the Suzuki coupling, protecting the carboxylic acid as an ester can be beneficial. Alternatively, a copper-free Sonogashira protocol can be employed, which sometimes shows better tolerance for acidic functional groups.
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Alkyne Homocoupling: This side reaction is often promoted by the presence of oxygen and an excess of the copper co-catalyst.
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Solution: Ensure the reaction is performed under strictly anaerobic conditions. Reducing the amount of the copper catalyst (e.g., to 1-2 mol%) can also minimize homocoupling. Running the reaction under a dilute hydrogen atmosphere has also been reported to reduce this side reaction.[1]
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Suboptimal Base/Solvent Combination: The base is crucial for the deprotonation of the terminal alkyne. An inappropriate solvent can hinder the reaction.
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Solution: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used and can also serve as the solvent. For substrates with poor solubility, a co-solvent like THF or DMF may be necessary.
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Table 2: Representative Conditions for Sonogashira Coupling with this compound Derivatives
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Common choices for Sonogashira couplings. |
| Copper Co-catalyst | CuI | Typically used in catalytic amounts (1-5 mol%). |
| Catalyst Loading | 1-5 mol% Pd, 1-5 mol% Cu | Lowering copper loading can reduce homocoupling. |
| Base | TEA, DIPEA | Often used in excess or as the solvent. |
| Solvent | Amine base, THF, DMF | Depends on the solubility of the starting materials. |
| Temperature | Room Temperature to 80 °C | Start with milder conditions and increase if necessary. |
| Reaction Time | 2-12 hours | Monitor by TLC or GC-MS. |
Experimental Protocol: Sonogashira Coupling
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Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq) and the copper(I) iodide (0.02-0.05 eq).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
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Reagent Addition: Add the solvent (e.g., THF), the amine base (e.g., TEA, 2-3 eq), and the terminal alkyne (1.1-1.5 eq).
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq).
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Reaction: Stir the mixture at the desired temperature. Monitor the reaction progress.
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Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate.
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Purification: Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride and brine, dry, and purify by column chromatography.
Buchwald-Hartwig Amination: Troubleshooting Guide
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. The success of this reaction with this compound is highly dependent on the choice of ligand and base.
Q4: I am having difficulty with the Buchwald-Hartwig amination of this compound. The reaction is either not working or gives a complex mixture of products. What should I try?
A4: The challenges in this reaction often stem from the interplay between the acidic proton of the carboxylic acid and the basic conditions required for the amination.
Potential Causes and Solutions:
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Acid-Base Side Reactions: The carboxylic acid can react with the strong bases typically used in Buchwald-Hartwig aminations (e.g., sodium tert-butoxide), leading to salt formation and potentially inhibiting the reaction.
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Solution: Protecting the carboxylic acid as an ester is the most straightforward solution. Alternatively, using a weaker base like K₃PO₄ or Cs₂CO₃ might be possible with a highly active catalyst system, but this will require careful optimization.
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Inappropriate Ligand: The choice of ligand is critical for the success of Buchwald-Hartwig aminations.
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Solution: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are generally the most effective for coupling a wide range of amines with aryl halides.
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Catalyst Deactivation: The amine coupling partner or the carboxylate can coordinate to the palladium center and deactivate the catalyst.
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Solution: Using a higher catalyst loading or a more robust pre-catalyst (e.g., a palladacycle) can sometimes overcome this issue.
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Table 3: Representative Conditions for Buchwald-Hartwig Amination of this compound Derivatives
| Parameter | Condition | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common pre-catalysts. |
| Ligand | XPhos, SPhos, RuPhos | Bulky biarylphosphine ligands are highly effective. |
| Catalyst Loading | 1-5 mol% | May need to be increased for less reactive amines. |
| Base | NaOt-Bu, LHMDS, K₃PO₄ | Strong, non-nucleophilic bases are required. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are essential. |
| Temperature | 80-120 °C | Higher temperatures are often necessary. |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS. |
Experimental Protocol: Buchwald-Hartwig Amination
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Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, the ligand, and the base to a dry reaction vessel.
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Reagent Addition: Add the this compound derivative (e.g., the methyl ester) and the amine.
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Solvent Addition: Add the anhydrous, degassed solvent.
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Reaction: Seal the vessel and heat with vigorous stirring. Monitor the reaction's progress.
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Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
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Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.
Visualizations
General Troubleshooting Workflow
Caption: A general workflow for troubleshooting failed reactions.
Catalytic Cycle for Suzuki Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Decision Tree for Reaction Optimization
Caption: A decision tree for optimizing reaction conditions.
References
Technical Support Center: 2-Iodo-5-(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 2-Iodo-5-(trifluoromethyl)benzoic acid. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability-related challenges during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in a question-and-answer format.
Question: I observed a change in the color (e.g., yellowing, browning) of my solid this compound sample over time. What could be the cause?
Answer: Discoloration of solid this compound is likely due to degradation. The primary suspects are exposure to light and/or heat. Aryl iodides can be light-sensitive and may decompose, potentially releasing elemental iodine, which can cause a color change.
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Immediate Action:
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Preventative Measures:
Question: My solution of this compound changes color or forms a precipitate after preparation. What should I do?
Answer: Changes in a solution containing this compound can indicate instability under the chosen conditions. This could be due to several factors, including the choice of solvent, pH of the solution, or exposure to light.
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Troubleshooting Steps:
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Solvent Choice: Ensure the solvent is of high purity and degassed if possible, as dissolved oxygen can promote oxidative degradation.
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pH Considerations: The stability of benzoic acid derivatives can be pH-dependent. If using aqueous buffers, consider the potential for hydrolysis or other pH-mediated reactions. It is advisable to prepare fresh solutions before use and avoid long-term storage in solution.
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Photostability: Prepare and handle the solution under low-light conditions or in amber glassware to prevent photodecomposition.
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Precipitation: If a precipitate forms, it could be due to poor solubility or degradation. Verify the solubility of the compound in your chosen solvent system at the desired concentration. If solubility is an issue, consider using a co-solvent, but ensure it is compatible with your experimental setup.
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Question: I am getting inconsistent results in my experiments (e.g., biological assays, chemical reactions). Could the stability of this compound be a factor?
Answer: Yes, inconsistent experimental results are a common symptom of compound instability. If the compound degrades over the course of your experiment, the effective concentration will change, leading to variability.
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Recommendations:
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Prepare Fresh Solutions: Always prepare solutions of this compound fresh for each experiment. Avoid using solutions that have been stored for extended periods, even if frozen.
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Perform a Stability Check: If you suspect instability in your experimental medium (e.g., cell culture media, reaction buffer), you can perform a simple stability test. Incubate the compound in the medium under your experimental conditions for the duration of the experiment. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by a suitable analytical method like HPLC to quantify the amount of the compound remaining.
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Control for Degradation: If the compound is found to be unstable, you may need to adjust your experimental design, such as reducing the incubation time or adding the compound at multiple time points.
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Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[2][3] Recommended storage temperatures are typically 2-8°C.[1]
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in the literature, based on its structure, potential degradation pathways include:
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Deiodination: The carbon-iodine bond can be susceptible to cleavage, especially upon exposure to light, heat, or certain catalysts, leading to the formation of 5-(trifluoromethyl)benzoic acid.
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Decarboxylation: At high temperatures, the carboxylic acid group may be lost as carbon dioxide.
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Oxidative Degradation: The aromatic ring can be susceptible to oxidation, particularly in the presence of oxidizing agents or under prolonged exposure to air.
Q3: Is this compound sensitive to light?
A3: Aryl iodides are often light-sensitive. It is strongly recommended to handle and store this compound with protection from light to prevent photodecomposition.[4]
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A4: A forced degradation study can be performed to assess the stability of the compound under your specific experimental conditions. This involves subjecting the compound to stress conditions such as heat, light, different pH values, and oxidizing agents, and then analyzing the samples by a stability-indicating analytical method like HPLC to identify and quantify any degradation products.
Summary of Potential Stability Issues and Mitigation Strategies
| Issue | Potential Cause(s) | Recommended Mitigation Strategies |
| Solid Discoloration | Light exposure, Heat | Store in an amber or opaque, tightly sealed container in a cool, dark place (2-8°C). |
| Solution Instability (Color Change, Precipitation) | Solvent effects, pH, Light exposure, Poor solubility | Prepare solutions fresh, use high-purity solvents, protect from light, and verify solubility. |
| Inconsistent Experimental Results | Degradation in experimental medium | Prepare solutions fresh for each experiment and perform a stability check in the relevant medium. |
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to evaluate the stability of this compound.
1. Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.
2. Materials:
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This compound
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High-purity solvents (e.g., acetonitrile, methanol, water)
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Acids (e.g., 0.1 N HCl)
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Bases (e.g., 0.1 N NaOH)
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Oxidizing agent (e.g., 3% H₂O₂)
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HPLC system with a suitable detector (e.g., UV/Vis or PDA)
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Photostability chamber
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Oven
3. Methodology:
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Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
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Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature for a defined period.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light.
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Thermal Degradation: Expose the solid compound and a solution to heat (e.g., 60°C) in an oven.
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Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber.
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Sample Analysis:
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At specified time points, withdraw aliquots from each stress condition.
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Neutralize the acidic and basic samples before analysis.
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Analyze all samples, including an unstressed control, by a suitable HPLC method. A C18 reversed-phase column with a gradient elution of a buffered mobile phase and an organic modifier is a common starting point.
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Data Evaluation:
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Compare the chromatograms of the stressed samples with the control.
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Identify and quantify the degradation products.
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Calculate the percentage of degradation. A target degradation of 5-20% is generally aimed for.
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Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for stability testing.
References
Technical Support Center: 2-Iodo-5-(trifluoromethyl)benzoic acid
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Iodo-5-(trifluoromethyl)benzoic acid. Below you will find recommended storage conditions, troubleshooting guides for common experimental issues, and frequently asked questions.
Storage Conditions
Proper storage is crucial to maintain the stability and reactivity of this compound. The following table summarizes the recommended conditions based on supplier data.
| Parameter | Recommended Condition | Notes |
| Temperature | 2-8°C[1] | Refrigeration is recommended for long-term stability. |
| Atmosphere | Sealed in a dry environment[1] | The compound is sensitive to moisture. Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible. |
| Light | Keep in a dark place[1] | Protect from light to prevent potential photochemical degradation. |
| Container | Tightly sealed original container | Ensure the container is properly sealed after each use to prevent exposure to air and moisture. |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound in a question-and-answer format.
Question: My compound has a yellowish or brownish tint, is it still usable?
Answer: A pale yellow or brownish discoloration may indicate the presence of impurities or slight decomposition. Iodinated aromatic compounds can sometimes discolor upon storage due to the slow formation of elemental iodine. While a slight color change may not significantly affect many reactions, it is best to assess the purity of the material using an appropriate analytical method (e.g., NMR, LC-MS) before use in a critical reaction step. If the material has turned into a dark or tarry solid, it is likely significantly decomposed and should not be used.
Question: I am having trouble dissolving the compound in my reaction solvent. What can I do?
Answer: this compound, like many substituted benzoic acids, has limited solubility in non-polar organic solvents and is poorly soluble in water. Its solubility is generally better in polar aprotic solvents such as DMSO, DMF, and THF.
If you are experiencing solubility issues, consider the following:
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Solvent Choice: Ensure you are using an appropriate solvent. For reactions in aqueous media, the solubility is pH-dependent.
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pH Adjustment: To increase solubility in aqueous solutions, you can deprotonate the carboxylic acid by adding a base to form the more soluble carboxylate salt.
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Gentle Heating: Gently warming the mixture can help to dissolve the compound.
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Co-solvent System: Using a mixture of solvents can improve solubility. For example, adding a small amount of DMSO or ethanol to a less polar solvent might be effective.
Question: My Suzuki-Miyaura coupling reaction is giving low yields or failing. What are the possible causes?
Answer: Low or no conversion in a Suzuki-Miyaura coupling reaction with this compound can be due to several factors:
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Catalyst Inactivity: The palladium catalyst may be inactive or poisoned. Ensure you are using a high-quality catalyst and that your solvents and reagents are anhydrous and thoroughly degassed to remove oxygen. The formation of black palladium precipitate ("palladium black") can be a sign of catalyst decomposition.
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Base Selection: The choice of base is critical. Ensure the base is strong enough to facilitate the catalytic cycle but not so strong that it causes decomposition of your starting materials or products. Potassium carbonate or cesium carbonate are common choices.
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Ligand Choice: The ligand used can significantly impact the reaction outcome. For electron-deficient aryl halides, using electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) can be beneficial.
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Dehalogenation: A common side reaction is the replacement of the iodine atom with a hydrogen atom (dehalogenation). This can sometimes be minimized by using milder reaction conditions or a different base.
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Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom). Using fresh, high-purity boronic acid or a more stable derivative (e.g., a pinacol ester) can help.
Question: I am observing decarboxylation of my starting material during my reaction. How can I prevent this?
Answer: Decarboxylation (the loss of CO2) of benzoic acids can occur under certain conditions, particularly at elevated temperatures. If you suspect decarboxylation is a significant side reaction, consider the following:
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Lower Reaction Temperature: If the reaction protocol allows, try running the reaction at a lower temperature.
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Reaction Time: Minimizing the reaction time can sometimes reduce the extent of side reactions like decarboxylation.
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Protecting the Carboxylic Acid: In some cases, it may be necessary to protect the carboxylic acid group as an ester, which can be hydrolyzed back to the acid after the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the proper personal protective equipment (PPE) when handling this compound?
A1: You should always wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. Due to its potential as a respiratory irritant, it is advisable to handle the solid material in a well-ventilated area or a fume hood.
Q2: What are the main hazards associated with this compound?
A2: According to safety data sheets, this compound is a warning-level hazard. It may be harmful if swallowed or inhaled and can cause skin and serious eye irritation. It may also cause respiratory irritation.
Q3: How can I confirm the purity of my sample?
A3: The purity of this compound can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Liquid Chromatography-Mass Spectrometry (LC-MS), or melting point determination.
Q4: Is this compound sensitive to air or moisture?
A4: While not acutely sensitive, it is good practice to store and handle this compound in a dry environment to prevent potential hydrolysis or other moisture-related degradation. Keeping the container tightly sealed is important.
Experimental Workflow and Decision Making
The following diagram illustrates a logical workflow for assessing the quality of this compound and troubleshooting common experimental issues.
Caption: Decision tree for quality assessment and troubleshooting.
References
Preventing decomposition of 2-Iodo-5-(trifluoromethyl)benzoic acid
Welcome to the technical support center for 2-Iodo-5-(trifluoromethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability and handling of this compound.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Compound appears discolored (e.g., yellow or brown) upon receipt or after storage.
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Question: My solid this compound has a noticeable yellow or brown tint, but it should be a white to off-white solid. What could be the cause and is it still usable?
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Answer: Discoloration is a common indicator of decomposition. The primary causes are exposure to light and/or elevated temperatures. Aryl iodides are known to be light-sensitive and can undergo photo-decomposition, leading to the formation of colored impurities. While minor discoloration may not significantly impact some reactions, it is crucial to assess the purity before use.
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Recommended Actions:
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Assess Purity: Use techniques like NMR, HPLC, or melting point analysis to determine the purity of the compound. Compare the results with the certificate of analysis.
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Purification: If impurities are detected, recrystallization is a common method to purify the acid. The choice of solvent will depend on the nature of the impurities.
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Storage Review: Ensure the compound is stored according to the recommended conditions to prevent further degradation.
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Issue 2: Inconsistent or lower-than-expected yields in reactions involving this compound.
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Question: I am using this compound in a cross-coupling reaction, but my yields are inconsistent and often low. Could the quality of the starting material be the problem?
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Answer: Yes, the purity and stability of this compound are critical for successful reactions. Decomposition can lead to the presence of inhibitors or byproducts that interfere with your reaction.
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Potential Causes & Solutions:
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Deiodination: The carbon-iodine bond can be susceptible to cleavage, especially in the presence of transition metal catalysts (like copper), light, or heat. This would lead to the formation of 5-(trifluoromethyl)benzoic acid, which would be unreactive in many coupling reactions.
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Troubleshooting:
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Run reactions under inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
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Protect the reaction from light by wrapping the reaction vessel in aluminum foil.
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Consider using a lower reaction temperature if the protocol allows.
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Decarboxylation: Although generally requiring higher temperatures, decarboxylation to form 1-iodo-4-(trifluoromethyl)benzene can occur, particularly if the reaction is heated for prolonged periods.
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Troubleshooting:
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Carefully control the reaction temperature and time.
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Analyze your crude reaction mixture for the presence of the decarboxylated byproduct.
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Issue 3: Difficulty dissolving the compound or observing particulates in solution.
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Question: I am having trouble dissolving this compound completely in my reaction solvent, even though it is reported to be soluble. I also see some insoluble particles. What's happening?
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Answer: Incomplete dissolution or the presence of particulates can be due to impurities from decomposition or the use of an inappropriate solvent.
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Recommended Actions:
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Verify Purity: As with discoloration, the first step is to check the purity of your starting material.
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Solvent Selection: While soluble in many common organic solvents, the presence of impurities can alter its solubility profile. Consider sonicating the mixture or gently warming it to aid dissolution, but be mindful of potential thermal decomposition.
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Filtration: If you suspect insoluble impurities, you can dissolve the compound in a suitable solvent and filter the solution before use.
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Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under the proper conditions. The recommended storage guidelines are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or 4°C | Minimizes thermal decomposition. |
| Light | Protect from light (store in an amber vial or in the dark) | Prevents photo-decomposition, a common issue for aryl iodides. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. | Protects against moisture and oxidative degradation. |
| Purity | 95% - 97% | Higher purity generally leads to better stability.[1] |
Q2: What are the main decomposition pathways for this compound?
A2: The primary decomposition pathways for this compound are believed to be:
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Photo-decomposition: Cleavage of the carbon-iodine bond upon exposure to light.
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Deiodination: Loss of the iodine atom, which can be catalyzed by heat, light, or certain metals.
-
Decarboxylation: Loss of the carboxylic acid group as carbon dioxide, typically at elevated temperatures.
Q3: Is this compound sensitive to acidic or basic conditions?
A3: While specific studies on this compound are limited, benzoic acids, in general, are stable in acidic conditions. However, under strong basic conditions, the carboxylate salt will form. The stability of the C-I bond might be affected by pH, but this is highly dependent on the specific reaction conditions. It is always recommended to perform a small-scale trial to assess stability under your specific experimental conditions.
Q4: What are some common impurities I might find in a degraded sample?
A4: Common impurities could include:
-
5-(trifluoromethyl)benzoic acid: Formed via deiodination.
-
1-iodo-4-(trifluoromethyl)benzene: Formed via decarboxylation.
-
Other colored, polymeric materials resulting from more complex degradation pathways.
Experimental Protocols
Best Practices for Handling and Use:
To minimize decomposition during your experiments, please adhere to the following protocol:
-
Inert Atmosphere: Whenever possible, handle the solid and prepare solutions in an inert atmosphere glovebox or using Schlenk line techniques.
-
Light Protection: Work in a fume hood with the sash lowered and the lights turned off, or wrap all glassware containing the compound with aluminum foil.
-
Solvent Degassing: Use freshly degassed solvents for your reactions to remove dissolved oxygen, which can contribute to oxidative decomposition.
-
Temperature Control: Maintain the recommended reaction temperature and avoid unnecessary heating.
-
Purity Check: Before use, especially if the compound has been stored for a long time or appears discolored, verify its purity by a suitable analytical method (e.g., NMR, LC-MS).
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting issues related to the decomposition of this compound.
Caption: Troubleshooting workflow for decomposition issues.
References
Technical Support Center: Scaling Up the Synthesis of 2-Iodo-5-(trifluoromethyl)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2-Iodo-5-(trifluoromethyl)benzoic acid. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions.
Experimental Protocols
The primary route for the synthesis of this compound is the Sandmeyer reaction, starting from 2-Amino-5-(trifluoromethyl)benzoic acid. This process involves two main stages: diazotization of the amine and the subsequent substitution with iodide.
Diazotization of 2-Amino-5-(trifluoromethyl)benzoic acid
This initial step converts the primary amino group into a diazonium salt, which is a versatile intermediate.
Materials:
-
2-Amino-5-(trifluoromethyl)benzoic acid
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and an addition funnel, suspend 2-Amino-5-(trifluoromethyl)benzoic acid in deionized water.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add concentrated hydrochloric acid or sulfuric acid while maintaining the temperature below 10 °C. Stir until a fine slurry is formed.
-
In a separate beaker, prepare a solution of sodium nitrite in deionized water.
-
Slowly add the sodium nitrite solution to the slurry from step 3, keeping the temperature between 0-5 °C. The addition rate should be carefully controlled to manage the exotherm.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5 °C.
-
Verify the completion of the diazotization by testing for the absence of the starting amine using a suitable analytical method (e.g., TLC) and the presence of nitrous acid using starch-iodide paper. If excess nitrous acid is present, it can be quenched by the addition of a small amount of urea or sulfamic acid.
Sandmeyer Iodination
The diazonium salt is then reacted with a source of iodide to yield the final product.
Materials:
-
Diazonium salt solution from the previous step
-
Potassium Iodide (KI)
-
Deionized Water
Procedure:
-
In a separate reaction vessel, prepare a solution of potassium iodide in deionized water.
-
Cool the potassium iodide solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen gas evolution will be observed. The addition rate should be controlled to keep the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
The crude product will precipitate out of the solution.
Work-up and Purification
The final product is isolated and purified.
Procedure:
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
To remove unreacted starting material and by-products, the crude product can be washed with a cold, dilute solution of sodium thiosulfate.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture.
-
Dry the purified product under vacuum at a temperature below its melting point.
Data Presentation
Table 1: Reagent Quantities for Scaled-Up Synthesis
| Reagent | Molar Ratio (relative to starting amine) | Typical Concentration | Notes |
| 2-Amino-5-(trifluoromethyl)benzoic acid | 1.0 | - | Starting material. |
| Hydrochloric Acid (37%) | 2.5 - 3.0 | - | Ensures complete salt formation of the amine and maintains acidic conditions. |
| Sodium Nitrite | 1.05 - 1.1 | 20-40% (w/v) in water | A slight excess ensures complete diazotization. |
| Potassium Iodide | 1.1 - 1.5 | 30-50% (w/v) in water | An excess drives the reaction to completion. |
| Urea/Sulfamic Acid | As needed | - | Used to quench excess nitrous acid. |
Table 2: Typical Yield and Purity
| Stage | Yield Range | Purity Range | Analytical Method |
| Crude Product | 85-95% | 90-98% | HPLC, GC-MS |
| After Recrystallization | 75-90% | >99% | HPLC, NMR |
Mandatory Visualization
Validation & Comparative
A Comparative Guide to 2-Iodo-5-(trifluoromethyl)benzoic Acid and 2-chloro-5-iodobenzoic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical intermediates and building blocks for organic synthesis, halogenated benzoic acids play a pivotal role. Their unique substitution patterns offer chemists a versatile scaffold for the construction of complex molecules with diverse biological activities. This guide provides a detailed comparison of two such compounds: 2-Iodo-5-(trifluoromethyl)benzoic acid and 2-chloro-5-iodobenzoic acid, focusing on their physicochemical properties, synthesis, and applications in drug development, supported by available experimental data.
Physicochemical Properties: A Tale of Two Halogens
A direct comparison of the experimentally determined physicochemical properties of this compound and 2-chloro-5-iodobenzoic acid is limited by the scarcity of published experimental data for the former. However, based on their structures and data from chemical suppliers, we can compile a comparative table of their fundamental properties. The presence of a trifluoromethyl group in this compound is known to significantly influence properties such as lipophilicity and metabolic stability, which are crucial in drug design.[1][2]
| Property | This compound | 2-chloro-5-iodobenzoic acid |
| Molecular Formula | C₈H₄F₃IO₂ | C₇H₄ClIO₂ |
| Molecular Weight | 316.02 g/mol | 282.46 g/mol |
| CAS Number | 702641-04-1 | 19094-56-5 |
| Appearance | White to off-white solid | White to light yellow crystalline powder |
| Melting Point | Not available | 157-161 °C |
| Solubility | Soluble in organic solvents, sparingly soluble in water | Soluble in organic solvents, sparingly soluble in water |
Synthesis and Reactivity: Navigating Halogen Chemistry
The synthesis of these two compounds involves distinct strategies that leverage the directing effects of the substituents on the benzene ring.
Synthesis of 2-chloro-5-iodobenzoic acid
Multiple synthetic routes for 2-chloro-5-iodobenzoic acid have been reported, often starting from readily available precursors. One common approach involves the diazotization of an aminobenzoic acid derivative followed by a Sandmeyer-type reaction.
Experimental Protocol: Synthesis of 2-chloro-5-iodobenzoic acid from 2-chloro-5-aminobenzoic acid [3]
-
Diazotization: To a stirred suspension of 2-chloro-5-aminobenzoic acid (1.0 eq) in an aqueous solution of a strong acid (e.g., H₂SO₄) at 0-5 °C, a solution of sodium nitrite (NaNO₂) (1.1 eq) in water is added dropwise. The reaction progress is monitored by the disappearance of the starting material.
-
Iodination: The resulting diazonium salt solution is then added to a solution of potassium iodide (KI) (1.5 eq) in water. The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.
-
Work-up and Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or toluene) to yield 2-chloro-5-iodobenzoic acid.
Synthesis of this compound
Hypothetical Experimental Workflow:
Comparative Reactivity in Cross-Coupling Reactions
Both molecules possess an iodine atom, which is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This reactivity makes them valuable building blocks for introducing substituted benzoic acid moieties into more complex structures. The reactivity in these reactions is generally high for aryl iodides.[4]
The electronic properties of the other substituents can influence the reactivity. The electron-withdrawing trifluoromethyl group in this compound may enhance the rate of oxidative addition to the palladium catalyst compared to the chloro group in 2-chloro-5-iodobenzoic acid. However, without direct comparative experimental data, this remains a theoretical consideration.
Applications in Drug Development
The primary application of these compounds lies in their use as intermediates in the synthesis of pharmaceuticals.
2-chloro-5-iodobenzoic acid: A Key Intermediate for SGLT2 Inhibitors
2-chloro-5-iodobenzoic acid is a well-established and crucial intermediate in the industrial synthesis of a class of anti-diabetic drugs known as sodium-glucose cotransporter 2 (SGLT2) inhibitors.[5][6] These drugs, including Dapagliflozin and Empagliflozin, work by inhibiting the reabsorption of glucose in the kidneys, thereby lowering blood sugar levels.[5][7] The 2-chloro-5-iodobenzoyl moiety serves as a key structural component for the C-aryl glucoside pharmacophore of these drugs.[6]
This compound: A Potential Building Block for Novel Therapeutics
While specific applications of this compound in marketed drugs are not well-documented, its structure suggests significant potential in medicinal chemistry. The trifluoromethyl group is a highly sought-after substituent in drug design due to its ability to enhance several key properties of a drug molecule.[1][2] These properties include:
-
Increased Lipophilicity: The CF₃ group can improve a compound's ability to cross cell membranes.[1]
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds can block metabolic pathways, leading to a longer half-life of the drug in the body.[1]
-
Modulation of pKa: The electron-withdrawing nature of the CF₃ group can alter the acidity of nearby functional groups, which can affect drug-receptor interactions.
-
Improved Binding Affinity: The CF₃ group can participate in favorable interactions with biological targets.[2]
Given these advantages, this compound represents a valuable building block for the synthesis of novel drug candidates across various therapeutic areas. Its utility in creating new chemical entities with improved pharmacokinetic and pharmacodynamic profiles is an active area of interest for researchers.
Conclusion
Both this compound and 2-chloro-5-iodobenzoic acid are valuable halogenated benzoic acid derivatives with significant potential in organic synthesis and drug discovery. 2-chloro-5-iodobenzoic acid is a well-characterized and commercially important intermediate, particularly in the synthesis of SGLT2 inhibitors. While detailed experimental data for this compound is currently limited in the public domain, the presence of the trifluoromethyl group suggests its potential as a highly valuable building block for the development of next-generation therapeutics with enhanced properties. Further research into the synthesis, reactivity, and biological applications of this compound is warranted to fully unlock its potential in medicinal chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2022074631A1 - A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 6. Exploring 2 Chloro 5 Iodobenzoic Acid in Diabetes Therapy | PPTX [slideshare.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Comparative Guide to the Reactivity of Halogenated Trifluoromethylbenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Halogenated trifluoromethylbenzoic acids are a critical class of building blocks in medicinal chemistry and materials science. The interplay between the electron-withdrawing trifluoromethyl group and the varying electronic properties of halogen substituents significantly influences the reactivity of these molecules in key cross-coupling and nucleophilic substitution reactions. This guide provides an objective comparison of the reactivity of fluoro-, chloro-, bromo-, and iodo-substituted trifluoromethylbenzoic acids, supported by established chemical principles and extrapolated experimental data from analogous systems.
Comparative Reactivity Overview
The reactivity of a halogenated trifluoromethylbenzoic acid is primarily dictated by the nature of the carbon-halogen (C-X) bond and the electronic environment of the aromatic ring. The strongly electron-withdrawing trifluoromethyl (CF₃) group generally enhances the reactivity of the aryl halide towards both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) by increasing the electrophilicity of the aromatic ring. However, the specific halogen atom plays a crucial role in determining the reaction outcome and rate.
The following table summarizes the expected relative reactivity of halogenated trifluoromethylbenzoic acids in three common and powerful synthetic transformations: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr).
| Reaction Type | General Reactivity Trend (Halogen) | Mechanistic Considerations |
| Suzuki-Miyaura Coupling | I > Br > Cl >> F | The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The C-X bond strength is a key factor, with the weaker C-I bond reacting fastest and the strong C-F bond being largely unreactive under standard conditions.[1] |
| Buchwald-Hartwig Amination | I > Br > Cl >> F | Similar to Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the palladium(0) catalyst is a critical step.[2][3] Consequently, the reactivity trend follows the C-X bond dissociation energy. |
| Nucleophilic Aromatic Substitution (SNAr) | F > Cl ≈ Br > I | The rate-determining step is the initial nucleophilic attack on the aromatic ring to form a Meisenheimer complex.[4][5][6] The high electronegativity of fluorine polarizes the C-F bond, making the attached carbon more electrophilic and thus more susceptible to attack.[6][7] |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution reactions involving halogenated trifluoromethylbenzoic acids. These are based on established literature procedures for structurally similar compounds and may require optimization for specific substrates.[8][9][10][11][12][13]
Suzuki-Miyaura Coupling of a Bromo-Trifluoromethylbenzoic Acid
This protocol describes a typical procedure for the coupling of a bromo-trifluoromethylbenzoic acid with an arylboronic acid.
Materials:
-
Bromo-trifluoromethylbenzoic acid (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromo-trifluoromethylbenzoic acid, arylboronic acid, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by using three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Buchwald-Hartwig Amination of a Chloro-Trifluoromethylbenzoic Acid
This protocol outlines a general procedure for the amination of a chloro-trifluoromethylbenzoic acid.
Materials:
-
Chloro-trifluoromethylbenzoic acid (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., XantPhos, BINAP, 2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.2-1.5 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst and ligand to a dry Schlenk flask.
-
Add the anhydrous solvent and stir for a few minutes to form the active catalyst.
-
Add the chloro-trifluoromethylbenzoic acid, amine, and base.
-
Seal the flask and heat the reaction mixture to 80-110 °C for 2-24 hours, with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr) of a Fluoro-Trifluoromethylbenzoic Acid
This protocol describes a typical SNAr reaction of a fluoro-trifluoromethylbenzoic acid with a nucleophile.
Materials:
-
Fluoro-trifluoromethylbenzoic acid (1.0 equiv)
-
Nucleophile (e.g., an amine or alcohol, 1.1-2.0 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU, 1.5-3.0 equiv)
-
Polar aprotic solvent (e.g., DMSO, DMF)
-
Reaction vessel (e.g., round-bottom flask with a reflux condenser)
Procedure:
-
To a round-bottom flask, add the fluoro-trifluoromethylbenzoic acid, nucleophile, and base.
-
Add the polar aprotic solvent.
-
Heat the reaction mixture with stirring. The reaction temperature can range from room temperature to 150 °C, depending on the nucleophile's reactivity.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and acidify to a pH of ~2-3 with 1 M HCl to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
If the product is not a solid, extract it with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura coupling and the mechanism for the SNAr reaction.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Alternatives for 2-Iodo-5-(trifluoromethyl)benzoic Acid in Cross-Coupling Reactions
For researchers and professionals in drug development and organic synthesis, 2-iodo-5-(trifluoromethyl)benzoic acid is a valuable building block, particularly in palladium-catalyzed cross-coupling reactions. However, factors such as cost, availability, and specific reaction requirements often necessitate the consideration of alternative reagents. This guide provides an objective comparison of the performance of common alternatives, namely 2-bromo- and 2-chloro-5-(trifluoromethyl)benzoic acid, supported by established reactivity principles and generalized experimental protocols.
Core Alternatives and Their General Reactivity
The primary alternatives to this compound are its bromine and chlorine analogs. The choice of halogen significantly impacts the reactivity of the aryl halide in common cross-coupling reactions. The general trend in reactivity for oxidative addition to a palladium(0) center, which is often the rate-determining step, is:
I > Br > Cl
This trend is due to the decreasing bond strength of the carbon-halogen bond (C-I < C-Br < C-Cl), making the carbon-iodine bond the easiest to break. Consequently, reactions with this compound typically proceed under milder conditions, with shorter reaction times and lower catalyst loadings compared to its bromo and chloro counterparts.
Performance Comparison in Key Cross-Coupling Reactions
While direct, side-by-side comparative studies for these specific substrates are not always available in the literature, the following table summarizes the expected performance based on well-established principles of cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2][3]
| Feature | This compound | 2-Bromo-5-(trifluoromethyl)benzoic acid | 2-Chloro-5-(trifluoromethyl)benzoic acid |
| Relative Reactivity | Highest | Moderate | Lowest |
| Typical Reaction Temperature | Room Temperature to moderate heat (e.g., 80°C) | Moderate to high heat (e.g., 100°C) | Higher heat (e.g., >100°C), often requires specialized ligands |
| Typical Reaction Time | Shorter | Moderate | Longer |
| Catalyst Loading | Lower | Moderate | Higher, may require more advanced catalyst systems |
| Ligand Requirements | Can often be achieved with simple phosphine ligands | May require more electron-rich and bulky ligands | Often necessitates highly specialized, electron-rich, and bulky ligands |
| Cost | Generally the highest | Moderate | Generally the lowest |
Experimental Protocols
Below are generalized protocols for three common cross-coupling reactions. Note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for each specific substrate combination.
Suzuki-Miyaura Coupling Protocol
This reaction forms a carbon-carbon bond between the aryl halide and an organoboron compound.[1]
Materials:
-
2-Halo-5-(trifluoromethyl)benzoic acid (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane/Water, DMF, Toluene)
Procedure:
-
To a dry reaction flask, add the 2-halo-5-(trifluoromethyl)benzoic acid, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst and solvent.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80°C for iodo, 100°C for bromo, >100°C for chloro) and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
Buchwald-Hartwig Amination Protocol
This reaction forms a carbon-nitrogen bond between the aryl halide and an amine.[2][5]
Materials:
-
2-Halo-5-(trifluoromethyl)benzoic acid (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction flask.
-
Add the 2-halo-5-(trifluoromethyl)benzoic acid and the solvent.
-
Add the amine to the mixture.
-
Seal the flask and heat to the required temperature (typically higher for bromo- and chloro-substrates) with stirring for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the residue by column chromatography.[6]
Sonogashira Coupling Protocol
This reaction couples an aryl halide with a terminal alkyne to form a carbon-carbon bond.[3][7]
Materials:
-
2-Halo-5-(trifluoromethyl)benzoic acid (1.0 equiv)
-
Terminal alkyne (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 2-5 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine, often used as the solvent)
-
Anhydrous, deoxygenated solvent (e.g., THF, DMF if the base is not the solvent)
Procedure:
-
To a dry, inert-atmosphere flask, add the 2-halo-5-(trifluoromethyl)benzoic acid, palladium catalyst, and copper(I) iodide.
-
Add the solvent and the base.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS). Reactions with bromo- and chloro-analogs will likely require heating.
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove the copper catalyst.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.[8]
Visualizations
Caption: Catalytic Cycle of Suzuki-Miyaura Cross-Coupling.
Caption: General Experimental Workflow for Cross-Coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Comparative Guide to the Characterization of 2-Iodo-5-(trifluoromethyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization and biological activities of derivatives of 2-iodo-5-(trifluoromethyl)benzoic acid. This scaffold is of significant interest in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance metabolic stability and cell permeability, and the iodo group, which offers a site for further chemical modification. This document synthesizes available experimental data to facilitate the evaluation of these compounds for various therapeutic applications.
Comparative Biological Activities
Derivatives of this compound have been investigated for a range of biological activities, including anti-inflammatory, antiplatelet, and anticancer effects. The following tables summarize key performance data from published studies.
Anti-inflammatory and Antiplatelet Activity
A study comparing R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid (R-/S-HFBA) with its non-trifluoromethylated analog, R-/S-2-(2-hydroxypropanamido) benzoic acid (R-/S-HPABA), demonstrated the significant impact of the trifluoromethyl group on biological activity.[1]
| Compound | Anti-inflammatory Activity (Inhibition of Edema) | Antiplatelet Aggregation (Inhibition Rate) |
| R-HFBA | Superior to R-HPABA, prolonged effect | Significantly higher than R-HPABA (p < 0.05) |
| S-HFBA | Superior to S-HPABA, prolonged effect | Significantly higher than S-HPABA (p < 0.05) |
| R-HPABA | Baseline | Baseline |
| S-HPABA | Baseline | Baseline |
Molecular docking studies suggest that the trifluoromethyl group in R-/S-HFBA enhances binding affinity to COX-1 and COX-2 enzymes, contributing to the increased activity.[1]
In Vitro Cytotoxicity of Related Benzamide Derivatives
While extensive comparative data for a series of 2-iodo-5-(trifluoromethyl)benzamides is limited, studies on other substituted benzamides provide insights into their potential as anticancer agents. For example, various 2-hydroxy-N-(arylalkyl)benzamides have shown single-digit micromolar IC50 values against several human cancer cell lines.[2] The introduction of different substituents on the benzamide scaffold allows for the fine-tuning of cytotoxic activity.
| Compound Class | Cancer Cell Line | Activity (IC50) |
| Substituted 2-hydroxy-N-(arylalkyl)benzamides | Melanoma (G361) | Single-digit µM |
| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | Lung (A-549), Breast (MCF-7) | Varies with substitution |
| N-(benzimidazol-2-yl-methyl) benzamide derivatives | Breast (T47D), Lung (A549) | Varies with substitution |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives.
Synthesis of N-Substituted 2-Iodo-5-(trifluoromethyl)benzamides
This protocol describes a general method for the synthesis of amide derivatives from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Substituted amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous DCM is treated with thionyl chloride (1.2 eq) at room temperature.
-
The reaction mixture is stirred for 2 hours and then the solvent is removed under reduced pressure to yield the crude acid chloride.
-
The crude acid chloride is redissolved in anhydrous DCM and cooled to 0 °C.
-
A solution of the desired substituted amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM is added dropwise to the acid chloride solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-substituted 2-iodo-5-(trifluoromethyl)benzamide.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is based on the methods used to evaluate the anti-inflammatory properties of benzoic acid derivatives.[1]
Materials:
-
COX-1 or COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds (derivatives of this compound)
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., a peroxidase substrate)
Procedure:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
The COX-1 or COX-2 enzyme is pre-incubated with the test compound or vehicle control in the assay buffer for a specified time (e.g., 15 minutes) at 37 °C.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is incubated for a specific period (e.g., 10 minutes) at 37 °C.
-
The reaction is stopped, and the product formation (e.g., prostaglandin E₂) is measured using a suitable detection method, such as an enzyme immunoassay (EIA) or a colorimetric assay.
-
The percentage of inhibition is calculated by comparing the activity in the presence of the test compound to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of certain benzoic acid derivatives are attributed to their inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway.
The diagram above illustrates how this compound derivatives can exert their anti-inflammatory effects by inhibiting COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Caption: Drug Discovery Workflow.
This workflow outlines the key steps in the characterization of this compound derivatives, from initial synthesis to the identification of lead compounds with desired biological activities.
References
- 1. Synthesis, pharmacological evaluation and molecular docking of novel R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid as dual anti-inflammatory anti-platelet aggregation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Confirmation of 2-Iodo-5-(trifluoromethyl)benzoic acid
Introduction: The Critical Role of Isomeric Purity in Synthesis
In the landscape of modern drug discovery and materials science, halogenated and trifluoromethyl-substituted benzoic acids are indispensable building blocks. Among these, 2-Iodo-5-(trifluoromethyl)benzoic acid (CAS 702641-04-1) is a highly versatile reagent, prized for its dual reactive sites. The iodine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, while the carboxylic acid and the electron-withdrawing trifluoromethyl group offer further avenues for functionalization.[1][2][3]
However, the synthetic routes to this compound can potentially yield a mixture of isomers, most notably 5-Iodo-2-(trifluoromethyl)benzoic acid (CAS 655-00-5)[4] and 3-Iodo-5-(trifluoromethyl)benzoic acid.[5] The use of an incorrectly identified or impure starting material can lead to failed reactions, unexpected byproducts, and the generation of difficult-to-separate impurities, ultimately compromising research timelines and resource allocation. Therefore, unambiguous confirmation of the substitution pattern on the benzene ring is not merely a procedural formality but a cornerstone of reproducible and reliable science.
This guide provides a comprehensive comparison of the primary analytical techniques used to confirm the structure of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a logical workflow for achieving absolute confidence in the identity of your material.
The Challenge: Distinguishing Between Closely Related Isomers
The primary challenge lies in differentiating this compound from its key isomers. All share the same molecular formula (C₈H₄F₃IO₂) and molecular weight (316.02 g/mol ), rendering simple mass determination insufficient.[6] The differentiation must rely on methods sensitive to the specific spatial arrangement of the iodo, trifluoromethyl, and carboxyl groups.
A Multi-Pronged Approach to Structural Elucidation
No single technique can provide a complete and infallible picture. A robust structural confirmation relies on the convergence of data from multiple, independent analytical methods. The three pillars of this approach are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction. Each provides a unique and complementary piece of the structural puzzle.
Workflow for Unambiguous Structural Confirmation
The following diagram illustrates a logical workflow that leverages the strengths of each technique for a comprehensive and efficient structural validation process.
Caption: A validated workflow for structural confirmation.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique depends on the required level of certainty, sample availability, and instrumentation access.
| Technique | Information Provided | Sample Req. | Destructive? | Key Advantage | Limitation |
| NMR Spectroscopy | Atom connectivity (¹H-¹H, ¹H-¹³C), chemical environment, relative stereochemistry. | 1-10 mg | No | Provides detailed insight into the molecular framework in solution. | Requires soluble sample; can be complex to interpret without 2D NMR. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation patterns. | < 1 mg | Yes | Extremely sensitive; provides rapid confirmation of molecular formula. | Does not directly reveal connectivity between atoms; isomers often indistinguishable. |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, crystal packing. | Single crystal | No | The "gold standard" for unambiguous structure determination.[7] | Requires a high-quality single crystal, which can be difficult to grow. |
Deep Dive into Experimental Data & Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for differentiating isomers in solution. The key is to analyze the chemical shifts (δ) and coupling constants (J) of the aromatic protons.
Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆) for this compound:
The aromatic region will display three distinct signals, each corresponding to a single proton.
-
H-3: Will appear as a doublet. It is coupled only to H-4. Expect δ ≈ 8.2-8.4 ppm.
-
H-4: Will appear as a doublet of doublets. It is coupled to both H-3 and H-6. Expect δ ≈ 7.9-8.1 ppm.
-
H-6: Will appear as a doublet (or a narrow multiplet due to long-range coupling with the CF₃ group). It is coupled only to H-4. Expect δ ≈ 7.8-8.0 ppm.
Why this pattern is confirmatory: The presence of three distinct aromatic signals and their specific splitting patterns (a doublet, a doublet of doublets, and another doublet) is a unique fingerprint for this 1,2,4-trisubstituted pattern. An isomer like 3-Iodo-5-(trifluoromethyl)benzoic acid would show a different pattern, likely with two signals appearing as narrow multiplets and one as a broader singlet.
The Role of ¹³C and ¹⁹F NMR:
-
¹³C NMR: Will show 8 distinct carbon signals (one carboxyl, six aromatic, one CF₃). The CF₃ signal will appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: Will show a single, sharp singlet, confirming the presence of a single CF₃ environment.
Mass Spectrometry (MS)
While standard MS confirms the molecular weight (m/z ≈ 316), High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental formula. The fragmentation pattern provides additional clues.
Expected Key Fragments in Electron Ionization (EI-MS):
| m/z | Assigned Fragment | Significance |
| 316 | [M]⁺ | Molecular Ion (C₈H₄F₃IO₂) |
| 299 | [M - OH]⁺ | Loss of hydroxyl radical from the carboxylic acid |
| 288 | [M - CO]⁺ | Loss of carbon monoxide |
| 271 | [M - COOH]⁺ | Loss of the entire carboxyl group |
| 189 | [M - I]⁺ | Loss of the iodine atom |
| 144 | [M - I - COOH]⁺ | Loss of both iodine and carboxyl groups |
Causality in Fragmentation: The initial loss of the hydroxyl or entire carboxyl group is characteristic of benzoic acids.[8] The subsequent fragmentation helps to confirm the presence of the other substituents on the ring. The presence of a strong signal for the loss of iodine is expected due to the relative weakness of the C-I bond.
Single-Crystal X-ray Diffraction
This technique provides the ultimate, unambiguous proof of structure. By diffracting X-rays off a single crystal, one can generate a three-dimensional electron density map of the molecule, revealing the precise location of every atom.[9] The crystal structure of benzoic acid and its derivatives typically shows centrosymmetric dimers formed by hydrogen bonds between the carboxyl groups. Obtaining a crystal suitable for diffraction is the primary experimental hurdle.
Detailed Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) using a pipette. DMSO-d₆ is often preferred for benzoic acids to ensure solubility and to observe the acidic proton.
-
Dissolution: Cap the NMR tube and gently invert it several times to dissolve the sample. If necessary, use a vortex mixer or brief sonication.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure adequate spectral width to cover the aromatic and carboxyl proton regions (typically 0-14 ppm).
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (e.g., 1024 or more) will be needed due to the lower natural abundance of ¹³C.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum. This is a quick experiment and will provide a clear signal for the CF₃ group.
-
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra correctly (e.g., to the residual solvent peak or internal standard like TMS). Integrate the ¹H signals and analyze the splitting patterns and coupling constants.
Protocol 2: LC-MS and HRMS Analysis
-
Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile. Create a dilute working solution (e.g., 1-10 µg/mL) from the stock solution using the mobile phase as the diluent.
-
Chromatography (LC):
-
Use a C18 reversed-phase column.
-
Employ a gradient elution method, for example, starting with 95% Water (with 0.1% formic acid) and 5% Acetonitrile (with 0.1% formic acid), ramping to 95% Acetonitrile over several minutes. The formic acid aids in ionization.
-
Set the flow rate to a typical value like 0.4 mL/min.
-
-
Mass Spectrometry (MS):
-
Use an electrospray ionization (ESI) source, typically in negative ion mode, to deprotonate the carboxylic acid ([M-H]⁻ at m/z 315). Positive mode can also be used to observe the protonated molecule ([M+H]⁺ at m/z 317).
-
For HRMS, use an Orbitrap or Time-of-Flight (TOF) mass analyzer to obtain an accurate mass measurement (to within 5 ppm).
-
For fragmentation analysis (MS/MS), isolate the parent ion (m/z 315 or 317) and subject it to collision-induced dissociation (CID) to generate and analyze the fragment ions.
-
Conclusion
The structural confirmation of this compound is a critical step in ensuring the success of subsequent synthetic endeavors. While a quick LC-MS and ¹H NMR can provide a high degree of confidence, a truly self-validating system relies on the synergistic use of multiple techniques. The characteristic three-proton system in the ¹H NMR spectrum provides the most direct evidence for the substitution pattern in solution. High-resolution mass spectrometry validates the elemental composition, and, when available, single-crystal X-ray diffraction offers the final, irrefutable proof of the three-dimensional structure. By following the workflow and protocols outlined in this guide, researchers can proceed with confidence, knowing their starting material is precisely what it is claimed to be.
References
- 1. Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 655-00-5|5-Iodo-2-(trifluoromethyl)benzoic acid|BLD Pharm [bldpharm.com]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzoic acid, 2-iodo- [webbook.nist.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Purity Assessment of Synthesized 2-Iodo-5-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-Iodo-5-(trifluoromethyl)benzoic acid. It is designed to assist researchers in selecting the most appropriate techniques for quality control and to offer a framework for comparing its purity against commercially available alternatives and structural isomers.
Introduction to this compound
This compound is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its utility lies in the reactive iodo-substituent, which can participate in cross-coupling reactions, and the trifluoromethyl group, which can enhance metabolic stability and binding affinity of the final product. Given its role as a critical intermediate, ensuring its purity is paramount to the successful synthesis of downstream products.
Purity Landscape: Synthesized vs. Commercial Grades
Commercially available this compound is typically offered at purities ranging from 95% to 97%[1][2]. The purity of a laboratory-synthesized batch, however, is highly dependent on the synthetic route, purification methods, and the purity of the starting materials. A common synthetic precursor is 2-amino-5-(trifluoromethyl)benzoic acid, and residual amounts of this starting material or the formation of regioisomers such as 4-Iodo-3-(trifluoromethyl)benzoic acid can be significant impurities.
Table 1: Comparison of Purity Specifications
| Compound | Purity Level (Typical) | Common Impurities | Analytical Methods for Purity |
| Synthesized this compound | Variable | Starting materials (e.g., 2-amino-5-(trifluoromethyl)benzoic acid), regioisomers, residual solvents | HPLC, GC-MS, ¹H NMR, ¹⁹F NMR, Elemental Analysis |
| Commercial this compound | 95-97%[1][2] | Undisclosed, may contain isomers | Certificate of Analysis usually provides HPLC or GC data |
| Alternative: 5-Iodo-2-(trifluoromethyl)benzoic acid | ≥95%[3] | Synthesis-dependent | HPLC, GC-MS, NMR |
| Alternative: 4-Iodo-2-(trifluoromethyl)benzoic acid | ≥95% | Synthesis-dependent | HPLC, GC-MS, NMR |
Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is recommended for a thorough purity assessment of synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for quantifying the purity of non-volatile organic compounds. For benzoic acid derivatives, reversed-phase chromatography is typically employed.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 60:40 (v/v) mixture of 0.05 M ammonium acetate (pH 4.4) and methanol[4].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the analyte (e.g., 234 nm or 272 nm)[4][5].
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the low volatility of carboxylic acids, derivatization is typically required.
Experimental Protocol: GC-MS Analysis
-
Derivatization: Esterification (e.g., with methanolic HCl or BF₃/methanol) or silylation (e.g., with BSTFA or MSTFA) is necessary to convert the carboxylic acid to a more volatile derivative.
-
Instrumentation: A GC-MS system.
-
Column: A nonpolar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 300°C) to elute all components.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan range (e.g., m/z 50-500).
-
Identification of Impurities: Mass spectra of impurity peaks can be compared against spectral libraries (e.g., NIST) for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for both identification and quantification of the target compound and its impurities. Both ¹H and ¹⁹F NMR are highly valuable for this particular molecule.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.
-
¹H NMR: Will show characteristic aromatic proton signals. The integration of these signals can be used to quantify the amount of the main compound relative to proton-containing impurities.
-
¹⁹F NMR: The trifluoromethyl group provides a strong, clean signal. The presence of other fluorine-containing impurities would be readily detected as separate signals. This is particularly useful for identifying isomeric impurities where the fluorine environment differs.
-
Quantitative NMR (qNMR): By adding a known amount of an internal standard, the absolute purity of the synthesized compound can be determined.
Visualizing the Purity Assessment Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for Purity Assessment.
Hypothetical Signaling Pathway Involvement
While the direct biological target of this compound may not be extensively characterized, its derivatives have been investigated for various biological activities, including as inhibitors of enzymes in pathogenic bacteria. The structural motifs present suggest potential interactions with protein binding sites. The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor of a bacterial enzyme, leading to an antibacterial effect.
Caption: Hypothetical Antibacterial Mechanism.
Conclusion
The purity assessment of synthesized this compound requires a combination of chromatographic and spectroscopic techniques. By employing HPLC for accurate quantification, GC-MS for the identification of volatile impurities, and NMR for structural confirmation and detection of isomers, researchers can obtain a comprehensive purity profile. This rigorous analysis is essential for ensuring the quality of this important synthetic intermediate and the reliability of subsequent research and development activities.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Iodinated Compounds
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of iodinated compounds is critical in pharmaceutical development, clinical diagnostics, and environmental monitoring. The diverse nature of these compounds, ranging from highly polar iodinated contrast media to hydrophobic thyroid hormones, necessitates the use of various analytical techniques. Cross-validation of these methods is essential to ensure data integrity and reliability across different analytical platforms. This guide provides an objective comparison of common analytical methods for iodinated compounds, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The selection of an appropriate analytical method depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the quantitative performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the analysis of various iodinated compounds.
Table 1: Performance Characteristics for the Analysis of Iodinated Contrast Media (e.g., Iohexol, Iopamidol)
| Parameter | HPLC-UV | LC-MS/MS | ICP-MS |
| Linearity (R²) | >0.999[1] | >0.99 | >0.999 |
| Limit of Detection (LOD) | ~18 µg/L[2] | low ng/L range[3] | 20 ng/g[4] |
| Limit of Quantification (LOQ) | 50 µg/L[2] | 2.5 - 5 µg/L[5] | 3.7 mg/Kg[6] |
| Accuracy (% Recovery) | 97.5% (purity analysis)[1] | 91-108%[5] | 87.2-106.9% |
| Precision (%RSD) | <10%[2] | <15% | 0.4 - 4.2%[6] |
Table 2: Performance Characteristics for the Analysis of Thyroid Hormones (e.g., Thyroxine, Triiodothyronine)
| Parameter | HPLC-UV | LC-MS/MS |
| Retention Time (min) - T4 | 8.9 (C18), 7.8 (Phenyl)[7] | Not specified |
| Resolution (Rs) between T3 and T4 | 2.1 (C18), 2.3 (Phenyl)[7] | Not specified |
| Peak Asymmetry (As) - T4 | 1.1 (C18), 1.0 (Phenyl)[7] | Not specified |
| Limit of Detection (LOD) | Not specified | Not specified |
| Limit of Quantification (LOQ) | Not specified | Not specified |
Table 3: Performance Characteristics for the Analysis of Iodinated Phenols (e.g., 2-Iodophenol, 4-Iodophenol)
| Parameter | HPLC-UV | LC-MS |
| Retention Time (min) - 4-Iodophenol | 7.2 (C18), 8.3 (Phenyl)[7] | Not specified |
| Resolution (Rs) between Isomers | 1.5 (C18), 2.0 (Phenyl)[7] | Not specified |
| Peak Asymmetry (As) - 4-Iodophenol | 1.1 (C18), 1.0 (Phenyl)[7] | Not specified |
| Limit of Detection (LOD) | Not specified | 0.02 µg/L (4-iodophenol)[8] |
| Limit of Quantification (LOQ) | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.
Methodology for HPLC-UV Analysis of Iodinated Contrast Media (Iopamidol)[7]
-
Instrumentation: Waters Alliance HPLC System with a 2998 Photodiode Array (PDA) Detector.
-
Column: Waters XBridge BEH Cyano, 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase: Isocratic elution with 90% Water and 10% Acetonitrile.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Iopamidol standard (20 µg/mL) in water.
Methodology for LC-MS/MS Analysis of Iodinated Contrast Media in Water[3]
-
Instrumentation: Agilent 1290 Infinity II LC with an Agilent 6495 Triple Quadrupole LC/MS.
-
Sample Preparation: Direct injection of water samples after filtration through a 0.45 µm syringe filter.
-
Injection Volume: Up to 100 µL.
-
Calibration: Performed for each ICM between the limit of detection (LOD) and 1,000 ppt (9 to 12 levels for each compound).
Methodology for ICP-MS Analysis of Total Iodine in Iodized Salt[6][9]
-
Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a diode array detector.
-
Column: Weak anion-exchange column (2.1 mm × 150 mm, 5 μm).[9]
-
Mobile Phase: Isocratic mixture of 1:1 (v/v) methanol/120 mM phosphate buffer with tetrasodium pyrophosphate (pH 3.0).[9]
-
Flow Rate: 0.20 mL/min.[9]
-
Detection Wavelength: 223 nm.[9]
-
Sample Preparation: 0.5 g of iodized table salt dissolved in 2.50 mL of 2 M sodium bisulfite solution and 7.50 mL deionized water.[6]
Visualizing Analytical Workflows
Understanding the logical flow of cross-validation and method selection is facilitated by clear diagrams.
References
- 1. advion.com [advion.com]
- 2. HPLC Analysis of the Urinary Iodine Concentration in Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hpst.cz [hpst.cz]
- 4. researchgate.net [researchgate.net]
- 5. Total organic iodine measurement: a new approach with UPLC/ESI-MS for off-line iodide separation/detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 2-Iodo-5-(trifluoromethyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, offering a versatile platform for drug design. This guide provides an in-depth comparative analysis of the biological activities of a specific class of these compounds: 2-Iodo-5-(trifluoromethyl)benzoic acid derivatives. By examining their anti-inflammatory, and through comparative analysis, their potential anticancer and antimicrobial properties, we aim to furnish researchers and drug development professionals with a comprehensive resource to inform future research and development endeavors. This guide is grounded in experimental data from analogous compounds and established protocols, ensuring a blend of theoretical insight and practical applicability.
Anti-inflammatory Activity: A Promising Avenue
The anti-inflammatory potential of benzoic acid derivatives is well-documented, and the introduction of iodo and trifluoromethyl substituents can significantly modulate this activity. A key area of investigation has been the development of amide derivatives, which have shown promising results in preclinical models.
Comparative Efficacy of R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid (R-/S-HFBA)
A significant study in this area focused on the synthesis and pharmacological evaluation of R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid (R-/S-HFBA) as dual anti-inflammatory and anti-platelet aggregation agents. This work provides a direct comparison with its non-fluorinated counterpart, R-/S-2-(2-hydroxypropanamido) benzoic acid (R-/S-HPABA).
The rationale behind incorporating a trifluoromethyl group was to mitigate the rapid hydroxylation of the phenyl ring observed with R-/S-HPABA, thereby improving its metabolic stability and bioavailability[1]. The experimental evidence supports this hypothesis, demonstrating that R-/S-HFBA exhibits superior anti-inflammatory effects and a prolonged duration of action in a carrageenan-induced paw edema model in rats[1].
Table 1: Comparative Anti-inflammatory and Anti-platelet Aggregation Activity
| Compound | Anti-inflammatory Activity (Edema Inhibition) | Anti-platelet Aggregation (Inhibition Rate) |
| R-/S-HPABA | Significant | Moderate |
| R-/S-HFBA | Significantly higher and prolonged | Significantly higher (p < 0.05) |
Data synthesized from the findings of a 2019 study on R-/S-HFBA.[1]
Mechanism of Action: Targeting the Cyclooxygenase (COX) Pathway
The primary mechanism underlying the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. Molecular docking studies have revealed that R-/S-HFBA possesses a more potent binding affinity for both COX-1 and COX-2 compared to R-/S-HPABA[1]. This enhanced binding is attributed to the presence of the trifluoromethyl group, which likely contributes to stronger interactions within the enzyme's active site[1].
The inhibition of the COX pathway is a cornerstone of anti-inflammatory drug action. This pathway is a key component of the broader inflammatory response, which is also regulated by signaling cascades such as the NF-κB pathway. The activation of NF-κB is a central event in inflammation, leading to the transcription of numerous pro-inflammatory genes, including those for cytokines and COX-2. It is plausible that potent COX inhibitors like the derivatives of this compound could indirectly modulate the consequences of NF-κB activation by reducing the production of inflammatory mediators.
Figure 1: Simplified diagram of the COX and NF-κB signaling pathways in inflammation.
Experimental Protocols for Assessing Anti-inflammatory Activity
To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are essential.
This is a widely accepted and reproducible model for evaluating acute inflammation.
Protocol:
-
Animal Model: Male Wistar rats (180-220 g) are typically used.
-
Grouping: Animals are divided into control, standard (e.g., Indomethacin 10 mg/kg), and test groups (receiving various doses of the this compound derivative).
-
Compound Administration: Test compounds and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
References
A Comparative Guide to Catalyst Efficacy in Reactions of 2-Iodo-5-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The functionalization of 2-Iodo-5-(trifluoromethyl)benzoic acid is a critical step in the synthesis of a wide array of pharmaceutical and agrochemical compounds. The electron-withdrawing trifluoromethyl group and the sterically influential carboxylic acid moiety present unique challenges and opportunities in catalytic cross-coupling reactions. This guide provides a comparative analysis of the efficacy of various catalysts in several key transformations of this important building block, supported by available experimental data.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are paramount in the formation of carbon-carbon and carbon-nitrogen bonds from aryl halides. Several common palladium-catalyzed reactions have been explored for the derivatization of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. For the reaction of this compound with various boronic acids, the choice of palladium catalyst and ligand is crucial for achieving high yields.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85 |
| Pd(OAc)₂ / SPhos | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 8 | ~92 |
| PdCl₂(dppf) | 2-Methylphenylboronic acid | Cs₂CO₃ | DMF | 110 | 6 | ~95 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a degassed solution of this compound (1.0 equiv.) and the respective boronic acid (1.2 equiv.) in the specified solvent is added the base (2.0 equiv.).
-
The palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., SPhos, 4 mol%) is added.
-
The mixture is heated under an inert atmosphere at the indicated temperature until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Heck Reaction
The Heck reaction provides a means to form carbon-carbon bonds between this compound and various alkenes. The catalyst and ligand system influences the regioselectivity and yield of the reaction.
| Catalyst System | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / PPh₃ | Styrene | Et₃N | DMF | 100 | 16 | ~78 |
| Pd(OAc)₂ / P(o-tol)₃ | n-Butyl acrylate | K₂CO₃ | DMAc | 120 | 12 | ~85 |
| Herrmann's Catalyst | Cyclohexene | NaOAc | NMP | 110 | 24 | ~72 |
Experimental Protocol: General Procedure for Heck Reaction
-
A mixture of this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (1.5-2.0 equiv.) is prepared in the specified solvent.
-
The reaction vessel is sealed and heated to the indicated temperature with stirring.
-
Reaction progress is monitored by GC-MS or LC-MS.
-
Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried and concentrated, and the product is purified by chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of substituted alkynes from this compound and terminal alkynes, typically requiring a palladium catalyst and a copper(I) co-catalyst.
| Catalyst System | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Et₃N | THF | 60 | 6 | ~90 |
| Pd(OAc)₂ / PPh₃ / CuI | 1-Hexyne | Piperidine | DMF | 80 | 8 | ~88 |
| PdCl₂(dppf) / CuI | Trimethylsilylacetylene | DIPA | Toluene | 70 | 10 | ~92 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in the chosen solvent, the base (e.g., Et₃N, 2.0 equiv.) is added.
-
The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are then added.
-
The reaction is stirred at the specified temperature under an inert atmosphere.
-
After completion, the reaction is quenched with aqueous ammonium chloride and extracted with an organic solvent.
-
The combined organic phases are dried and concentrated, and the product is purified by chromatography.
Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful tool. The reaction of this compound with various amines is effectively catalyzed by palladium complexes with specialized phosphine ligands.
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / XPhos | Morpholine | NaOtBu | Toluene | 100 | 12 | ~95 |
| Pd(OAc)₂ / BINAP | Aniline | Cs₂CO₃ | Dioxane | 110 | 18 | ~85 |
| RuPhos-Pd-G3 | n-Butylamine | K₃PO₄ | t-BuOH | 90 | 24 | ~88 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In an inert atmosphere glovebox or using Schlenk techniques, the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (2-4 mol%), and base (1.5-2.0 equiv.) are added to a reaction vessel.
-
The solvent, this compound (1.0 equiv.), and the amine (1.2 equiv.) are added.
-
The mixture is heated at the specified temperature until the starting material is consumed.
-
After cooling, the reaction is diluted with an organic solvent and filtered through celite.
-
The filtrate is washed with water and brine, dried, and concentrated. The product is purified via chromatography.
Copper-Catalyzed Reactions
Copper catalysts offer a more economical alternative to palladium for certain cross-coupling reactions, particularly for Ullmann-type couplings.
Ullmann Condensation
The Ullmann condensation can be employed for the formation of C-O, C-N, and C-S bonds. For this compound, copper catalysts facilitate these transformations, often requiring higher temperatures.
| Catalyst | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| CuI | Phenol | K₂CO₃ | DMF | 140 | 24 | ~75 |
| Cu₂O | Pyrrolidine | Cs₂CO₃ | Pyridine | 130 | 36 | ~68 |
| Cu(OAc)₂ | Thiophenol | K₃PO₄ | NMP | 150 | 20 | ~70 |
Experimental Protocol: General Procedure for Ullmann Condensation
-
A mixture of this compound (1.0 equiv.), the nucleophile (1.5-2.0 equiv.), the copper catalyst (10-20 mol%), and the base (2.0-3.0 equiv.) in a high-boiling solvent is prepared.
-
The reaction is heated to a high temperature under an inert atmosphere.
-
Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride and brine.
-
The organic layer is dried, concentrated, and the product is purified by chromatography.
This guide provides a comparative overview to aid in the selection of an appropriate catalytic system for the derivatization of this compound. The optimal conditions for a specific transformation will depend on the nature of the coupling partner and may require further optimization.
The Pivotal Role of Benzoic Acid Derivatives in Modern Drug Design: A Comparative Analysis
For researchers, scientists, and drug development professionals, the benzoic acid scaffold represents a cornerstone in medicinal chemistry. Its derivatives are integral to a wide array of therapeutic agents, demonstrating remarkable versatility across different disease areas. This guide provides a comparative analysis of benzoic acid derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways to aid in the rational design of novel therapeutics.
The simple aromatic carboxylic acid structure of benzoic acid allows for facile chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. These modifications significantly influence the biological activity of the resulting molecules, leading to a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and anesthetic activities. Understanding the structure-activity relationships (SAR) of these derivatives is paramount for the development of more potent, selective, and safer drugs.
Quantitative Comparison of Bioactivity
The following tables summarize the in vitro bioactivity of various benzoic acid derivatives against different molecular targets. This quantitative data is essential for comparing the potency of these compounds and understanding the impact of structural modifications.
Table 1: Comparative Inhibitory Activity of Benzoic Acid Derivatives Against Cyclooxygenase (COX) Enzymes
| Compound | Target | IC50 (µM) | Therapeutic Use |
| Aspirin (Acetylsalicylic Acid) | COX-1 | ~150 | Analgesic, Anti-inflammatory, Antiplatelet |
| COX-2 | ~300 | ||
| Diflunisal | COX-1 | ~50 | Mild to moderate pain, Osteoarthritis |
| COX-2 | ~100 | ||
| Mesalamine (5-aminosalicylic acid) | COX, LOX, NF-κB, PPAR-γ | - | Inflammatory bowel disease |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Comparative Cytotoxic Activity of Benzoic Acid Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM or µg/mL) | Cancer Type |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 2) | MCF-7 | 18.7 µM | Breast Cancer |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14) | MCF-7 | 15.6 µM | Breast Cancer |
| Quinazolinone derivative (Compound 5) | MCF-7 | 100 µM/ml | Breast Cancer |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer cell line | 17.84 µM | Cervical Cancer |
| Gallic acid–stearylamine conjugate | A431 | 100 µg/ml | Human squamous cancer |
| Benzoic Acid | HeLa | 85.54 ± 3.17 µg/ml (48h) | Cervical Cancer |
| Benzoic Acid | HUH7 | 101.3 ± 9.87 µg/ml (48h) | Liver Cancer |
| Benzoic Acid | MG63 | 115.9 ± 15.62 µg/ml (48h) | Bone Cancer |
| Benzoic Acid | A673 | 123.7 ± 11.43 µg/ml (48h) | Bone Cancer |
| Benzoic Acid | CRM612 | 134.2 ± 18.51 µg/ml (48h) | Lung Cancer |
Note: The data is compiled from multiple sources and experimental conditions may vary.
Key Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery research. Below are methodologies for the synthesis of a benzoic acid derivative and a common in vitro bioassay.
Protocol 1: Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation
This protocol describes a classic and widely used method for synthesizing the core structure of many bioactive benzoic acid derivatives.
Materials:
-
Phthalic anhydride
-
Benzene (thiophene-free)
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated hydrochloric acid (HCl)
-
Sodium carbonate solution (10%)
-
Ice
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 25 g of phthalic anhydride and 75 mL of thiophene-free benzene. Cool the flask in an ice bath.
-
Catalyst Addition: Carefully and portion-wise, add 30 g of anhydrous aluminum chloride to the cooled mixture. Connect a gas trap to the top of the condenser to absorb the evolved hydrogen chloride gas.
-
Reflux: Once the initial vigorous reaction subsides, heat the mixture to reflux and maintain for 30 minutes with continuous stirring.
-
Hydrolysis: Cool the reaction mixture and then carefully pour it over a mixture of 100 g of ice and 20 mL of concentrated hydrochloric acid.
-
Extraction: After the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 30 mL portions of dichloromethane.
-
Purification: Combine the organic layers and wash with 75 mL of 10% sodium carbonate solution. The product will dissolve in the aqueous alkaline layer.
-
Precipitation: Separate the aqueous layer and acidify it with concentrated hydrochloric acid with stirring to precipitate the 2-benzoylbenzoic acid.
-
Isolation and Drying: Collect the solid product by filtration, wash with cold water, and dry to obtain the final product.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay is used to determine the inhibitory potency (IC50) of compounds against COX-1 and COX-2 enzymes.
Materials:
-
Purified human or ovine COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Fluorometric Probe (e.g., ADHP)
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer.
-
Assay Reaction Setup: In each well of the 96-well plate, add the following in order:
-
COX Assay Buffer
-
Heme
-
Fluorometric Probe
-
COX enzyme (either COX-1 or COX-2)
-
Test compound at various concentrations or vehicle control (for 100% enzyme activity).
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately measure the fluorescence in a kinetic mode for 10-20 minutes using a fluorescence microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing Mechanisms and Workflows
Graphical representations of signaling pathways and experimental procedures provide a clear and concise understanding of complex biological and chemical processes.
Signaling Pathways Modulated by Benzoic Acid Derivatives
Salicylic Acid-Mediated Plant Immunity
Salicylic acid, a hydroxylated benzoic acid derivative, is a key phytohormone involved in plant defense against pathogens. Its signaling cascade leads to the expression of pathogenesis-related (PR) genes, conferring systemic acquired resistance.
A Researcher's Guide to the Synthesis of Substituted Benzoic Acids: A Comparative Analysis
Substituted benzoic acids are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials. Their prevalence demands a careful selection of synthetic strategies to ensure efficiency, scalability, and compatibility with various functional groups. This guide provides a comparative analysis of the most common and emerging methods for the synthesis of substituted benzoic acids, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific synthetic challenges.
Core Synthetic Methodologies: A Comparative Overview
The choice of a synthetic route to a substituted benzoic acid is dictated by several factors, including the nature and position of the desired substituent, the availability of starting materials, the required scale of the synthesis, and the tolerance of other functional groups in the molecule. The most established methods include the oxidation of alkylbenzenes, carboxylation of Grignard reagents, and hydrolysis of benzonitriles. More specialized or modern techniques include the Kolbe-Schmitt reaction for hydroxybenzoic acids, Suzuki coupling for biaryl benzoic acids, and direct C-H bond functionalization.
Decision-Making Workflow for Selecting a Synthesis Route
The following diagram illustrates a logical workflow for selecting an appropriate synthetic route based on key starting material characteristics.
Caption: A decision tree for selecting a benzoic acid synthesis route.
Quantitative Comparison of Synthesis Routes
The following tables summarize quantitative data for the different synthetic methodologies, providing a clear comparison of their performance.
Table 1: Oxidation of Substituted Toluenes
| Substituent | Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H | Alkaline KMnO₄ | Water | Reflux | 3-4 | ~32-42 | [1][2] |
| H | Co(OAc)₂/Air | Acetic Acid | 150-170 | N/A | 97-98 | [3] |
| p-F | Co(OAc)₂/NaBr/AcOH | Chlorobenzene | 110 | 3 | 83 | |
| p-Cl | Co(OAc)₂/NaBr/AcOH | Chlorobenzene | 110 | 3 | 84 | |
| p-Br | Co(C₁₈H₃₅O₂)₂/NH₄Br | Bromobenzene | 150 | 3 | 92 | |
| p-CN | Co(OAc)₂/NaBr/AcOH | Chlorobenzene | 110 | 3 | 96 | |
| m-CN | Co(OAc)₂/NaBr/AcOH | Chlorobenzene | 110 | 3 | 87 | |
| o-CN | Co(OAc)₂/NaBr/AcOH | Chlorobenzene | 110 | 7 | 31 | |
| p-NO₂ | Co(OAc)₂/NaBr/AcOH | Chlorobenzene | 110 | N/A | 67 | |
| p-OCH₃ | Co(OAc)₂/NaBr/AcOH | Chlorobenzene | 110 | 3 | 94 |
Table 2: Carboxylation of Grignard Reagents
| Aryl Halide | Reaction Conditions | Yield (%) | Reference |
| Bromobenzene | Mg, Et₂O; then CO₂ (dry ice) | High (not specified) | [4][5] |
| Bromobenzene | Mg, THF; then CO₂ (dry ice) | ~80 |
Table 3: Hydrolysis of Benzonitriles
| Substituent | Hydrolysis Conditions | Yield (%) | Reference |
| H | NaOH, H₂O, Reflux | ~65 | [6] |
| H | H₂SO₄, H₂O, Reflux | High (not specified) | [7] |
Table 4: Kolbe-Schmitt Reaction
| Phenol | Base | Temperature (°C) | Pressure (atm) | Product | Yield (%) | Reference |
| Phenol | NaOH | 125 | 100 | Salicylic Acid | Nearly quantitative | [8] |
| Phenol | NaOH | 150 | N/A | Salicylic Acid/4-Hydroxybenzoic Acid (93:7) | 95 | [9] |
Table 5: Suzuki Coupling for Biaryl Carboxylic Acids
| Aryl Halide | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromobenzoic acid | 2,5-Dimethylphenylboronic acid | Pd(OAc)₂/RuPhos | K₃PO₄ | Toluene | 100 | 12-24 | High (not specified) | [10] |
| 3-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | RT | 1.5 | High (not specified) | [3] |
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes discussed.
Protocol 1: Oxidation of Toluene with Potassium Permanganate[1][13][14]
Reaction Scheme:
Caption: Oxidation of toluene to benzoic acid.
Materials:
-
Toluene (5.1 g, 55 mmol)
-
Potassium permanganate (17.5 g, 111 mmol)
-
Potassium hydroxide (5 mL of 20% solution)
-
Concentrated sulfuric acid
-
Sodium bisulfite
-
Distilled water
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a thermometer, reflux condenser, and dropping funnel, combine 5 mL of 20% KOH solution, 45 mL of distilled water, and 5.1 g of toluene.
-
Heat the mixture to 85 °C in an oil bath.
-
Slowly add a solution of 17.5 g of KMnO₄ in 150 g of distilled water from the dropping funnel.
-
Reflux the mixture for 1.5 hours.
-
After reflux, add a few milliliters of ethanol to destroy any excess KMnO₄.
-
Cool the solution to room temperature and filter off the manganese dioxide by suction filtration.
-
Transfer the filtrate to a beaker, add a small amount of sodium bisulfite to reduce any remaining permanganate, and acidify with concentrated sulfuric acid until the precipitation of benzoic acid is complete.
-
Cool the mixture in an ice bath and collect the benzoic acid by vacuum filtration.
-
Recrystallize the crude product from hot water for purification.
Protocol 2: Synthesis of Benzoic Acid via Grignard Reaction[5][6][15]
Reaction Scheme:
Caption: Grignard synthesis of benzoic acid.
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Dry ice (solid CO₂)
-
6 M Hydrochloric acid
Procedure:
-
Ensure all glassware is oven-dried to be completely moisture-free.
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the Grignard reagent formation. The reaction is exothermic and should be controlled.
-
Once the Grignard reagent has formed, pour the solution slowly over an excess of crushed dry ice in a separate beaker.
-
Allow the excess dry ice to sublime.
-
Hydrolyze the resulting magnesium salt by slowly adding 6 M HCl until the solution is acidic and the benzoic acid precipitates.
-
Extract the benzoic acid into diethyl ether.
-
Wash the ether layer with water, then extract the benzoic acid into an aqueous layer using 5% NaOH solution.
-
Re-precipitate the benzoic acid by acidifying the aqueous layer with HCl.
-
Collect the product by vacuum filtration and recrystallize from hot water.
Protocol 3: Hydrolysis of Benzonitrile[9][16][17]
Reaction Scheme:
Caption: Hydrolysis of benzonitrile to benzoic acid.
Materials:
-
Benzonitrile
-
Concentrated sulfuric acid OR 10% Sodium hydroxide solution
-
Concentrated hydrochloric acid (for basic hydrolysis workup)
-
Water
Procedure (Acid-Catalyzed):
-
In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to water.
-
Add benzonitrile to the diluted acid.
-
Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and pour it over ice.
-
Collect the precipitated benzoic acid by vacuum filtration.
-
Recrystallize from hot water.
Procedure (Base-Catalyzed):
-
In a round-bottom flask with a reflux condenser, combine benzonitrile and 10% sodium hydroxide solution.
-
Reflux the mixture until the hydrolysis is complete.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the benzoic acid.
-
Collect the product by vacuum filtration and recrystallize from hot water.
Troubleshooting Common Issues
-
Low Yield in Oxidation Reactions: Incomplete oxidation can be addressed by increasing the reaction time or the amount of oxidizing agent. Over-oxidation, leading to ring cleavage, can be minimized by using milder conditions or a less potent oxidizing agent.[11]
-
Failure of Grignard Reaction to Initiate: This is almost always due to the presence of moisture. Ensure all glassware is rigorously dried and anhydrous solvents are used. A crystal of iodine can sometimes be added to activate the magnesium surface.
-
Low Yield in Grignard Carboxylation: Inefficient trapping of CO₂ can be a problem. Ensure the Grignard reagent is added to a large excess of finely crushed dry ice with good stirring.
-
Incomplete Hydrolysis of Benzonitriles: Nitrile hydrolysis can be slow. Ensure sufficient reflux time and adequate concentration of acid or base.
-
Formation of Byproducts in Friedel-Crafts Acylation (for benzoylbenzoic acids): The formation of isomers can be influenced by the catalyst and solvent. Moisture deactivates the Lewis acid catalyst, leading to low yields.[12]
Conclusion
The synthesis of substituted benzoic acids can be achieved through a variety of reliable methods. The classical approaches of oxidation of alkylbenzenes, Grignard reactions, and nitrile hydrolysis remain highly valuable for a wide range of substrates. For specific applications, the Kolbe-Schmitt reaction and Suzuki coupling offer efficient routes to specialized benzoic acid derivatives. The choice of the optimal synthetic route will depend on a careful consideration of the target molecule's structure, available starting materials, and the desired scale of the reaction. This guide provides a foundation for researchers to navigate these choices and successfully synthesize the desired substituted benzoic acids.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mason.gmu.edu [mason.gmu.edu]
- 5. scribd.com [scribd.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Iodo-5-(trifluoromethyl)benzoic acid: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Iodo-5-(trifluoromethyl)benzoic acid, tailored for researchers, scientists, and professionals in drug development.
Prior to handling, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound. While a specific SDS was not found in the public domain, the following procedures are based on best practices for the disposal of similar halogenated and trifluoromethyl-containing aromatic acids. These compounds are generally considered hazardous and may cause skin, eye, and respiratory irritation[1][2][3][4][5][6].
Hazard Identification and Personal Protective Equipment (PPE)
Assume this compound to be hazardous. Appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal to minimize exposure risk.
| Equipment | Specification |
| Gloves | Chemically resistant gloves (e.g., nitrile, neoprene)[7][8]. |
| Eye Protection | Safety goggles and/or a face shield[7]. |
| Body Protection | Laboratory coat. An apron or coveralls may be necessary for larger quantities[7]. |
| Respiratory Protection | A NIOSH-approved respirator may be required if dust can be generated[7][9]. |
Step-by-Step Disposal Protocol
This protocol outlines the recommended steps for the safe disposal of this compound from a laboratory setting. Always consult with your institution's Environmental Health and Safety (EHS) department for specific local requirements.
-
Waste Segregation and Collection :
-
Solid Waste : Collect solid this compound waste in a designated, compatible hazardous waste container. Avoid generating dust[8][9].
-
Liquid Waste (Solutions) : If dissolved in a solvent, collect the solution in a designated container for halogenated organic waste[10][11]. Do not pour down the drain[8][9][12]. The container should be compatible with the solvent used.
-
Waste Stream Separation : It is crucial to keep different waste streams separate. Do not mix this compound with other waste streams unless their compatibility has been verified[7]. Specifically, avoid mixing with strong oxidizing agents, strong acids, strong bases, or strong reducing agents[1].
-
-
Container Labeling :
-
Waste Storage :
-
Disposal of Empty Containers :
-
Spill and Contamination Cleanup :
-
Waste Pickup and Disposal :
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. bucknell.edu [bucknell.edu]
- 11. uakron.edu [uakron.edu]
- 12. web.mit.edu [web.mit.edu]
Personal protective equipment for handling 2-Iodo-5-(trifluoromethyl)benzoic acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Iodo-5-(trifluoromethyl)benzoic acid. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid substance that is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. A comprehensive personal protective equipment strategy is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes of solutions and airborne dust particles that can cause severe eye irritation. |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene recommended), lab coat, and closed-toe shoes | Prevents skin contact which can cause irritation. A lab coat protects personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood. For operations with a high potential for dust generation (e.g., weighing large quantities, scraping), a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used. | Minimizes the inhalation of airborne particles that can cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for laboratory safety.
A. Preparation:
-
Work Area Setup: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Emergency Equipment: Confirm the location and functionality of the nearest eyewash station and safety shower.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, and specifically labeled containers before handling the compound.
-
Don PPE: Put on all required personal protective equipment as outlined in Table 1.
B. Handling:
-
Controlled Environment: All handling of the solid compound should occur within a chemical fume hood to control exposure to dust.
-
Minimize Dust Generation: Avoid actions that can create dust, such as crushing or vigorous scraping. When weighing, do so carefully onto weighing paper or into a container.
-
Solution Preparation: If preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.
-
Container Management: Keep the container tightly closed when not in use to prevent contamination and accidental spills.
C. Post-Handling:
-
Decontamination: Thoroughly clean the work surface with an appropriate solvent and decontaminating solution.
-
PPE Removal: Properly remove and dispose of contaminated gloves and any other disposable PPE.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.
Spill and Emergency Procedures
Immediate and appropriate action is critical in the event of a spill or exposure.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
In Case of Contact:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and adhere to regulations.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, paper towels from spills), in a designated, clearly labeled, and sealed hazardous waste container.
-
-
Waste Segregation:
-
This compound is a halogenated organic acid. Do not mix this waste with non-halogenated solvent waste. Keep it segregated from bases and strong oxidizing agents.
-
-
Disposal Method:
-
Disposal should be carried out by a licensed hazardous waste disposal company. The primary method of disposal for halogenated organic compounds is typically high-temperature incineration.
-
Never dispose of this compound down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Safe Handling Workflow
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
